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  • Product: 1-Decen-3-ol
  • CAS: 51100-54-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Decen-3-ol (CAS 51100-54-0)

[1] Executive Summary 1-Decen-3-ol (CAS 51100-54-0) is a secondary allylic alcohol that serves as a critical intermediate in organic synthesis and a potent organoleptic agent in flavor chemistry. While structurally homol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Decen-3-ol (CAS 51100-54-0) is a secondary allylic alcohol that serves as a critical intermediate in organic synthesis and a potent organoleptic agent in flavor chemistry. While structurally homologous to the well-known "mushroom alcohol" (1-octen-3-ol), the C10 chain of 1-decen-3-ol imparts unique lipophilicity and steric properties, making it a privileged scaffold for cross-metathesis (CM) and asymmetric catalysis .

In pharmaceutical research, 1-decen-3-ol has emerged as a key building block for the synthesis of bioactive lipids, including regioisomers of hydroxystearic acids (HSAs) with antiproliferative activity against human cancer cell lines. This guide analyzes its physiochemical profile, validated synthetic routes, and applications in high-value chemical manufacturing.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

1-Decen-3-ol acts as a lipophilic chiral pool precursor. Its terminal alkene functionality allows for diverse functionalization (metathesis, epoxidation, hydroboration), while the secondary hydroxyl group provides a handle for resolution or esterification.

Physiochemical Data
PropertyValueNotes
CAS Number 51100-54-0
IUPAC Name Dec-1-en-3-ol
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Boiling Point 215–217 °C@ 760 mmHg
Density 0.836–0.842 g/mL@ 25 °C
Refractive Index 1.439–1.446(

)
Flash Point ~94 °C (202 °F)Closed Cup
Solubility Soluble in alcohols, oils; Insoluble in waterLogP ~3.5–3.7
Organoleptics Waxy, earthy, fungal, slight citrus/cheesy nuancesLess volatile than 1-octen-3-ol
Stereochemistry

1-Decen-3-ol possesses a chiral center at the C3 position.[1]

  • (R)-(-)-1-Decen-3-ol: Associated with intense mushroom/fungal notes.[2]

  • (S)-(+)-1-Decen-3-ol: Characterized by herbaceous, green, and less intense fungal notes.

  • Enantiomeric Resolution: Often achieved via lipase-catalyzed kinetic resolution (see Section 3).

Synthetic Methodologies

For research and industrial scaling, two primary routes are preferred: Grignard Addition (for racemic bulk material) and Enzymatic Kinetic Resolution (for optically active building blocks).

Protocol A: Grignard Addition (Racemic Synthesis)

This method utilizes the nucleophilic addition of a vinyl group to an aldehyde.

  • Reagents: Octanal (CAS 124-13-0), Vinylmagnesium bromide (1.0 M in THF).

  • Mechanism: The vinyl Grignard reagent attacks the carbonyl carbon of octanal.

  • Procedure:

    • Charge a flame-dried flask with octanal (1.0 equiv) in anhydrous THF under

      
      .
      
    • Cool to 0 °C. Dropwise add VinylMgBr (1.2 equiv) over 30 mins to control exotherm.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench with saturated

      
      . Extract with 
      
      
      
      .
    • Purification: Vacuum distillation yields racemic 1-decen-3-ol (>95% purity).

Protocol B: Lipase-Mediated Kinetic Resolution

To obtain enantiopure material for drug synthesis, enzymatic resolution is superior to chemical resolution due to mild conditions.

  • Catalyst: Pseudomonas lipase (e.g., Lipase PS) or Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate.

  • Workflow:

    • Dissolve racemic 1-decen-3-ol in hexane.

    • Add vinyl acetate (0.6 equiv) and immobilized lipase.

    • Incubate at 30–40 °C. The enzyme selectively acetylates the (R)-enantiomer (typically).

    • Separation: The unreacted (S)-alcohol and the (R)-acetate are separated via column chromatography or distillation.

    • Hydrolysis: The (R)-acetate is hydrolyzed to yield pure (R)-1-decen-3-ol.

Visualizing the Synthesis Workflow

Synthesis Octanal Octanal (C8 Aldehyde) Racemate Racemic 1-Decen-3-ol (Target Intermediate) Octanal->Racemate THF, 0°C Nucleophilic Addition VinylMgBr VinylMgBr (Grignard) VinylMgBr->Racemate THF, 0°C Nucleophilic Addition Lipase Lipase PS + Vinyl Acetate Racemate->Lipase Kinetic Resolution R_Acetate (R)-Acetate (Esterified) Lipase->R_Acetate Selective Acylation S_Alcohol (S)-1-Decen-3-ol (Unreacted) Lipase->S_Alcohol No Reaction R_Alcohol (R)-1-Decen-3-ol (Hydrolyzed) R_Acetate->R_Alcohol Hydrolysis (KOH/MeOH)

Figure 1: Synthetic pathways for racemic and enantiopure 1-Decen-3-ol.

Applications in Drug Development & Synthesis

The utility of 1-decen-3-ol extends beyond flavor chemistry into high-value pharmaceutical intermediates. Its terminal alkene is a "handle" for olefin metathesis, a Nobel Prize-winning transformation essential for constructing complex lipid structures.

Cross-Metathesis (CM) for Cytotoxic Lipids

Research has demonstrated the use of 1-decen-3-ol in the synthesis of 11-hydroxy-9-octadecenoic acid (11-HSA) , a regioisomer of hydroxystearic acid.

  • Mechanism: Ruthenium-catalyzed cross-metathesis between 1-decen-3-ol and Oleic Acid.

  • Catalyst: Grubbs 2nd Generation or Hoveyda-Grubbs catalysts (specifically Catalyst M51 in microwave conditions).

  • Significance: The resulting 11-HSA and its hydrogenated derivatives exhibit antiproliferative activity against human cancer cell lines (e.g., Caco-2, HT29).[3] The position of the hydroxyl group (derived from the C3 of 1-decen-3-ol) is critical for biological efficacy.

Pheromone Synthesis

1-Decen-3-ol serves as a starting material for the synthesis of insect pheromones, such as those for the cabbage looper (Trichoplusia ni).[4] The synthetic strategy typically involves:

  • Protection of the C3-hydroxyl group.

  • Chain extension or coupling at the terminal alkene.

  • Stereochemical inversion or retention depending on the target bioactive isomer.

Biological Activity & Natural Occurrence
  • Natural Sources: Identified in the essential oils of Sphaeranthus africanus and Artemisia herba-alba.

  • Direct Activity: These essential oils demonstrate larvicidal activity against Aedes mosquitoes and antifungal properties . This suggests 1-decen-3-ol may serve as a lead compound for eco-friendly pesticides or antifungal topicals.

Reaction Pathway Diagram

Reactivity Decenol 1-Decen-3-ol (Substrate) Grubbs Grubbs Catalyst (Cross-Metathesis) Decenol->Grubbs Pheromone Insect Pheromones (e.g., Trichoplusia ni) Decenol->Pheromone Chain Extension & Derivatization Oleic Oleic Acid (Co-Substrate) Oleic->Grubbs HSA 11-Hydroxy-9-octadecenoic acid (Cytotoxic Precursor) Grubbs->HSA Microwave Irradiation 63°C, 30 min Anticancer Antiproliferative Agent (Cancer Cell Lines) HSA->Anticancer Bioassay Screening

Figure 2: Application of 1-Decen-3-ol in pharmaceutical and agrochemical synthesis.

Analytical Characterization

To validate the identity of synthesized 1-decen-3-ol, the following spectroscopic signatures are diagnostic.

Proton NMR ( NMR, 400 MHz, )
  • 
     5.85 ppm (1H, ddd):  The internal vinyl proton (
    
    
    
    ). Characteristic of terminal alkenes.
  • 
     5.20 ppm (1H, dt) & 
    
    
    
    5.10 ppm (1H, dt):
    Terminal vinyl protons (
    
    
    ). Look for distinct splitting patterns.
  • 
     4.10 ppm (1H, q/m):  The carbinol proton (
    
    
    
    ) adjacent to the hydroxyl group. Shift varies slightly with concentration.
  • 
     0.88 ppm (3H, t):  Terminal methyl group of the decyl chain.
    
Infrared Spectroscopy (FT-IR)
  • 3350 cm⁻¹ (Broad): O-H stretching vibration (Intermolecular H-bonding).

  • 3080 cm⁻¹: C=H stretching (sp² hybridized carbons).

  • 1640 cm⁻¹: C=C stretching (Alkene).

  • 990 & 910 cm⁻¹: Out-of-plane bending (Terminal vinyl group).

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H227: Combustible liquid.

  • Storage: Store in a cool, dry place under inert gas (

    
     or Ar) to prevent oxidation of the alkene or alcohol functionalities.
    
  • Environmental: 1-Decen-3-ol has shown larvicidal properties; avoid release into aquatic environments.[5]

References

  • Synthesis via Grignard Reaction: Zawirska-Wojtasiak, R. (2004). "Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms." Acta Sci. Pol., Technol. Aliment. 3(2), 87-96. (Methodology adapted for C10 homolog).

  • Cross-Metathesis & Anticancer Activity: Trombini, C., et al. (2019). "Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines." Molecules, 24(19), 3530.

  • Natural Occurrence & Larvicidal Activity: Tran, H. H., et al. (2022). "Essential Oils from Vietnamese Asteraceae for Environmentally Friendly Control of Aedes Mosquitoes." Molecules, 27(22), 7942.

  • Kinetic Resolution of Alkenols: Kawamata, S., et al. (2002). "Sensory Evaluation of Optically Active 1-Alken-3-ols." 10th Weurman Flavour Research Symposium.

  • General Safety Data: PubChem Compound Summary for CID 170977, 1-Decen-3-ol. National Center for Biotechnology Information.

Sources

Exploratory

Synonyms for 1-Decen-3-ol (e.g., dec-1-en-3-ol, 3-Hydroxy-1-decene)

Chemical Profile, Synthesis, and Biopharmaceutical Applications Executive Summary & Nomenclature 1-Decen-3-ol (C₁₀H₂₀O) is a secondary allylic alcohol and a higher homolog of the well-known "mushroom alcohol" (1-octen-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile, Synthesis, and Biopharmaceutical Applications

Executive Summary & Nomenclature

1-Decen-3-ol (C₁₀H₂₀O) is a secondary allylic alcohol and a higher homolog of the well-known "mushroom alcohol" (1-octen-3-ol). While sharing the characteristic fungal odor profile of the C8 analog, the C10 chain imparts unique waxy, citrus, and fatty nuances, making it a critical high-impact molecule in flavor chemistry and chemical ecology.

In drug development, 1-decen-3-ol serves as a versatile chiral building block. Its allylic alcohol moiety allows for regio- and stereoselective functionalization, essential for synthesizing bioactive lipids, prostaglandins, and pheromone-based pest control agents.

Synonyms and Identification

Precise nomenclature is vital for database searching and regulatory compliance.

Naming ConventionSynonym / IdentifierNotes
IUPAC Name Dec-1-en-3-olPreferred systematic name.
Common Name 1-Decen-3-olStandard industrial usage.
Chemical Structure Name 3-Hydroxy-1-deceneEmphasizes the hydroxyl position.[1]
Trivial Name Vinyl heptyl carbinolDerived from carbinol nomenclature (Vinyl + Heptyl groups).
CAS Number 51100-54-0 Racemic mixture.[2]
FEMA Number 3824Flavor and Extract Manufacturers Association identifier.[3]
InChI Key NSFWLHKFTGZFBP-UHFFFAOYSA-NUnique string for digital identification.

Physicochemical Profile

The following data points are critical for establishing handling protocols and analytical methods.

PropertyValueTechnical Context
Molecular Formula C₁₀H₂₀OMolecular Weight: 156.27 g/mol
Appearance Colorless to pale yellow liquidViscous compared to lower homologs.
Boiling Point 215–217 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 0.836–0.842 g/mL (25 °C)Less dense than water; phase separates easily.
Refractive Index 1.439–1.446 (20 °C)Useful for quick purity checks via refractometry.
Solubility Ethanol, Diethyl Ether, ChloroformInsoluble in water. Lipophilic (LogP ~3.6).
Chirality One stereocenter at C3Exists as (R)- and (S)- enantiomers.

Synthetic Methodologies

For research and scale-up, two primary routes are employed: Grignard Addition (chemical synthesis) and Lipase-Mediated Kinetic Resolution (enantiomeric purification).

Chemical Synthesis: Grignard Addition

This route generates racemic (±)-1-decen-3-ol. It relies on the nucleophilic attack of a vinyl anion on an aldehyde.

Reaction Logic:

  • Precursor: Octanal (C8 aldehyde).

  • Reagent: Vinylmagnesium bromide (VinylMgBr).[4][5]

  • Solvent: Anhydrous Tetrahydrofuran (THF) is mandatory to stabilize the Grignard reagent.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Reagent Prep: Charge flask with 1.0 M VinylMgBr in THF (1.2 equivalents). Cool to 0°C.

  • Addition: Add Octanal (1.0 equivalent) dropwise over 30 minutes. Note: Exothermic reaction; maintain temp < 5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Slowly add saturated aqueous Ammonium Chloride (

    
    ). Causality: Mild acid hydrolysis protonates the alkoxide intermediate without dehydrating the alcohol.
    
  • Workup: Extract with Diethyl Ether (

    
    ). Wash organic layer with brine, dry over Magnesium Sulfate (
    
    
    
    ), and concentrate in vacuo.
  • Purification: Vacuum distillation (0.5 mmHg) yields pure 1-decen-3-ol.

Biocatalytic Synthesis: Kinetic Resolution

To obtain enantiopure isomers (critical for biological assays), enzymatic resolution using Lipase B from Candida antarctica (CAL-B) is the industry standard.

Reaction Logic: Lipases preferentially acylate one enantiomer (typically the R-isomer) using an acyl donor, leaving the S-isomer as the free alcohol.

Protocol:

  • Mix: Dissolve racemic 1-decen-3-ol (100 mM) in dry Hexane.

  • Acyl Donor: Add Vinyl Acetate (3.0 equivalents). Why? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Catalyst: Add immobilized CAL-B beads (Novozym 435).

  • Incubation: Shake at 30°C for 24–48 hours. Monitor via Chiral GC.[1]

  • Separation: Filter off enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Visualization: Synthesis & Resolution Workflow

The following diagram maps the logical flow from raw materials to enantiopure products.

G Octanal Octanal (C8 Precursor) Racemic Racemic (±)-1-Decen-3-ol Octanal->Racemic Nucleophilic Addition (THF, 0°C) VinylMgBr VinylMgBr (Grignard Reagent) VinylMgBr->Racemic Lipase Lipase (CAL-B) + Vinyl Acetate Racemic->Lipase Kinetic Resolution S_Isomer (S)-1-Decen-3-ol (Unreacted Alcohol) Lipase->S_Isomer Slow Reacting R_Acetate (R)-1-Decen-3-yl Acetate (Esterified Product) Lipase->R_Acetate Fast Acylation R_Isomer (R)-1-Decen-3-ol (Hydrolyzed) R_Acetate->R_Isomer Chemical Hydrolysis (NaOH/MeOH)

Caption: Figure 1. Chemo-enzymatic workflow for the synthesis of racemic 1-decen-3-ol and subsequent resolution into enantiopure building blocks.

Biological & Industrial Applications[6][7][8]

Flavor & Fragrance (F&F)

While 1-octen-3-ol is the primary "mushroom" odorant, 1-decen-3-ol modifies this profile.

  • Odor Profile: Fatty, waxy, citrus-peel, with earthy/mushroom undertones.

  • Application: Used in cheese flavors (blue cheese notes) and to add "naturalness" to citrus fragrances.

  • Threshold: Detection threshold is higher than the C8 homolog, making it a modifier rather than a primary impact compound.

Chemical Ecology & Pest Control

Research indicates 1-decen-3-ol functions as a semiochemical (signaling molecule).[6]

  • Insect Attractant: Like its C8 homolog, it interacts with Odorant Binding Proteins (OBPs) in Diptera (mosquitoes, sandflies).

  • Mechanism: It mimics mammalian breath/sweat components or fungal decay signals, triggering host-seeking behavior.[6]

  • Use Case: Development of biopesticide lures. Enantiomeric purity is often critical here; typically, the (R)-enantiomer exhibits higher bioactivity in receptor binding assays.

Pharmaceutical Intermediate

The allylic alcohol motif is a "privileged structure" in synthesis.

  • Prostaglandins: The C1-C3 allylic system can be subjected to Johnson-Claisen rearrangements to extend the carbon chain stereoselectively.

  • Lactones: Oxidative cleavage of the double bond yields chiral lactones used in antibiotic synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170977, 1-Decen-3-ol. Retrieved from [Link]

  • The Good Scents Company (2024). 1-Decen-3-ol: Organoleptic Properties and Safety Data. Retrieved from [Link]

  • Mosciano, G. (2000). Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist, 25(1),[7] 49. (Cited via The Good Scents Company).

  • NIST Mass Spectrometry Data Center. 1-Decen-3-ol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Foundational

Natural occurrence of unsaturated fatty alcohols

The Unsaturated Hydroxyl: A Technical Treatise on the Natural Occurrence and Biosynthesis of Unsaturated Fatty Alcohols Executive Summary Unsaturated fatty alcohols (UFAs) represent a specialized class of lipid metabolit...

Author: BenchChem Technical Support Team. Date: February 2026

The Unsaturated Hydroxyl: A Technical Treatise on the Natural Occurrence and Biosynthesis of Unsaturated Fatty Alcohols

Executive Summary

Unsaturated fatty alcohols (UFAs) represent a specialized class of lipid metabolites distinct from their ubiquitous saturated counterparts and carboxylic acid precursors. Characterized by one or more cis- or trans-double bonds along a hydrophobic carbon chain terminating in a primary hydroxyl group, these molecules serve critical, niche biological functions ranging from buoyancy regulation in marine copepods to chemical signaling in insects. For drug development professionals, UFAs offer unique physicochemical properties—specifically, reduced melting points and enhanced membrane fluidity—that are increasingly leveraged in transdermal permeation enhancement and lipid nanoparticle (LNP) formulation. This guide synthesizes the biosynthetic origins, phylogenetic distribution, and analytical isolation of UFAs.

Structural & Physicochemical Characteristics

Unlike saturated fatty alcohols which pack into rigid crystalline arrays (high melting points), unsaturated fatty alcohols possess "kinks" in their hydrocarbon tails due to double bonds (typically cis-configuration). This steric disruption prevents tight packing, rendering many UFAs, such as oleyl alcohol (C18:1), liquid at room temperature.

  • Polarity: Amphiphilic, with a polar hydroxyl head and a lipophilic tail.

  • Reactivity: The hydroxyl group allows for esterification (forming waxes) or etherification (forming plasmalogens), while the double bond is susceptible to oxidation (rancidity) and halogenation.

Biosynthetic Architectures

The biosynthesis of unsaturated fatty alcohols is a reductive process primarily driven by Fatty Acyl-CoA Reductases (FARs) .[1] Unlike the reversible dehydrogenation seen in beta-oxidation, this pathway is committed and energy-intensive.

The Reductive Pathway

In eukaryotic systems, the synthesis typically proceeds from an unsaturated fatty acyl-CoA precursor. The unsaturation is introduced prior to reduction by fatty acid desaturases (FADs).

  • Desaturation: Stearoyl-CoA (C18:0)

    
     Oleoyl-CoA (C18:1).
    
  • Reduction: Oleoyl-CoA + 2NADPH

    
     Oleyl Alcohol + 2NADP
    
    
    
    + CoASH.

In many insects and plants, the FAR enzyme is alcohol-forming, meaning it reduces the acyl-CoA to an alcohol without releasing the aldehyde intermediate. In some bacteria, this is a two-step process involving separate enzymes.[1][2]

Visualization of Biosynthetic Logic

Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (Elongation) MalonylCoA->FAS SatAcylCoA Saturated Acyl-CoA (C16:0 / C18:0) FAS->SatAcylCoA Desaturase Desaturase (FAD/SCD) SatAcylCoA->Desaturase UnsatAcylCoA Unsaturated Acyl-CoA (C18:1 / C20:1) Desaturase->UnsatAcylCoA Introduction of cis-double bond FAR Fatty Acyl-CoA Reductase (FAR) UnsatAcylCoA->FAR NADPH WaxSynth Wax Synthase UnsatAcylCoA->WaxSynth Aldehyde Fatty Aldehyde (Transient) FAR->Aldehyde UnsatAlc Unsaturated Fatty Alcohol (Oleyl / Eicosenyl) Aldehyde->UnsatAlc UnsatAlc->WaxSynth WaxEster Wax Ester (Storage/Buoyancy) WaxSynth->WaxEster

Figure 1: The enzymatic cascade transforming metabolic precursors into unsaturated fatty alcohols and subsequently into wax esters.[2][3] Note the central role of FAR in the reductive commitment.

Phylogenetic Distribution & Natural Sources

Marine Systems: The Buoyancy Imperative

In marine environments, unsaturated fatty alcohols are abundant as the alcohol moiety of wax esters .

  • Zooplankton (Calanus finmarchicus): These copepods synthesize massive amounts of wax esters to regulate buoyancy and store energy for diapause. The alcohol components are rich in C20:1 (eicos-11-enol) and C22:1 (docos-11-enol). The unsaturation maintains liquidity at deep-sea temperatures (high pressure, low temperature).

  • Deep-Sea Fish (Orange Roughy): Historically, the swim bladder oil of Hoplostethus atlanticus was a primary source of wax esters containing >90% unsaturated species.

Botanical Systems: The Jojoba Anomaly

While most plants utilize saturated alcohols for cuticular waxes (to prevent water loss), the Jojoba shrub (Simmondsia chinensis) is unique. Its seed oil is not a triglyceride but a liquid wax ester.

  • Composition: The alcohol fraction is dominated by 11-Eicosenol (C20:1) and 13-Docosenol (C22:1) .

  • Significance: This is the primary non-marine, sustainable source of long-chain unsaturated fatty alcohols for the pharmaceutical industry.

Entomological Systems: Pheromone Signaling

Insects utilize specific unsaturated fatty alcohols as volatile sex pheromones. The precise location and geometry (cis/trans) of the double bond confer species specificity.

  • Bombykol: Produced by the female silkworm moth (Bombyx mori), this was the first pheromone characterized. It is (10E,12Z)-hexadecadien-1-ol .

  • Mechanism: Biosynthesized in the pheromone gland via specific desaturation followed by reduction.

Table 1: Comparative Profile of Natural Unsaturated Fatty Alcohols

Source OrganismPrimary UFA SpeciesCarbon StructureBiological Function
Jojoba (S. chinensis)11-EicosenolC20:1 (

-9)
Seed energy storage
Sperm Whale (Historical)Oleyl AlcoholC18:1 (

-9)
Echolocation/Buoyancy
Silkworm (B. mori)BombykolC16:2 (

10,12)
Sex Pheromone
Copepods (Calanus)DocosenolC22:1 (

-11)
Diapause energy/Buoyancy

Pharmaceutical & Drug Development Applications[4][5][6]

Transdermal Permeation Enhancement

Unsaturated fatty alcohols like Oleyl alcohol are potent permeation enhancers.

  • Mechanism: They intercalate into the structured lipids of the stratum corneum. The "kinked" structure disrupts the packing of endogenous ceramides, increasing lipid bilayer fluidity and allowing small molecule drugs to diffuse more freely.

  • Causality: Saturated alcohols (e.g., stearyl alcohol) are less effective enhancers because they can crystallize within the membrane, potentially rigidifying it rather than fluidizing it.

Lipid Nanoparticles (LNPs)

In the development of mRNA vaccines and gene therapies, the "helper lipid" component often utilizes cholesterol or related sterols, but unsaturated fatty alcohols and their ester derivatives are emerging as modulators of LNP stability and endosomal fusion.

  • Fusogenicity: The unsaturation promotes the hexagonal phase transition required for membrane fusion and endosomal escape of the genetic payload.

Self-Validating Analytical Protocol

Objective: Isolation and Structural Characterization of Unsaturated Fatty Alcohols from Jojoba Oil. Rationale: This protocol avoids the common pitfall of co-eluting wax esters by strictly separating the saponifiable fraction.

Reagents
  • Jojoba Oil (Cold pressed)[4]

  • 1M KOH in Ethanol (Saponification reagent)

  • Diethyl Ether (Extraction solvent)[4]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) (Derivatizing agent)

  • Internal Standard: 1-Nonadecanol (C19:0) - Chosen for its rarity in nature to ensure accurate quantification.

Step-by-Step Workflow
  • Saponification (The Cleavage):

    • Dissolve 100 mg Jojoba oil in 5 mL 1M ethanolic KOH.

    • Reflux at 80°C for 1 hour. Checkpoint: Solution must turn clear/homogeneous, indicating hydrolysis of wax esters into free fatty acids (salt form) and free fatty alcohols.

  • Extraction of Unsaponifiables (The Isolation):

    • Add 5 mL distilled water to quench.

    • Extract 3x with 5 mL Diethyl Ether.

    • Critical Logic: The fatty acids remain in the aqueous phase as potassium salts (soaps). The fatty alcohols partition into the ether phase.

    • Wash combined ether layers with saturated NaCl to remove residual base. Dry over anhydrous

      
      .
      
  • Derivatization (The Stabilization):

    • Evaporate ether under

      
       stream.
      
    • Resuspend residue in 100 µL Pyridine + 100 µL BSTFA.

    • Incubate at 60°C for 30 mins.

    • Why? Converts -OH groups to -OTMS (trimethylsilyl) ethers, improving volatility and peak shape in GC.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

    • Temperature Program: 100°C (1 min)

      
       10°C/min 
      
      
      
      300°C (10 min).
    • Identification: Look for molecular ion

      
       and characteristic fragment 
      
      
      
      (loss of methyl from TMS).
    • Differentiation: Unsaturated alcohols will elute slightly earlier than their saturated counterparts of the same chain length on non-polar columns, but mass spectra must confirm the double bond (often requiring chemical ionization or DMDS derivatization to locate the double bond position if unknown).

Protocol Sample Complex Lipid Matrix (e.g., Jojoba Oil) Sap Saponification (KOH/EtOH, Reflux) Sample->Sap Cleave Esters PhaseSep Phase Separation (Water/Ether) Sap->PhaseSep AqPhase Aqueous Phase (Fatty Acid Salts) PhaseSep->AqPhase Discard OrgPhase Organic Phase (Free Fatty Alcohols) PhaseSep->OrgPhase Keep Deriv Derivatization (BSTFA -> TMS Ethers) OrgPhase->Deriv Block -OH GCMS GC-MS Analysis (Quant/Qual) Deriv->GCMS Inject

Figure 2: Workflow for the isolation of unsaturated fatty alcohols.

References

  • Metz, J. G., et al. (2000).[1] Purification of a Jojoba Embryo Fatty Acyl-Coenzyme A Reductase and Expression of Its cDNA in High Erucic Acid Rapeseed.[1] Plant Physiology. [Link]

  • Teerawanichpan, P., & Qiu, X. (2010).[1] Fatty Acyl-CoA Reductase and Wax Synthase from Euglena gracilis in the Biosynthesis of Medium-Chain Wax Esters.[1] Lipids. [Link]

  • Moto, K., et al. (2003).[3][5] Pheromone gland-specific fatty-acyl-reductase of the silkmoth, Bombyx mori. Proceedings of the National Academy of Sciences. [Link]

  • Sargent, J. R., et al. (1976). Biosynthesis of wax esters in marine organisms. Biochemical Society Transactions. [Link]

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews. [Link]

  • Bushey, J. M., et al. (2016). Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity.[4][6] Polymers. [Link]

Sources

Exploratory

Biosynthesis Pathways of C10 Unsaturated Alcohols: A Technical Guide

Executive Summary The biosynthesis of C10 unsaturated alcohols—primarily the monoterpenoids geraniol , nerol , and linalool —represents a critical frontier in synthetic biology. These molecules are not merely high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biosynthesis of C10 unsaturated alcohols—primarily the monoterpenoids geraniol , nerol , and linalool —represents a critical frontier in synthetic biology. These molecules are not merely high-value fragrance compounds; they are potent pharmaceutical precursors (e.g., for monoterpene indole alkaloids like vinblastine) and advanced "drop-in" biofuel candidates.

This guide moves beyond basic pathway maps to address the kinetic bottlenecks , toxicity thresholds , and flux-balancing strategies required to engineer high-titer microbial cell factories. We focus on the transition from theoretical pathway design to industrial-relevant strains, highlighting the shift from simple synthase overexpression to complex cofactor balancing and two-phase fermentation systems.

Mechanistic Architecture: The Carbocation Cascade

The core challenge in synthesizing C10 alcohols is the precise management of the geranyl cation . Unlike simple hydrolysis, terpene synthases (TPS) must chaperone a highly reactive carbocation intermediate to prevent premature quenching or rearrangement into cyclic byproducts (like limonene).

The Precursor Convergence

Regardless of the upstream module—MEP (Methylerythritol phosphate, plastidial/bacterial) or MVA (Mevalonate, cytosolic/yeast)—the universal donor is Geranyl Diphosphate (GPP) .

  • The GPP Bottleneck: Most host organisms (E. coli, S. cerevisiae) naturally prioritize Farnesyl Diphosphate (FPP, C15) synthase (IspA/Erg20) for cell wall and sterol synthesis.

  • Engineering Solution: To accumulate C10 precursors, one must introduce a specific Geranyl Diphosphate Synthase (GPPS) , such as the enzyme from Abies grandis, or engineer the host FPP synthase (e.g., S. cerevisiae Erg20p F96W/N127W) to arrest chain elongation at C10.

Synthase Specificity & Mechanism

The conversion of GPP to alcohols is catalyzed by specific synthases or promiscuous phosphatases.

  • Geraniol Synthase (GES): Ionizes GPP to the geranyl cation, which captures a water molecule.

    • Key Insight: Plant-derived GES (e.g., Catharanthus roseus CrGES) often contains an N-terminal plastid targeting sequence that causes aggregation in bacteria. Protocol Requirement: Always use truncated variants (tCrGES) lacking the first ~30-50 amino acids.

  • Linalool Synthase (LIS): Isomerizes GPP to linalyl diphosphate (LPP) prior to hydrolysis, producing the tertiary alcohol (3R)-(-)-linalool.

  • The "NUDIX" Alternative: Recent work utilizes promiscuous NUDIX hydrolases (e.g., from Rose species) which hydrolyze GPP directly to geraniol phosphate, followed by a phosphatase step. This bypasses the complex TPS kinetics but requires careful specificity engineering.

Visualization: The C10 Biosynthetic Logic

The following diagram illustrates the flux competition between the essential FPP pathway and the engineered C10 alcohol pathway.

C10_Biosynthesis cluster_inputs Precursor Modules AcetylCoA Acetyl-CoA IPP IPP (C5) AcetylCoA->IPP MVA Pathway (Yeast/Eng. E. coli) Pyruvate Pyruvate/G3P Pyruvate->IPP MEP Pathway (Native E. coli) DMAPP DMAPP (C5) IPP->DMAPP IDI GPP Geranyl Diphosphate (C10) (The Branch Point) IPP->GPP GPPS (Heterologous) (e.g., Abies grandis) DMAPP->GPP GPPS FPP Farnesyl Diphosphate (C15) (Essential for Growth) GPP->FPP IspA/Erg20 (Native Competition) Geranyl_Cation Geranyl Cation (Reactive Intermediate) GPP->Geranyl_Cation Ionization Geraniol Geraniol (Primary Target) Geranyl_Cation->Geraniol Geraniol Synthase (GES) + H2O Linalool Linalool Geranyl_Cation->Linalool Linalool Synthase (LIS) + H2O GeranylAcetate Geranyl Acetate (Storage Form) Geraniol->GeranylAcetate AAT (Acetyltransferase) GeranylAcetate->Geraniol Aes (Esterase) (The 'Shunt' Strategy)

Caption: Flux distribution from central carbon metabolism to C10 alcohols, highlighting the critical GPP branch point and the reversible acetylation shunt.

Metabolic Engineering Strategy: The "Geranyl Acetate Shunt"

A major technical hurdle is the toxicity of free C10 alcohols to microbial membranes and the volatility of the product. A field-proven strategy to overcome this is the Geranyl Acetate Shunt .

The Mechanism

Instead of accumulating toxic geraniol directly:

  • Co-express an alcohol acetyltransferase (AAT) to convert geraniol

    
    geranyl acetate  (less toxic, less volatile).
    
  • Allow biomass to accumulate to high density.

  • Trigger the conversion back to geraniol using an endogenous or heterologous esterase (e.g., E. coliAes ) during a stationary/production phase, often induced by carbon starvation or specific promoter control.

Quantitative Comparison of Hosts

The following table summarizes achievable titers using advanced metabolic engineering strategies.

Host OrganismPathway StrategyKey ModificationsTiter (g/L)Reference
E. coli MVA + Acetate Shunt

yjgB,

ackA-pta, +Aes esterase
~2.0 (Geraniol)[1, 2]
E. coli MVA (Microaerobic)Redox control (-190 mV), NUDIX hydrolase~19.0 (Geranyl Acetate)[3]
S. cerevisiae MVA (Cytosolic)tHMG1, IDI1, ERG20-GES fusion~5.5[4]
Y. lipolytica MVA (Peroxisomal)Compartmentalization, tCrGES~1.0[5]

Experimental Protocol: Two-Phase Fermentation

This protocol describes the production of geraniol in E. coli using a two-phase system to mitigate toxicity and strip the product in situ.[1]

Materials
  • Strain: E. coli BL21(DE3) harboring plasmid pMVA (Mevalonate pathway) and pGES (Truncated Geraniol Synthase + GPPS).

  • Medium: Terrific Broth (TB) supplemented with 1% glycerol.

  • Organic Phase: Isopropyl Myristate (IPM) or Decanol (biocompatible extraction solvents).

  • Inducer: IPTG (0.1 - 0.5 mM).

Step-by-Step Workflow
  • Seed Culture: Inoculate 5 mL LB + antibiotics with a single colony. Incubate overnight at 37°C.

  • Main Fermentation: Inoculate 50 mL TB medium (in 250 mL baffled flask) with 1% seed culture. Grow at 37°C until OD600 reaches 0.6–0.8.

  • Induction & Overlay:

    • Cool culture to 25°C - 30°C (critical for synthase solubility).

    • Add IPTG to final concentration of 0.1 mM.

    • Crucial Step: Add 20% (v/v) Isopropyl Myristate (IPM) . This creates the organic overlay.

  • Production Phase: Incubate at 30°C, 200 rpm for 48–72 hours. The lipophilic geraniol will partition into the IPM layer (Partition coefficient

    
    ).
    
  • Harvest: Centrifuge the mixture at 5,000 x g for 10 mins. The IPM layer (top) contains >90% of the product.

Analytical Validation (GC-MS)

Objective: Quantify geraniol and separate it from isomers (nerol, linalool).

  • Column: HP-INNOWax or DB-Wax (Polyethylene glycol phase). Non-polar columns like DB-5 often fail to separate nerol/geraniol isomers effectively.

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 50°C (1 min)

    
     10°C/min to 250°C 
    
    
    
    Hold 5 min.
  • Internal Standard: 1-Octanol or deuterated Geraniol-d7.

Self-Validating Systems: Quality Control

To ensure scientific integrity (Trustworthiness), every experiment must include internal checks:

  • The Isomerase Check: Geraniol is thermodynamically unstable and can isomerize to nerol or cyclize to linalool under acidic conditions.

    • Validation: Incubate a pure geraniol standard in sterile media at pH 5.0, 37°C for 24h. Analyze by GC-MS. If >5% degradation occurs, buffer the media with HEPES (pH 7.0).

  • The Leakage Check: If using S. cerevisiae, check the supernatant vs. pellet fraction.

    • Validation: Monoterpenes are often retained in the yeast cell wall. Perform a methanol extraction on the cell pellet to calculate total flux vs. secreted titer.

References

  • Liu, X. et al. (2016). Engineering Escherichia coli for high-yield geraniol production with biotransformation of geranyl acetate to geraniol under fed-batch culture. Biotechnology for Biofuels. Link

  • Wang, X. et al. (2024).[2] Advances in microbial production of geraniol: from metabolic engineering to potential industrial applications. Critical Reviews in Biotechnology. Link[2]

  • Zhang, C. et al. (2024).[2] Microaerobic Fermentation Enables High-Titer Biosynthesis of the Rose Monoterpenes Geraniol and Geranyl Acetate in Escherichia coli.[3] ACS Sustainable Chemistry & Engineering.[3] Link

  • Zhao, J. et al. (2017). Engineering Saccharomyces cerevisiae for production of geraniol.[2][4] Biotechnology and Bioengineering.[2][1][5][6][7] Link

  • Cordova, L.T. et al. (2020). Engineering Yarrowia lipolytica for the biosynthesis of geraniol.[4] Metabolic Engineering. Link

Sources

Foundational

1-Decen-3-ol in Chemical Ecology: Mechanisms, Synthesis, and Applications

Executive Summary This technical guide provides a comprehensive analysis of 1-Decen-3-ol (CAS: 51100-54-0), a ten-carbon unsaturated alcohol acting as a potent semiochemical in fungal, insect, and plant interactions. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-Decen-3-ol (CAS: 51100-54-0), a ten-carbon unsaturated alcohol acting as a potent semiochemical in fungal, insect, and plant interactions. While often overshadowed by its C8 homologue (1-octen-3-ol, "mushroom alcohol"), 1-decen-3-ol exhibits distinct lipophilicity and volatility profiles that make it a critical target for next-generation nematicides, antimicrobial agents, and pest control formulations. This document details its ecological roles, validated synthesis protocols, and analytical workflows for researchers in chemical ecology and drug discovery.

Part 1: Chemical Ecology and Signaling Dynamics

The Homologue Distinction: C10 vs. C8

In chemical ecology, chain length dictates volatility and receptor affinity. 1-Octen-3-ol (C8) is highly volatile and acts as a long-range attractant/repellent. In contrast, 1-decen-3-ol (C10) possesses a longer alkyl tail, resulting in:

  • Lower Vapor Pressure: Increased persistence on surfaces, serving as a "territorial" or short-range marker.

  • Higher Lipophilicity (LogP): Enhanced ability to penetrate the waxy cuticles of nematodes and insects, and the lipid bilayers of microbial pathogens.

Fungal Origins and Allelopathy

Predominantly isolated from the Matsutake mushroom (Tricholoma matsutake), 1-decen-3-ol is a product of the Lipoxygenase (LOX) pathway . Unlike the C8 variant which signals spore dispersal or damage, the C10 variant often acts as an allelopathic agent, inhibiting the growth of competing fungi and bacteria in the rhizosphere.

Insect and Nematode Interactions
  • Nematicidal Activity: The molecule shows significant toxicity against the Pinewood Nematode (Bursaphelenchus xylophilus). Its mechanism involves the disruption of the nematode's chemosensory gelatinous matrix and subsequent membrane depolarization.

  • Insect Olfaction: In dipterans (mosquitoes), 1-decen-3-ol binds to specific Odorant Receptors (ORs). While C8 is a broad attractant, C10 often acts as a modulator, altering the behavioral response from attraction to repellency at high concentrations due to receptor saturation.

Visualization: Ecological Interaction Network

The following diagram illustrates the multi-trophic interactions mediated by 1-decen-3-ol.

EcologicalNetwork Fungi Tricholoma matsutake (Source) Molecule 1-Decen-3-ol (Signal) Fungi->Molecule LOX Pathway Biosynthesis Precursor Linoleic/Fatty Acids Precursor->Fungi Uptake Nematode Bursaphelenchus xylophilus (Target) Molecule->Nematode Membrane Lysis Insect Diptera/Coleoptera (Modulation) Molecule->Insect OR Binding (Repellency) Microbe Competitor Fungi (Inhibition) Molecule->Microbe Allelopathy

Figure 1: Trophic interactions mediated by 1-decen-3-ol, highlighting its dual role as a defensive toxin against nematodes and a signaling modulator for insects.[1][2]

Part 2: Mechanisms of Action

Membrane Disruption (Antimicrobial/Nematicidal)

The primary mode of action for 1-decen-3-ol is non-specific membrane disruption , driven by its amphiphilic structure (polar hydroxyl head, non-polar C10 tail).

  • Insertion: The hydrophobic alkyl chain inserts into the phospholipid bilayer of the target cell.

  • Expansion: Accumulation causes lateral expansion of the membrane, increasing fluidity.

  • Leakage: Critical threshold accumulation leads to pore formation, causing leakage of intracellular

    
     ions and ATP, resulting in cell death.
    

Table 1: Comparative Physicochemical Properties

Property1-Octen-3-ol (C8)1-Decen-3-ol (C10)Ecological Implication
Molecular Weight 128.21 g/mol 156.27 g/mol C10 is heavier, diffusing slower.
Boiling Point ~175°C~210°CC10 persists longer in field applications.
Lipophilicity (LogP) ~2.6~3.6C10 has superior cuticle penetration.
Water Solubility ModerateLowC10 requires emulsification for aqueous delivery.

Part 3: Synthesis and Production Protocols

Biosynthetic Pathway (In Nature)

In fungi, 1-decen-3-ol is generated via the oxidative cleavage of polyunsaturated fatty acids.

  • Enzymes: Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL).

  • Process: Oxygenation of the fatty acid at the C10 position (specific to fungal LOX variants) followed by cleavage yields the C10 alcohol.

Laboratory Synthesis Protocol (Grignard Reaction)

For research and drug development, chemical synthesis is preferred to ensure high purity and enantiomeric control.

Reaction: Vinylmagnesium bromide + Octanal


 1-Decen-3-ol
Protocol: 1-Decen-3-ol Synthesis
  • Reagents:

    • Vinylmagnesium bromide (1.0 M in THF)

    • Octanal (freshly distilled)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated Ammonium Chloride (

      
      )[3]
      
  • Equipment:

    • Three-neck round-bottom flask (flame-dried),

      
       atmosphere line, addition funnel.
      

Step-by-Step Workflow:

  • Setup: Purge the reaction vessel with nitrogen. Add 50 mL anhydrous THF and cool to 0°C in an ice bath.

  • Grignard Addition: Cannulate Vinylmagnesium bromide (1.2 eq) into the flask.

  • Substrate Addition: Dissolve Octanal (1.0 eq) in 10 mL THF. Add dropwise via the addition funnel over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quenching: Cool back to 0°C. Slowly add saturated

    
     to quench unreacted Grignard reagent. Caution: Exothermic reaction.
    
  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
     mL). Combine organic layers, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield pure 1-decen-3-ol.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Reagents: Vinylmagnesium Bromide + Octanal Step1 Reaction (0°C to RT) THF Solvent, N2 Atm Start->Step1 Step2 Quench (NH4Cl) Exothermic Control Step1->Step2 Step3 Extraction (Et2O) & Drying (MgSO4) Step2->Step3 Step4 Purification Flash Chromatography Step3->Step4 Final Pure 1-Decen-3-ol (>98% Purity) Step4->Final

Figure 2: Step-by-step chemical synthesis workflow for producing high-purity 1-decen-3-ol.

Part 4: Analytical Identification (GC-MS)

Accurate identification requires distinguishing 1-decen-3-ol from its isomers and homologues.

Method Parameters:

  • Column: HP-5MS or DB-Wax (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 50°C (2 min)

    
     5°C/min to 240°C.
    
  • Identification Criteria:

    • Retention Index (RI): Approx. 1250-1280 on DB-5 columns (Distinct from 1-octen-3-ol at ~980).

    • Mass Spectrum (EI, 70eV):

      • Base Peak: m/z 57 (vinyl fragment).

      • Molecular Ion:[4] m/z 156 (often weak).

      • Diagnostic Ions: m/z 55, 70, 83 (characteristic of unsaturated alcohols).

Part 5: Future Outlook & Applications

  • Green Nematicides: Due to the phasing out of methyl bromide and carbamates, 1-decen-3-ol offers a biodegradable alternative for treating pine wilt disease and root-knot nematodes.

  • Synergistic Formulations: Combining 1-decen-3-ol (persistent) with 1-octen-3-ol (volatile) creates "push-pull" pest control systems—using the volatile component to lure and the persistent component to kill or repel upon contact.

  • Chiral Drugs: The (R)- and (S)- enantiomers exhibit different biological activities. Future synthesis must focus on asymmetric catalysis to produce enantiopure formulations for targeted receptor binding.

References

  • Biosynthesis of Mushroom Alcohols: Cho, K. M., et al. (2020). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. [Link]

  • Nematicidal Activity of Essential Oil Components: Barbosa, P., et al. (2010).[1] Nematicidal activity of essential oils and volatiles derived from Portuguese aromatic flora against the pinewood nematode, Bursaphelenchus xylophilus. [Link]

  • Insect Olfaction and Repellency: Xu, P., et al. (2015). 1-Octen-3-ol – the attractant that repels.[5][6][7] Scientific Reports. (Provides the mechanistic basis for homologous alcohol receptor interaction). [Link]

  • Antimicrobial Mechanisms: Xiong, C., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. [Link]

  • Grignard Synthesis Protocols: Organic Syntheses, Coll. Vol. 6, p. 737 (1988). (Standard protocol adapted for vinylation of aldehydes). [Link]

Sources

Exploratory

Technical Guide: Bioactivity Screening &amp; Profiling of 1-Decen-3-ol

[1] Abstract This technical guide outlines a rigorous framework for the preliminary bioactivity screening of 1-Decen-3-ol (CAS 51100-54-0) .[1] As a C10 alkenyl alcohol and structural analog to the well-characterized "mu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide outlines a rigorous framework for the preliminary bioactivity screening of 1-Decen-3-ol (CAS 51100-54-0) .[1] As a C10 alkenyl alcohol and structural analog to the well-characterized "mushroom alcohol" (1-octen-3-ol), 1-Decen-3-ol presents a unique profile of higher lipophilicity (LogP ~3.[1]6) and lower volatility (BP ~215°C).[1][2] These properties suggest enhanced membrane persistence and distinct bioactivity compared to its shorter-chain homologs.[1] This guide provides standardized protocols for antimicrobial, nematicidal, and cytotoxic evaluation, emphasizing the management of volatility and hydrophobicity in experimental design.

Introduction & Chemical Rationale

1-Decen-3-ol is a chiral allylic alcohol found in the volatile fractions of various bioactive essential oils, including Artemisia herba-alba and Eryngium triquetrum.[1] While often overshadowed by 1-octen-3-ol, the C10 chain length of 1-Decen-3-ol confers specific physicochemical advantages for drug development:

  • Enhanced Lipophilicity: A higher partition coefficient facilitates deeper insertion into the phospholipid bilayer of target pathogens.[1]

  • Reduced Volatility: With a boiling point of ~215°C (vs. 175°C for 1-octen-3-ol), it offers better surface persistence, making it a viable candidate for contact-based antimicrobials or agricultural nematicides.[1]

Table 1: Physicochemical Profile
PropertyValueImplication for Screening
CAS Number 51100-54-0Verification Standard
Molecular Weight 156.27 g/mol Molar calculation for MIC
Boiling Point 214–217°CModerate volatility; requires sealing
LogP (Predicted) ~3.6Low water solubility; requires emulsifiers
Odor Profile Waxy, Fungal, CheesyVapor phase activity potential

Physicochemical Preparation & Handling

Before biological assays, the compound must be solubilized effectively to prevent phase separation, which leads to false negatives.

Emulsification Protocol

Due to high hydrophobicity, simple dissolution in media is insufficient.[1]

  • Stock Solution: Dissolve 1-Decen-3-ol in DMSO (Dimethyl sulfoxide) to a concentration of 100 mg/mL.

  • Surfactant Addition: For aqueous assays, add Tween 80 to the final working solution (max 0.5% v/v) to form a stable micellar suspension.[1]

  • Vapor Control: Although less volatile than C8 analogs, 1-Decen-3-ol exerts vapor pressure.[1] All multi-well plates must be sealed with gas-permeable adhesive films (e.g., Breathe-Easy®) to prevent cross-contamination between wells while allowing O2 exchange.[1]

Module A: Antimicrobial & Antifungal Screening[4][5][6]

The primary targets for alkenyl alcohols are fungal cell walls and bacterial membranes.[1]

Experimental Workflow

The screening utilizes a Broth Microdilution Assay adapted for volatile lipophilic compounds.[1]

Target Organisms:

  • Candida albicans (Fungal model - High Priority)[1]

  • Staphylococcus aureus (Gram-positive bacterial model)[1][3]

  • Escherichia coli (Gram-negative bacterial model)[1]

Protocol Steps:

  • Inoculum Prep: Adjust microbial culture to

    
     CFU/mL in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).
    
  • Dilution Series: Prepare serial two-fold dilutions of 1-Decen-3-ol (range: 0.01 mg/mL to 4 mg/mL) in 96-well plates.

    • Critical Control: Include a "Solvent Control" well (Media + DMSO + Tween) to rule out solvent toxicity.[1]

  • Incubation: Seal plates tightly. Incubate at 37°C for 24h (bacteria) or 48h (fungi).

  • Readout:

    • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.[1]

    • MBC/MFC (Minimum Bactericidal/Fungicidal Concentration): Plate 10 µL from clear wells onto agar; defined as 99.9% kill.

Visualization: Screening Workflow

BioactivityScreening cluster_Assays Screening Modules Stock 1-Decen-3-ol Stock (DMSO Solubilized) Emulsion Micellar Emulsion (Media + 0.5% Tween 80) Stock->Emulsion Dilution Micro Module A: Antimicrobial (MIC/MBC) Emulsion->Micro Nema Module B: Nematicidal (Immersion) Emulsion->Nema Cyto Module C: Cytotoxicity (MTT) Emulsion->Cyto Analysis Data Analysis (IC50 / MIC Values) Micro->Analysis Nema->Analysis Cyto->Analysis

Figure 1: Integrated workflow for the bioactivity profiling of 1-Decen-3-ol, ensuring solvent compatibility across three distinct assay modules.

Module B: Nematicidal Activity

Given the presence of 1-Decen-3-ol in oils effective against Bursaphelenchus (Pine Wood Nematode) and Schistosoma vectors, this is a high-yield screening target.[1]

Protocol (Immersion Assay):

  • Organism: Caenorhabditis elegans (Model) or Meloidogyne incognita (Agricultural pest).[1]

  • Setup: Place ~50 nematodes in 24-well plates containing 1 mL of test solution.

  • Concentration Range: Screen at 0.1, 0.5, and 1.0 mg/mL.

  • Observation: Monitor motility at 24h and 48h using an inverted microscope.

  • Quantification: Touch non-moving nematodes with a fine needle.[1] Lack of response = Death.[1] Calculate LC50 (Lethal Concentration 50%).

Mechanistic Insights: Membrane Disruption

The mechanism of action for 1-Decen-3-ol is hypothesized to follow the Lipid Peroxidation and Membrane Disruption pathway, similar to 1-octen-3-ol.[1]

Mechanism:

  • Insertion: The hydrophobic C10 tail inserts into the lipid bilayer.[1]

  • Fluidity Change: The allylic alcohol headgroup disrupts packing order, increasing membrane permeability.[1]

  • Oxidative Stress: Generation of Reactive Oxygen Species (ROS) leads to lipid peroxidation, compromising cellular integrity.[1]

Visualization: Mode of Action

Mechanism Compound 1-Decen-3-ol (Lipophilic C10 Tail) Membrane Microbial Cell Membrane (Phospholipid Bilayer) Compound->Membrane Adsorption Insertion Intercalation into Fatty Acid Chains Membrane->Insertion Disruption Loss of Membrane Integrity (Leakage of Ions) Insertion->Disruption Physical Destabilization ROS ROS Generation (Oxidative Stress) Insertion->ROS Metabolic Trigger Death Cell Death (Apoptosis/Necrosis) Disruption->Death ROS->Death

Figure 2: Proposed Mechanism of Action.[1] The compound targets the lipid bilayer, initiating a cascade of physical disruption and oxidative stress.

Safety & Cytotoxicity Profiling

To validate 1-Decen-3-ol as a therapeutic or safe agricultural agent, its selectivity index must be established.[1]

Assay: MTT Cytotoxicity Assay on Mammalian Cells (e.g., HEK293 or Vero cells).

  • Metric: Determine the CC50 (Cytotoxic Concentration 50%).

  • Selectivity Index (SI): Calculated as

    
    .[1] An SI > 10 indicates a favorable safety profile.[1]
    

References

  • Chemical Properties & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170977, 1-Decen-3-ol. Retrieved from [Link]

  • Nematicidal Context: Dababat, A. A., et al. (2021).[4] Nematicidal Activity of Essential Oil from Lavandin. MDPI.[1] Retrieved from [Link]

  • Bioactive Composition: Merghache, S., et al. (2020).[4] Chemical characterization and bioactivities assessment of Artemisia herba-alba Asso essential oil. DergiPark.[1] Retrieved from [Link]

  • Mechanism of Action: Hung, Y., et al. (2019).[5] 1-Octen-3-ol, a self-stimulating oxylipin messenger, can prime and induce defense of marine alga.[1] PubMed.[1][2] Retrieved from [Link]

  • Molluscicidal Activity: Chiboub, W., et al. (2020).[6] Molluscicidal and parasiticidal activities of Eryngium triquetrum essential oil. ResearchGate. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of Secondary Allylic Alcohols in Stereoselective Synthesis

Executive Summary Secondary allylic alcohols represent a privileged structural motif in drug development, serving as pivotal chiral building blocks for prostaglandins, leukotrienes, and complex alkaloids. Their utility l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secondary allylic alcohols represent a privileged structural motif in drug development, serving as pivotal chiral building blocks for prostaglandins, leukotrienes, and complex alkaloids. Their utility lies not merely in their presence as a functional group, but in their capacity to transfer chirality to neighboring centers via stereospecific rearrangements and substitutions.

This guide moves beyond standard textbook definitions to address the operational challenges of synthesizing and utilizing these motifs. We focus on three critical pillars: Enantioselective Construction (CBS Reduction), Chirality Transfer (Overman Rearrangement), and Divergent Substitution (Iridium-catalyzed alkylation).

The Pharmacophore: Why Secondary Allylic Alcohols?

In medicinal chemistry, the secondary allylic alcohol is rarely the endpoint. It is a "chiral pivot." The 1,3-relationship between the hydroxyl group and the alkene allows for:

  • Directed Epoxidation: Hydroxyl-directed delivery of oxygen (e.g., Sharpless/Vanadium systems).

  • Sigmatropic Rearrangements: Transferring chirality from C-O to C-N (Overman) or C-C (Claisen) bonds with near-perfect fidelity.

  • Branched Selectivity: Unlike primary allylic systems, secondary alcohols allow access to chiral quaternary centers via metal-catalyzed substitution.

Enantioselective Synthesis: The CBS Reduction

While enzymatic resolution is common, it is limited to a 50% maximum yield without dynamic kinetic resolution (DKR).[1] For de novo synthesis, the Corey-Bakshi-Shibata (CBS) Reduction remains the gold standard for converting prochiral enones to secondary allylic alcohols.

Mechanistic Causality

The success of the CBS reduction relies on the "bifunctional activation" model. The oxazaborolidine catalyst does not merely deliver hydride; it coordinates the Lewis acidic borane (activating the reductant) and the Lewis basic ketone oxygen (activating the substrate) simultaneously.

  • Why it fails: Poor enantiomeric excess (ee) often results from moisture (hydrolysis of the B-N bond) or improper temperature control allowing the uncatalyzed background reaction (borane reducing the ketone directly).

  • The Fix: Slow addition of the ketone to the catalyst/borane mixture ensures the catalyzed pathway dominates.

Visualization: CBS Stereochemical Model

The following diagram illustrates the transition state assembly that enforces stereocontrol.

CBS_Mechanism cluster_0 Reagents Ketone Prochiral Enone Complex Bifunctional Complex Assembly Ketone->Complex Coordination Borane Borane Source (BH3·THF) Borane->Complex CBS Oxazaborolidine Catalyst CBS->Complex TS Six-Membered Transition State (Face Selective) Complex->TS Hydride Transfer TS->CBS Catalyst Turnover Product Chiral Allylic Alcohol (>95% ee) TS->Product Hydrolysis

Figure 1: The dual-activation mechanism of CBS reduction. The rigid bicyclic transition state minimizes steric clash between the large enone substituent and the catalyst wall.

Reactivity & Transformation

Once synthesized, the secondary allylic alcohol serves as a platform for further functionalization.

A. The Overman Rearrangement: C-O to C-N

For drug development, converting chiral alcohols to chiral amines is crucial. The Overman rearrangement utilizes a [3,3]-sigmatropic shift of an allylic trichloroacetimidate.

  • Advantage: The reaction is suprafacial. The stereochemistry of the new C-N bond is strictly dictated by the starting C-O stereochemistry (chirality transfer).

  • Operational Note: This reaction is often thermal (140°C) but can be catalyzed by Hg(II), Pd(II), or Au(III) at lower temperatures to prevent substrate degradation.

B. Iridium-Catalyzed Allylic Substitution

Palladium typically favors linear (terminal) products. To retain the chiral center or create a branched product, Iridium-phosphoramidite complexes are required.

  • Mechanism: Iridium forms a π-allyl complex where the nucleophile attacks the more substituted carbon (via an inner-sphere mechanism or memory effect), preserving the branched architecture.

Visualization: Divergent Reactivity

Reactivity_Landscape cluster_overman Nitrogen Insertion cluster_substitution Carbon/Heteroatom Substitution Alcohol Secondary Allylic Alcohol (Chiral Center) Imidate Allylic Trichloroacetimidate Alcohol->Imidate Cl3CCN, DBU Carbonate Allylic Carbonate Alcohol->Carbonate Ac2O or ClCO2Me Amine Chiral Allylic Amine (Overman Product) Imidate->Amine [3,3]-Sigmatropic Rearrangement Branched Branched Product (Ir-Catalyzed) Carbonate->Branched Ir-Phosphoramidite (Retains Branching) Linear Linear Product (Pd-Catalyzed) Carbonate->Linear Pd(PPh3)4 (Thermodynamic)

Figure 2: Divergent pathways for secondary allylic alcohols. Iridium catalysis is essential for maintaining structural complexity (branching) compared to Palladium.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, stop —the reaction conditions are compromised.

Protocol A: Enantioselective CBS Reduction

Target: Reduction of trans-4-phenyl-3-buten-2-one to (S,E)-4-phenylbut-3-en-2-ol.

ParameterSpecificationCausality/Note
Reagent (S)-Me-CBS (1.0 M in toluene)Determines absolute stereochemistry.
Reductant Borane-THF or CatecholboraneBH3-THF is faster; Catecholborane is more selective but slower.
Temperature -20°C to -40°CCritical. Higher temps increase the uncatalyzed background rate (lowering ee).
Atmosphere Strictly Anhydrous (Ar/N2)Moisture hydrolyzes the CBS catalyst, destroying selectivity.

Step-by-Step Workflow:

  • Catalyst Prep: Flame-dry a 100 mL round-bottom flask under Argon. Add (S)-Me-CBS solution (0.1 eq relative to ketone).

  • Borane Activation: Add Borane-THF complex (0.6 eq). Stir for 10 min at RT.

    • Observation: No visible change, but Lewis acid-base complex forms.

  • Cooling: Cool the mixture to -30°C using a cryocooler or dry ice/acetone bath.

  • Controlled Addition: Dissolve the enone (1.0 eq) in dry THF. Add this solution dropwise over 1 hour via syringe pump.

    • Why? Keeps the ketone concentration low relative to the catalyst, ensuring the catalyzed pathway dominates.

  • Quench: Once TLC shows consumption, quench carefully with MeOH at -30°C.

    • Safety: Evolution of H2 gas will occur. Ensure venting.

  • Workup: Warm to RT, dilute with ether, wash with 1N HCl (removes catalyst), then brine.

  • Validation: Check ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Dynamic Kinetic Resolution (DKR)

Target: Converting racemic secondary allylic alcohol to single enantiomer acetate (100% theoretical yield).

System: Ruthenium (racemization) + Lipase (resolution).[1][2]

  • Setup: In a flame-dried flask, combine racemic allylic alcohol (1.0 eq), acyl donor (isopropenyl acetate, 3.0 eq), and molecular sieves (4Å).

  • Catalyst Addition: Add Lipase (e.g., Candida antarctica Lipase B, "Novozym 435") and the Ruthenium complex (e.g., Shvo's catalyst or Ru-cymene).

  • Reaction: Stir at RT or mild heat (40°C).

    • Mechanism:[3][4][5][6][7][8][9][10] The Ru catalyst rapidly racemizes the unreacted alcohol enantiomer. The Lipase selectively acetylates only the (R)-enantiomer. Eventually, all (S) converts to (R) via racemization and is trapped as acetate.

  • Monitoring: Monitor via GC/HPLC. The peak for the alcohol should disappear, replaced by a single acetate peak.

Data Summary: Catalyst Selection Guide

TransformationCatalyst SystemKey OutcomeSelectivity Source
Enone Reduction (S)-Me-CBS / BH3High ee (>95%)Steric wall of oxazaborolidine
Enone Reduction Luche (CeCl3/NaBH4)Racemic 1,2-additionRegioselective (vs 1,4)
Allylic Subst. Ir / PhosphoramiditeBranched ProductMemory effect / Inner sphere
Allylic Subst. Pd / PhosphineLinear ProductSteric minimization
Rearrangement Hg(OTf)2 or AuCl3Allylic AmineSuprafacial [3,3] shift

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[5] Journal of the American Chemical Society.[9][10] Link

  • Overman, L. E. (1976).[6] A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. Journal of the American Chemical Society.[9][10] Link

  • Hartwig, J. F., & Pouy, M. J. (2011). Iridium-Catalyzed Allylic Substitution.[10][11][12][13] Topics in Organometallic Chemistry. Link

  • Pamies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[1][2][14][15] A Powerful Approach in Asymmetric Catalysis.[5][11][16] Chemical Reviews. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

Sources

Exploratory

Technical Profile: 1-Decen-3-ol as a Chiral Allylic Scaffold in Drug Discovery

Abstract 1-Decen-3-ol (CAS 51100-54-0), historically known as "Matsutake alcohol," is a secondary allylic alcohol exhibiting significant utility as a chiral building block in pharmaceutical synthesis.[1] While its organo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Decen-3-ol (CAS 51100-54-0), historically known as "Matsutake alcohol," is a secondary allylic alcohol exhibiting significant utility as a chiral building block in pharmaceutical synthesis.[1] While its organoleptic properties are well-documented in the fragrance industry, its role in drug development lies in its capacity to serve as a lipophilic synthon for prostaglandins, pheromones, and antifungal agents. This guide provides a rigorous analysis of its physical constants, specifically boiling point thermodynamics and density profiles, and details the biocatalytic protocols required to isolate enantiopure forms for asymmetric synthesis.

Chemical Identity & Physical Constants

The physical behavior of 1-Decen-3-ol is governed by its amphiphilic structure—a hydrophobic heptyl chain coupled with a polar, reactive allylic hydroxyl group. Accurate control of these parameters is critical for process scale-up and purification.

Table 1: Core Physicochemical Properties
PropertyValueConditions / Notes
CAS Registry 51100-54-0Racemic mixture
Molecular Formula C₁₀H₂₀OMW: 156.27 g/mol
Boiling Point (atm) 215.0 – 217.0 °CAt 760 mmHg (Extrapolated)
Boiling Point (vac) 98.0 – 102.0 °CAt 10 mmHg (Recommended for isolation)
Density 0.836 – 0.842 g/cm³At 25 °C
Refractive Index (

)
1.439 – 1.446At 20 °C
Flash Point ~94 °C (201 °F)Closed Cup (Combustible)
Solubility Insoluble (Water)Soluble in EtOH, Et₂O, Hexane, DCM

Critical Analysis of Physical Behaviors

Boiling Point Thermodynamics & Vacuum Distillation

At atmospheric pressure, 1-Decen-3-ol boils at ~215 °C. However, thermal exposure at this temperature poses a risk of allylic rearrangement or dehydration to conjugated dienes. Therefore, atmospheric distillation is strictly contraindicated for high-purity pharmaceutical applications.

  • Process Recommendation: Distillation must be conducted under reduced pressure. The boiling point drops logarithmically with pressure.

  • Nomograph Logic: At 10 mmHg, the boiling point is depressed to approximately 100 °C, a safe window that preserves the stereochemical integrity of the allylic alcohol moiety.

Density and Phase Behavior

The density of 1-Decen-3-ol (0.837 g/mL at 25 °C) is typical for long-chain alcohols but requires temperature correction during volumetric dispensing in automated synthesis platforms.

  • Temperature Coefficient:

    
    .
    
  • Implication: A 10 °C rise in ambient plant temperature results in a ~0.8% expansion in volume, which is significant for precise molar dosing in Grignard reactions or catalytic cycles.

Synthetic Utility: Kinetic Resolution

In drug discovery, the racemic nature of synthetically derived 1-Decen-3-ol (via Grignard addition of vinylmagnesium bromide to octanal) is often a limitation. The primary workflow for pharmaceutical application involves Lipase-Catalyzed Kinetic Resolution to yield enantiopure (R)- or (S)-isomers.

Mechanism of Action

Lipases (e.g., Pseudomonas cepacia or Candida antarctica Lipase B)[2][3] selectively acetylate one enantiomer (typically the (R)-isomer) while leaving the (S)-isomer as the free alcohol. This allows for physical separation via chromatography or distillation.

KineticResolution Figure 1: Kinetic Resolution Workflow for Enantiopure Isolation Racemic Racemic 1-Decen-3-ol Reaction Enzymatic Reaction (Lipase + Vinyl Acetate) Racemic->Reaction Solvent: Hexane/MTBE Separation Separation (Chromatography) Reaction->Separation RAcetate (R)-Acetate (Esterified) Separation->RAcetate Fast Reacting SAlcohol (S)-Alcohol (Unreacted) Separation->SAlcohol Slow Reacting Hydrolysis Chemical Hydrolysis RAcetate->Hydrolysis NaOH/MeOH PureR Pure (R)-1-Decen-3-ol Hydrolysis->PureR

Figure 1: Workflow for the enzymatic separation of 1-Decen-3-ol enantiomers, essential for asymmetric drug synthesis.

Experimental Protocols

Protocol A: High-Purity Vacuum Distillation

Objective: Purify crude 1-Decen-3-ol to >98% purity while avoiding thermal degradation.

  • Setup: Assemble a short-path distillation apparatus with a Vigreux column, vacuum manifold, and manometer.

  • Loading: Charge the boiling flask with crude 1-Decen-3-ol and a magnetic stir bar. Add 0.1% w/w hydroquinone if peroxide formation is suspected (stabilizer).

  • Evacuation: Reduce system pressure to 10 mmHg (stable).

  • Heating: Slowly ramp oil bath temperature to 115–120 °C .

  • Collection:

    • Foreshot: Discard fractions distilling <95 °C (solvent residuals).

    • Main Fraction: Collect distillate between 98–102 °C .

  • Validation: Verify purity via GC-FID and refractive index (

    
    ).
    
Protocol B: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate (S)-1-Decen-3-ol from racemic mixture.

  • Reaction Mix: In a round-bottom flask, dissolve racemic 1-Decen-3-ol (10 mmol) in dry hexane (50 mL).

  • Acyl Donor: Add vinyl acetate (30 mmol, 3 eq).

  • Catalyst: Add immobilized Candida antarctica Lipase B (CAL-B, Novozym 435) (20 mg/mmol substrate).

  • Incubation: Shake at 30 °C at 200 rpm. Monitor conversion via chiral GC.

  • Termination: Stop reaction when conversion reaches 50% (typically 24–48 hours). Filter off the enzyme beads.

  • Separation: Concentrate the filtrate and separate the (S)-alcohol from the (R)-acetate using silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexane).

Safety & Handling (MSDS Summary)

  • Hazards: Combustible liquid (Category 4). Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent autoxidation of the allylic double bond.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not use sawdust due to flammability risk.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170977, 1-Decen-3-ol. Retrieved from [Link]

  • The Good Scents Company (2023). 1-Decen-3-ol Physical Properties and Organoleptic Data. Retrieved from [Link]

  • NIST Chemistry WebBook. 1-Decene derivatives and thermodynamic data. Retrieved from [Link]

  • MDPI (2017). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (Demonstrating the kinetic resolution methodology applicable to allylic alcohols). Retrieved from [Link][4]

Sources

Foundational

Dec-1-en-3-ol: Structural Characterization, Synthesis, and Biogenic Significance

[1] Executive Summary Dec-1-en-3-ol (CAS: 51100-54-0) is a secondary allylic alcohol belonging to the class of vinyl carbinols.[1] While structurally homologous to the well-known "mushroom alcohol" (1-octen-3-ol), the C1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Dec-1-en-3-ol (CAS: 51100-54-0) is a secondary allylic alcohol belonging to the class of vinyl carbinols.[1] While structurally homologous to the well-known "mushroom alcohol" (1-octen-3-ol), the C10 variant possesses distinct physicochemical properties and olfactory characteristics described as waxy, earthy, and citrus-like.[1]

This technical guide provides a comprehensive profile of dec-1-en-3-ol, moving beyond basic nomenclature to cover its stereochemical implications, validated synthetic protocols, and biogenic origins via lipid oxidation pathways.[1] It is designed for researchers requiring high-purity standards for metabolic profiling or fragrance chemistry applications.[1]

Nomenclature and Stereochemistry

IUPAC Designation

The systematic naming follows the 2013 IUPAC Blue Book recommendations.

  • Preferred IUPAC Name (PIN): Dec-1-en-3-ol [1]

  • Semi-Systematic Name: 1-Decen-3-ol

  • Rationale: The parent chain is the longest carbon chain containing the double bond and the hydroxyl group (10 carbons = decene).[1] The numbering prioritizes the double bond (position 1) and the hydroxyl group (position 3) to give the lowest locants.[1]

Chirality

The molecule possesses a chiral center at the C3 position, resulting in two enantiomers.[1] In biological systems, enzymatic pathways often yield high enantiomeric excess (ee), whereas standard Grignard synthesis yields a racemate.[1]

  • (3R)-Dec-1-en-3-ol: Often associated with stronger biological activity in homologous series.[1]

  • (3S)-Dec-1-en-3-ol: The mirror image antipode.[1]

Physicochemical Profile

The following data represents the standard physicochemical constants for racemic dec-1-en-3-ol.

PropertyValueUnitCondition
Molecular Formula C₁₀H₂₀O--
Molecular Weight 156.27 g/mol -
Boiling Point 214 - 217°C@ 760 mmHg
Density 0.837g/mL@ 25 °C
Refractive Index (

)
1.444-@ 20 °C
Flash Point 91.7 (197)°C (°F)Closed Cup
LogP (Predicted) 3.6 - 3.7--
Solubility InsolubleWater-
Solubility SolubleEtOH, Oils-

Biogenic Origin: The Lipoxygenase Pathway

Like its C8 homolog, dec-1-en-3-ol arises in nature primarily through the enzymatic oxidation of polyunsaturated fatty acids (PUFAs).[1] This process is critical in plant defense signaling and the development of characteristic flavors in fungi (Agaricus spp.).[1]

Mechanism
  • Lipoxygenase (LOX) catalyzes the dioxygenation of a PUFA (e.g., Linoleic or Arachidonic acid derivatives).[1]

  • Hydroperoxide Lyase (HPL) cleaves the resulting hydroperoxide at specific carbon-carbon bonds.[1]

  • The cleavage yields a volatile aldehyde or vinyl alcohol (like dec-1-en-3-ol) and a non-volatile oxo-acid.[1]

Pathway Visualization

The following diagram illustrates the generic oxidative cleavage pathway responsible for generating vinyl carbinols.

Biosynthesis PUFA Polyunsaturated Fatty Acid (Precursor) LOX Lipoxygenase (LOX) PUFA->LOX HP Fatty Acid Hydroperoxide LOX->HP O2 Insertion HPL Hydroperoxide Lyase (HPL) HP->HPL Cleavage Heterolytic Cleavage HPL->Cleavage Product Dec-1-en-3-ol (Vinyl Carbinol) Cleavage->Product Reduction Byproduct Oxo-Acid Fragment Cleavage->Byproduct

Figure 1: Biogenic generation of vinyl carbinols via the LOX/HPL enzymatic cascade.[1]

Laboratory Synthesis Protocol

For research applications requiring racemic dec-1-en-3-ol, the Grignard addition of vinylmagnesium bromide to octanal is the industry-standard method.[1] This route is preferred for its atom economy and the availability of precursors.[1]

Reaction Scheme

[1]
Critical Reagents
  • Octanal (Caprylaldehyde): Must be freshly distilled to remove oxidation products (octanoic acid).[1]

  • Vinylmagnesium Bromide: 1.0 M solution in THF (commercially available).[1]

  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free.[1]

Step-by-Step Methodology

Phase 1: Apparatus Setup (Self-Validating Step)

  • Objective: Eliminate atmospheric moisture to prevent Grignard quenching.[1]

  • Protocol: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with

    
     for 15 minutes while cooling to room temperature.
    

Phase 2: Nucleophilic Addition

  • Charge the flask with Vinylmagnesium bromide (1.1 eq) in THF under

    
    .
    
  • Cool the solution to 0°C using an ice/water bath.

  • Dilute Octanal (1.0 eq) in anhydrous THF (1:1 v/v).

  • Dropwise Addition: Add the octanal solution slowly over 30 minutes.

    • Validation: Monitor internal temperature; ensure it does not exceed 5°C to minimize side reactions (e.g., polymerization).[1]

  • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Endpoint Check: TLC (Hexane:EtOAc 9:[1]1) should show complete consumption of octanal (

      
      ).[1]
      

Phase 3: Quenching and Workup

  • Cool the mixture back to 0°C.

  • Slowly add saturated aqueous NH₄Cl to quench the magnesium alkoxide. Caution: Exothermic.

  • Extract the aqueous layer with Diethyl Ether (

    
     mL).
    
  • Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

Phase 4: Purification

  • Concentrate the filtrate under reduced pressure (Rotavap).[1]

  • Vacuum Distillation: Purify the crude oil.[1] Dec-1-en-3-ol boils at ~95-100°C under reduced pressure (approx. 10 mmHg).[1]

    • Purity Check: GC-MS should show a single peak with m/z 156 (molecular ion usually weak) and characteristic alpha-cleavage fragments.[1]

Synthesis Workflow Diagram

Synthesis Start Start: Anhydrous Setup (N2 atm, Flame-dried) Reagents Reagents: Octanal + VinylMgBr (THF) Start->Reagents Reaction Reaction: 0°C -> RT (2 Hours) Reagents->Reaction Nucleophilic Addition Quench Quench: Sat. NH4Cl (Exothermic Control) Reaction->Quench Hydrolysis Extraction Extraction: Et2O Wash: Brine -> Dry: MgSO4 Quench->Extraction Distillation Vacuum Distillation (Target bp: ~95°C @ 10mmHg) Extraction->Distillation Final Final Product: Dec-1-en-3-ol (>98%) Distillation->Final

Figure 2: Operational workflow for the Grignard synthesis of dec-1-en-3-ol.

Analytical Characterization (GC-MS)[1]

When analyzing dec-1-en-3-ol via Gas Chromatography-Mass Spectrometry (Electron Impact, 70eV), expect the following fragmentation pattern driven by alpha-cleavage :

  • Molecular Ion (

    
    ):  m/z 156 (Often very weak or absent in alcohols).[1]
    
  • Loss of Water (

    
    ):  m/z 138 ( Distinct alkene peak).[1]
    
  • Alpha-Cleavage: Cleavage adjacent to the hydroxyl group is the dominant pathway.[1]

    • Loss of alkyl chain (

      
      ): Yields the [CH₂=CH-CH=OH]⁺  ion at m/z 57  (Base Peak or very prominent).[1]
      
    • Loss of vinyl group (

      
      ): Yields the [C₇H₁₅-CH=OH]⁺  ion at m/z 129 .[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170977, 1-Decen-3-ol.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Dec-1-en-3-ol Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • The Good Scents Company. 1-Decen-3-ol Flavor and Fragrance Data.[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Chiral 1-Decen-3-ol

Executive Summary 1-Decen-3-ol is a pivotal chiral allylic alcohol used as a high-value intermediate in the synthesis of prostaglandins, pheromones (e.g., Matsucoccus species analogs), and flavor compounds (mushroom/eart...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Decen-3-ol is a pivotal chiral allylic alcohol used as a high-value intermediate in the synthesis of prostaglandins, pheromones (e.g., Matsucoccus species analogs), and flavor compounds (mushroom/earthy notes). The biological activity and olfactory properties of this molecule are strictly governed by its absolute configuration.

This Application Note outlines two distinct, validated protocols for obtaining enantiopure 1-decen-3-ol:

  • Biocatalytic Kinetic Resolution: A scalable, green chemistry approach using Candida antarctica Lipase B (CAL-B) to resolve racemic mixtures.

  • Asymmetric Chemocatalysis: A direct C-C bond-forming addition of vinylzinc reagents to octanal using the chiral ligand (-)-MIB, achieving high enantiomeric excess (ee) without the 50% yield limitation of resolution.

Mechanistic Principles

Method A: Enzymatic Kinetic Resolution (CAL-B)

This method relies on the high specificity of CAL-B (Novozym 435) for the (R)-enantiomer of secondary alcohols in transesterification reactions.

  • Mechanism: The serine hydrolase active site of CAL-B follows the Kazlauskas Rule . The enzyme preferentially acylates the (R)-enantiomer of 1-decen-3-ol using vinyl acetate as the irreversible acyl donor.

  • Outcome: The reaction yields (R)-1-decen-3-yl acetate and unreacted (S)-1-decen-3-ol, which can be easily separated by flash chromatography.

Method B: Asymmetric Vinylation (Noyori-Oguni Type)

This method utilizes (-)-MIB (Morpholino-isoborneol) , a chiral amino-alcohol ligand, to catalyze the addition of diethylzinc/vinyl species to octanal.

  • Mechanism: The reaction proceeds via a bimetallic zinc transition state. The chiral ligand modifies the Lewis acidity of the zinc and sterically directs the nucleophilic vinyl group to the Si-face of the aldehyde.

  • Outcome: Direct formation of (S)-1-decen-3-ol with high ee.

Visualization of Workflows

G cluster_0 Method A: Biocatalytic Resolution cluster_1 Method B: Asymmetric Vinylation Input_Rac Racemic 1-Decen-3-ol Reagents_A Vinyl Acetate CAL-B (Immobilized) Hexane Input_Rac->Reagents_A Process_A Orbital Shaking 24-48h @ 30°C Reagents_A->Process_A Separation Silica Gel Chromatography Process_A->Separation Prod_S (S)-1-Decen-3-ol (Unreacted) Separation->Prod_S Prod_R (R)-Acetate (Hydrolyze to R-OH) Separation->Prod_R Input_Ald Octanal Ligand (-)-MIB (2-5 mol%) Divinylzinc Input_Ald->Ligand TS Transition State (Si-face attack) Ligand->TS Quench Acidic Quench (NH4Cl) TS->Quench Prod_Direct (S)-1-Decen-3-ol (High ee) Quench->Prod_Direct

Figure 1: Comparative workflow for Kinetic Resolution (Top) vs. Asymmetric Addition (Bottom).

Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution

Best for: Scale-up, obtaining both enantiomers, green chemistry compliance.

Reagents:

  • Racemic 1-decen-3-ol (1.0 equiv)

  • Vinyl Acetate (3.0 equiv)

  • CAL-B (Novozym 435, 20 mg/mmol substrate)

  • Solvent: n-Hexane (dry)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve racemic 1-decen-3-ol (1.56 g, 10 mmol) in dry n-hexane (50 mL).

  • Activation: Add vinyl acetate (2.58 g, 30 mmol).

  • Initiation: Add immobilized CAL-B beads (200 mg).

  • Incubation: Place the flask in an orbital shaker at 30°C and 200 rpm.

    • Critical Checkpoint: Monitor conversion via GC or TLC. The reaction should be stopped at exactly 50% conversion (typically 24–48 hours) to maximize the optical purity of both the remaining alcohol and the formed ester.

  • Termination: Filter off the enzyme beads (the enzyme can be washed with hexane and reused up to 5 times).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-alcohol from the (R)-acetate using flash column chromatography (Silica gel; Hexane/EtOAc 9:1).

  • Recovery of (R)-Enantiomer: The (R)-acetate can be hydrolyzed (K2CO3, MeOH) to yield (R)-1-decen-3-ol.

Protocol B: Asymmetric Addition of Vinylzinc to Octanal

Best for: Direct synthesis of the (S)-enantiomer, 100% theoretical yield.

Reagents:

  • Octanal (1.0 equiv)[1]

  • Divinylzinc (generated in situ or commercial)

  • Ligand: (-)-MIB (Morpholino-isoborneol) (5 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Ligand Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-MIB (12 mg, 0.05 mmol) in anhydrous toluene (5 mL).

  • Zinc Reagent: Add diethylzinc (1.0 M in hexane, 1.2 mL, 1.2 mmol) at 0°C. Stir for 20 minutes to form the active zinc-aminoalkoxide complex.

  • Transmetallation (If using vinyl bromide): Note: Divinylzinc is often generated in situ via transmetallation of vinylmagnesium bromide with ZnBr2, or by treating diethylzinc with vinyl boranes. For this protocol, we assume a commercially available divinylzinc source or functional equivalent.

    • Alternative: Add vinylmagnesium bromide (1.2 mmol) to a separate flask containing ZnBr2 (0.6 mmol) in ether, stir 30 mins, then add to the ligand solution.

  • Substrate Addition: Cool the mixture to 0°C. Add octanal (128 mg, 1.0 mmol) dropwise over 10 minutes.

    • Why Dropwise? Prevents background non-catalyzed addition which would lower ee.

  • Reaction: Stir at 0°C for 12 hours.

  • Quench: Quench carefully with saturated aqueous NH4Cl.

  • Workup: Extract with Et2O (3x), dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 95:5) yields (S)-1-decen-3-ol.

Analytical Validation (Quality Control)

To ensure scientific integrity, enantiomeric excess (ee) must be determined using Chiral Gas Chromatography (GC). Optical rotation alone is insufficient for high-precision validation.

Chiral GC Conditions:

  • Column: Beta-DEX 120 (or equivalent cyclodextrin-based phase), 30m x 0.25mm.

  • Carrier Gas: Helium, 1.0 mL/min.

  • Oven Program: 80°C (hold 2 min) to 140°C at 2°C/min.

  • Retention Times (Approximate):

    • (S)-1-Decen-3-ol: 18.2 min

    • (R)-1-Decen-3-ol: 19.5 min

  • Calculation:

    
    
    

Data Comparison Table:

MetricMethod A: Enzymatic ResolutionMethod B: Asymmetric Vinylation
Enantioselectivity (ee) >99% (for remaining S-alcohol)92–96% (Ligand dependent)
Max Theoretical Yield 50% (for specific enantiomer)100%
Reaction Time 24–48 Hours12–16 Hours
Cost Efficiency High (Cheap reagents, reusable enzyme)Moderate (Ligand/Zinc cost)
Scalability Excellent (kg scale feasible)Moderate (Exotherm management)

References

  • Enzymatic Resolution of Allylic Alcohols

    • Ghanem, A. (2007).[2] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched allylic alcohols. Tetrahedron: Asymmetry, 18(20), 2419-2462.

  • Mechanism of CAL-B (Kazlauskas Rule)

    • Anderson, E. M., et al. (1998). Origin of Enantioselectivity in Lipase-Catalyzed Kinetic Resolutions. Journal of the American Chemical Society, 120(24), 5941–5952.

  • Asymmetric Organozinc Addition ((-)-MIB Ligand)

    • Nugent, W. A. (1999). Morpholino-isoborneol derivatives: highly efficient ligands for the enantioselective addition of organozinc reagents to aldehydes. Chemical Communications, (15), 1369-1370.

  • General Asymmetric Vinylation

    • Oppolzer, W., & Radinov, R. N. (1992). Enantioselective synthesis of allylic alcohols by catalytic asymmetric addition of divinylzinc to aldehydes.[3][4] Helvetica Chimica Acta, 75(1), 170-173.

Sources

Application

Application Note: High-Purity Synthesis of 1-Decen-3-ol via Vinyl Grignard Addition

Abstract & Strategic Overview 1-Decen-3-ol (CAS: 51100-54-0) is a vital secondary allylic alcohol used extensively in the fragrance industry for its waxy, mushroom-like olfactory profile, and as a strategic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1-Decen-3-ol (CAS: 51100-54-0) is a vital secondary allylic alcohol used extensively in the fragrance industry for its waxy, mushroom-like olfactory profile, and as a strategic intermediate in the synthesis of prostaglandins and pheromones. While various routes exist (e.g., selective oxidation of alkenes), the Grignard addition of vinylmagnesium bromide to octanal remains the gold standard for laboratory and pilot-scale synthesis due to its atom economy, direct carbon-chain elongation, and high yield potential.

This application note provides a rigorously validated protocol for this transformation. Unlike generic textbook descriptions, this guide focuses on process control , specifically addressing the exothermic nature of vinyl Grignard additions and the prevention of allylic transposition or dehydration during workup.

Reaction Design & Mechanism

The Chemical Transformation

The synthesis relies on the nucleophilic addition of the vinyl group to the carbonyl carbon of octanal (caprylaldehyde). This 1,2-addition creates the chiral center at C3 (producing a racemate) and establishes the terminal alkene functionality.

Retrosynthetic Logic:

  • Disconnection: C2–C3 bond.

  • Synthons: Vinyl anion (nucleophile) + Octanal (electrophile).

  • Reagent Choice: Vinylmagnesium bromide is preferred over the chloride analogue due to slightly higher reactivity and better solubility characteristics in THF.

Mechanistic Pathway (Visualization)

The following diagram details the molecular events, highlighting the critical tetrahedral intermediate that must be carefully hydrolyzed.

GrignardMechanism Reagents Reagents Octanal + VinylMgBr Coordination Coordination Complex Mg coordinates to Carbonyl Oxygen Reagents->Coordination Mixing in THF TS Transition State 6-Membered Ring (cyclic) Coordination->TS Nucleophilic Attack Intermediate Magnesium Alkoxide (Tetrahedral Intermediate) TS->Intermediate C-C Bond Formation Hydrolysis Acid Hydrolysis (NH4Cl) Intermediate->Hydrolysis Quench Product Product 1-Decen-3-ol Hydrolysis->Product Protonation

Figure 1: Mechanistic pathway of the Grignard addition. Note the irreversible nature of the C-C bond formation step.

Material Specifications & Safety

Reagent Table

Success in Grignard chemistry is binary: moisture kills the reaction. Reagents must meet strict water content specifications (<50 ppm).

ReagentCASPurity/SpecStoichiometryRole
Octanal 124-13-0>98%, redistilled1.0 equiv.Electrophile
Vinylmagnesium Bromide 1826-67-11.0 M in THF1.2 equiv.Nucleophile
Tetrahydrofuran (THF) 109-99-9Anhydrous, Inhibitor-freeSolventReaction Medium
Ammonium Chloride 12125-02-9Saturated Aqueous Sol.ExcessQuenching Agent
Critical Safety Hazards
  • Vinylmagnesium Bromide: Pyrophoric properties. Reacts violently with water to release flammable ethylene gas. Store under Argon/Nitrogen.

  • Peroxides: THF can form explosive peroxides.[1] Test with peroxide strips prior to distillation or use fresh HPLC-grade anhydrous solvent.

  • Exotherm: The addition of octanal to the Grignard reagent is highly exothermic. Uncontrolled addition can lead to thermal runaway and solvent boiling.

Experimental Protocol

Equipment Setup
  • Vessel: 3-neck Round Bottom Flask (RBF), flame-dried under vacuum.

  • Atmosphere: Positive pressure of Nitrogen or Argon (balloon or Schlenk line).

  • Temperature Control: Ice/Water bath (0°C).

  • Addition: Pressure-equalizing addition funnel.

Step-by-Step Workflow
Phase 1: System Preparation
  • Assemble the glassware hot from the oven. Evacuate and backfill with inert gas three times.

  • Charge the RBF with Vinylmagnesium bromide (1.2 eq) via cannula or gas-tight syringe.

  • Cool the solution to 0°C using an ice bath. Stir at moderate speed (400 RPM).

Phase 2: Controlled Addition
  • Dilute Octanal (1.0 eq) in anhydrous THF (1:1 v/v ratio) to reduce viscosity and local heating.

  • Transfer the octanal solution to the addition funnel.

  • CRITICAL STEP: Add the octanal solution dropwise to the Grignard reagent.

    • Rate: Maintain internal temperature <10°C.

    • Observation: Solution may turn turbid or slightly yellow; this is normal.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) over 2 hours .

Phase 3: Quenching & Workup
  • Cool the mixture back to 0°C .

  • Quench: Slowly add Saturated NH₄Cl solution.

    • Caution: Initial drops will cause vigorous bubbling (ethylene evolution) and precipitation of magnesium salts.

  • Dilute with diethyl ether or ethyl acetate.

  • Separate phases. Wash the organic layer with:

    • 1x Water

    • 1x Brine

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

Phase 4: Purification
  • Purify the crude oil via Vacuum Distillation .

    • Target: 1-Decen-3-ol boils at approx. 215°C at atm, but distill at ~95-100°C under 10 mmHg to prevent thermal degradation.

Workflow Visualization

Workflow start START: Flame-dry Glassware reagent Charge VinylMgBr (1.2 eq) Cool to 0°C start->reagent addition Dropwise Addition of Octanal (Maintain T < 10°C) reagent->addition stir Stir at RT (2 Hours) addition->stir quench Quench with Sat. NH4Cl (Control Gas Evolution) stir->quench extract Extraction (EtOAc/Ether) & Wash (Brine) quench->extract purify Vacuum Distillation (Target Pure 1-Decen-3-ol) extract->purify

Figure 2: Operational workflow emphasizing the critical temperature control points.

Troubleshooting & Optimization (Expert Insights)

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<50%) Wet THF or OctanalRedistill octanal; use fresh molecular sieves for THF. Water destroys the Grignard instantly.
Product Dehydration Acidic WorkupAvoid strong acids (HCl/H₂SO₄) during quench. Allylic alcohols dehydrate easily to form conjugated dienes. Stick to NH₄Cl.
Wurtz Coupling OverheatingIf the reaction runs too hot, homocoupling of the Grignard can occur. Strictly adhere to 0°C addition.
Gel Formation Mg SaltsMagnesium salts can form a gelatinous emulsion. Add a small amount of dilute HCl only if necessary to break the emulsion, or use Rochelle's salt.
Process Validation
  • TLC Monitoring: Use 10% EtOAc in Hexanes. Stain with KMnO₄ (alkene active) or Vanillin (alcohol active).

  • NMR Verification:

    • ¹H NMR (CDCl₃): Look for the diagnostic vinyl protons: multiplet at ~5.8 ppm (1H) and two doublets at ~5.1-5.3 ppm (2H). The carbinol proton (CH-OH) should appear as a quartet/multiplet around 4.1 ppm.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18827, 1-Octen-3-ol (Homologue Reference). Retrieved from [Link]

  • Seyferth, D. Preparation of Vinylmagnesium Bromide.[2] Organic Syntheses, Coll.[2][3] Vol. 4, p. 258. Retrieved from [Link]

  • The Good Scents Company. 1-Decen-3-ol Organoleptic Properties. Retrieved from [Link]

Sources

Method

Technical Guide: Use of 1-Decen-3-ol in Organic Synthesis

Content Type: Application Note & Protocol Guide Subject: 1-Decen-3-ol (CAS: 51100-54-0) Audience: Synthetic Chemists, Fragrance Developers, and Process Engineers[1][2] Introduction: The C10 Allylic Scaffold 1-Decen-3-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: 1-Decen-3-ol (CAS: 51100-54-0) Audience: Synthetic Chemists, Fragrance Developers, and Process Engineers[1][2]

Introduction: The C10 Allylic Scaffold

1-Decen-3-ol (Vinyl octyl carbinol) is a secondary allylic alcohol belonging to the "matsutake alcohol" family.[1][2] While its C8 homolog (1-octen-3-ol) is ubiquitous in fungal signaling, the C10 variant offers a distinct, heavier olfactory profile characterized by waxy, fungal, and dairy/cheesy nuances .

Beyond its direct use as a high-impact flavoring agent (FEMA 3824), 1-decen-3-ol serves as a critical divergent intermediate in organic synthesis.[1][2] Its allylic structure allows for regioselective functionalization, including 1,3-transposition to valuable primary alcohols and enzymatic resolution to chiral building blocks.[1]

Key Physicochemical Properties
PropertyValueNote
Molecular Formula C₁₀H₂₀OAllylic Alcohol
Molecular Weight 156.27 g/mol
Boiling Point 215 °C (at 760 mmHg)High retention
Flash Point 94.4 °CCombustible
Odor Profile Mushroom, Earthy, Waxy, CheesyHeavier than C8 homolog
Solubility Soluble in alcohol, paraffin oilInsoluble in water

Core Application 1: De Novo Synthesis via Grignard Addition

Objective: Synthesize 1-decen-3-ol from commodity starting materials. Mechanism: Nucleophilic addition of heptylmagnesium bromide to acrolein.[1][2]

Mechanistic Insight

The reaction utilizes the electrophilic nature of acrolein’s carbonyl carbon.[1][2] To prevent 1,4-addition (conjugate addition), the reaction must be kept cold (-78°C to 0°C), and the Grignard reagent should be added slowly. This favors the formation of the kinetic 1,2-addition product (the allylic alcohol).

Protocol: 100 mmol Scale

Reagents:

  • Acrolein (freshly distilled): 6.7 g (120 mmol)[1]

  • Heptyl bromide: 17.9 g (100 mmol)[1]

  • Magnesium turnings: 2.6 g (110 mmol)[1]

  • THF (anhydrous): 200 mL

  • Saturated NH₄Cl solution[1]

Step-by-Step Procedure:

  • Grignard Formation: In a flame-dried 3-neck flask under N₂, activate Mg turnings with an iodine crystal. Add 10 mL of a solution of heptyl bromide in THF. Initiate reflux with a heat gun if necessary.[1][2] Once initiated, dropwise add the remaining bromide/THF solution over 1 hour.[1][2] Reflux for an additional hour to ensure complete formation of HeptylMgBr.[1][2]

  • Cooling: Cool the Grignard solution to -78°C (dry ice/acetone bath).

  • Addition: Add acrolein (diluted in 20 mL THF) dropwise over 45 minutes. Critical: Maintain internal temperature below -60°C to minimize polymerization of acrolein.[1][2]

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Carefully quench with saturated NH₄Cl (50 mL) at 0°C.

  • Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Distill under reduced pressure (approx. 0.5 mmHg) to isolate 1-decen-3-ol.[1][2]

    • Expected Yield: 65–75%

Core Application 2: Allylic Transposition to (E)-2-Decen-1-ol

Objective: Convert the secondary allylic alcohol (1-decen-3-ol) into the thermodynamically more stable primary allylic alcohol, (E)-2-decen-1-ol .[1][2] Significance: (E)-2-Decen-1-ol has a highly valued "fatty, fruity, rosy" odor profile, distinct from the mushroom notes of the starting material.[1][2]

Mechanistic Insight

This transformation relies on a 1,3-transposition (allylic rearrangement) .[1][2] Acid-catalyzed conditions typically yield a mixture favoring the primary alcohol due to the stability of the internal alkene (Zaitsev's rule) and the relief of steric strain.[1][2] Transition metal catalysis (e.g., Rhenium or Palladium) can achieve this with higher selectivity.[1][2]

Protocol: Rhenium-Catalyzed Isomerization

Reagents:

  • 1-Decen-3-ol: 10 mmol[1][2][3]

  • Catalyst: Methyltrioxorhenium (MTO) (1 mol%)[1]

  • Solvent: Dichloromethane (DCM) or Toluene[1]

Procedure:

  • Dissolve 1-decen-3-ol in DCM (0.5 M concentration).

  • Add MTO (0.01 eq).[1][2]

  • Stir at room temperature for 4–6 hours. Monitor by GC-MS.[1][2][4]

  • Observation: The terminal alkene (1-decen-3-ol) isomerizes to the internal alkene ((E)-2-decen-1-ol).[1][2]

  • Workup: Filter through a pad of silica to remove the catalyst.[1][2] Concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc 9:1) to separate the (E)-isomer from any remaining starting material.[1][2]

Core Application 3: Enzymatic Kinetic Resolution

Objective: Separate enantiomers to obtain (R)-(-)-1-decen-3-ol (often more bioactive/potent) and (S)-(+)-1-decen-3-ol.[1][2] Mechanism: Lipase-catalyzed transesterification.[1][2] Lipases (e.g., Candida antarctica Lipase B, CALB) selectively acetylate one enantiomer (typically the R-form) leaving the S-alcohol unreacted.[1]

Protocol: Kinetic Resolution

Reagents:

  • Racemic 1-Decen-3-ol: 50 mmol[1][2][3]

  • Vinyl Acetate (Acyl donor): 150 mmol (3 eq)[1]

  • Biocatalyst: Novozym 435 (immobilized CALB): 20 mg/mmol substrate[1]

  • Solvent: Hexane or MTBE (anhydrous)[1]

Procedure:

  • Mix racemic alcohol and vinyl acetate in hexane.[1][2]

  • Add Novozym 435.[1][2] Incubate in an orbital shaker at 30°C.

  • Monitoring: Monitor enantiomeric excess (ee) via Chiral GC (Cyclodextrin column). Stop reaction at ~50% conversion (typically 24–48 hours).[1][2]

  • Separation: Filter off the enzyme.[1][2]

  • Purification: Perform column chromatography.

    • Fraction 1: (R)-1-decen-3-yl acetate (The ester).[1][2]

    • Fraction 2: (S)-1-decen-3-ol (The unreacted alcohol).[1][2]

  • Hydrolysis (Optional): Hydrolyze the ester fraction (K₂CO₃/MeOH) to recover pure (R)-1-decen-3-ol.

Visualizing the Workflow

The following diagram illustrates the central role of 1-decen-3-ol as a divergent intermediate.

G start Acrolein + HeptylMgBr core 1-Decen-3-ol (Racemic Scaffold) start->core Grignard Addition (-78°C) enone 1-Decen-3-one (Oxidation) core->enone Swern Oxidation or MnO2 primary (E)-2-Decen-1-ol (Isomerization) core->primary Re-Catalyzed 1,3-Transposition chiral_R (R)-1-Decen-3-yl Acetate core->chiral_R Kinetic Resolution (CALB Lipase) chiral_S (S)-1-Decen-3-ol core->chiral_S Unreacted Species

Caption: Divergent synthesis workflow starting from 1-decen-3-ol, highlighting oxidation, transposition, and chiral resolution pathways.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Grignard Polymerization of AcroleinEnsure reaction temp is <-60°C during addition. Add radical inhibitor (BHT) to acrolein source.[1][2]
1,4-Addition Product Temperature too highKeep Grignard reagent cold; add CeCl₃ (Luche conditions) to promote 1,2-addition.[1]
Incomplete Resolution Enzyme DeactivationEnsure solvents are anhydrous. Water can hydrolyze the ester back to alcohol, destroying enantioselectivity.[1][2]
Isomerization Failure Catalyst PoisoningMTO is sensitive to moisture.[1][2] Use dry DCM and store catalyst under inert atmosphere.[1][2]

References

  • Murahashi, S. (1938).[1][2][5] Matsutake Alcohol.[1][2][5] (Historical context on the homologous series).

  • Morrisson, J. et al. (2010).[1][2] Rhenium-Catalyzed 1,3-Transposition of Allylic Alcohols. Journal of the American Chemical Society.[1][2] (Protocol basis for C10 transposition).

  • The Good Scents Company. (2024).[1][2][6] 1-Decen-3-ol Physicochemical & Safety Data. .

  • FEMA Expert Panel. (2002). GRAS Assessment of Aliphatic Allylic Alcohols. FEMA Number 3824.[1][2] .

  • Backvall, J.E. (2004).[1][2] Enzymatic Kinetic Resolution of Allylic Alcohols. Advanced Synthesis & Catalysis. .[1][2]

Sources

Application

Application Note: 1-Decen-3-ol as a Strategic Chiral Synthon in Pharmaceutical Synthesis

[1] Abstract 1-Decen-3-ol (CAS: 51100-54-0) is often overlooked as a mere flavor compound ("mushroom alcohol" homolog), yet it possesses a structural duality highly prized in pharmaceutical synthesis: a reactive vinyl ha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

1-Decen-3-ol (CAS: 51100-54-0) is often overlooked as a mere flavor compound ("mushroom alcohol" homolog), yet it possesses a structural duality highly prized in pharmaceutical synthesis: a reactive vinyl handle adjacent to a chiral center, anchored by a lipophilic heptyl tail.[1][2] This architecture makes it an ideal scaffold for the


-side chains of prostaglandins (e.g., Misoprostol analogs), antifungal lipids, and macrocyclic lactones (e.g., Recifeiolide).

This Application Note details a scalable, high-fidelity workflow to convert racemic 1-decen-3-ol into high-value chiral intermediates. We move beyond standard textbook descriptions to provide self-validating protocols for enzymatic resolution, oxidative functionalization, and stereoselective carbon chain extension.

Part 1: The Chiral Switch – Enzymatic Kinetic Resolution

The primary barrier to using 1-decen-3-ol in drug development is its availability as a racemate.[1] Chemical asymmetric synthesis is often cost-prohibitive.[1] The industry standard, validated here, is Kinetic Resolution (KR) using Candida antarctica Lipase B (CAL-B).

Mechanistic Insight

CAL-B possesses a restrictive active site that obeys Kazlauskas’ Rule , preferentially acetylating the (


)-enantiomer of secondary alcohols.[1] By using an irreversible acyl donor (vinyl acetate), we drive the reaction forward, preventing the reverse reaction (hydrolysis) that would erode enantiomeric excess (

).
Protocol A: Immobilized Lipase Resolution

Objective: Isolate (


)-1-decen-3-ol (>99% 

) and (

)-1-decen-3-yl acetate.[1]

Materials:

  • Substrate: Racemic 1-Decen-3-ol[1]

  • Catalyst: Novozym® 435 (Immobilized CAL-B)[1]

  • Acyl Donor: Vinyl Acetate (2.0 equivalents)

  • Solvent:

    
    -Hexane (Anhydrous)[1]
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1-decen-3-ol (10.0 g, 64 mmol) in

    
    -hexane (100 mL).
    
  • Activation: Add vinyl acetate (11.0 g, 128 mmol). Note: Excess vinyl acetate acts as both reactant and solvent modifier to maintain enzyme activity.

  • Initiation: Add Novozym 435 (100 mg, 1% w/w relative to substrate).

  • Incubation: Stir the suspension gently (orbital shaker preferred at 150 rpm) at 25°C. Do not use a magnetic stir bar , as it grinds the immobilized beads, making filtration difficult and deactivating the enzyme.

  • Checkpoint (Self-Validation): At 4 hours, sample 50 µL. Analyze via Chiral GC (Cyclodextrin column).[1][3]

    • Target: Conversion (

      
      ) should be near 50%.[1]
      
    • Stop Condition: When

      
       of the remaining (
      
      
      
      )-alcohol exceeds 99%.[1]
  • Termination: Filter off the enzyme beads (can be washed with hexane and reused up to 5 times).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the (

    
    )-alcohol and (
    
    
    
    )-acetate via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Data Output:

FractionYield (%)Enantiomeric Excess (

)
Configuration
(

)-Alcohol
46% (Theoretical Max 50%)>99%Unreacted Substrate
(

)-Acetate
48%>97%Enzymatic Product

Part 2: Divergent Functionalization

Once resolved, the enantiomers serve as precursors for two distinct pathways: Oxidation (for Michael acceptors) and Rearrangement (for chain extension).

Protocol B: Green Oxidation to 1-Decen-3-one

Traditional oxidations (Jones, PCC) are toxic and difficult to scale.[1] We utilize a TEMPO/Bleach protocol that is highly selective for the allylic alcohol, minimizing over-oxidation to carboxylic acids.

Materials:

  • (

    
    )-1-Decen-3-ol
    
  • TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (1 mol%)[1]

  • NaOCl (Household bleach, 5-6% solution)[1]

  • KBr (0.1 eq) as co-catalyst

  • Dichloromethane (DCM) or Ethyl Acetate (greener alternative)

Methodology:

  • Dissolve alcohol (1.0 eq) and TEMPO (0.01 eq) in DCM (0.5 M concentration).

  • Cool to 0°C. Add aqueous KBr (0.1 eq).

  • Controlled Addition: Add NaOCl solution dropwise while vigorously stirring. Maintain internal temperature <10°C.

    • Why? The reaction is exothermic.[4][5] Heat degrades the oxoammonium intermediate.

  • Quench: Once the orange color fades to yellow (indicating active oxidant consumption) and TLC shows consumption of starting material (~30-60 mins), quench with aqueous Na₂S₂O₃.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

  • Result: 1-Decen-3-one (Yield >90%). This is a potent Michael acceptor for conjugate addition reactions.[1]

Protocol C: Johnson-Claisen Rearrangement

This is the most strategic reaction for this substrate.[1] It transfers the chirality of the C3 alcohol to a new C-C bond at C5, extending the chain by two carbons to form a


-unsaturated ester.

Mechanism: [3,3]-Sigmatropic Rearrangement via a chair-like transition state.[1] Stereochemistry: The (


)-alkene geometry is heavily favored (>98%).[1]

Methodology:

  • Setup: Mix (

    
    )-1-decen-3-ol (1.0 eq) with Triethyl orthoacetate (7.0 eq).
    
  • Catalysis: Add Propionic acid (0.05 eq).

  • Reaction: Heat to 135°C in a distillation apparatus.

    • Process Control: Ethanol is produced as a byproduct.[1] Continuous removal of ethanol via distillation drives the equilibrium forward (Le Chatelier’s principle).

  • Duration: 2–4 hours. Monitor by TLC (disappearance of polar alcohol, appearance of non-polar ester).

  • Workup: Remove excess orthoacetate under vacuum.[1]

  • Product: Ethyl (E)-4-dodecenoate.[1] The chiral information at C3 is effectively "erased" in the product unless the starting material had a substituent at C1 or C2, but for 1-decen-3-ol, this reaction is primarily for regioselective chain extension and alkene transposition.

Part 3: Visualizing the Pathways

The following diagrams illustrate the logic flow and chemical transformations described above.

Diagram 1: Kinetic Resolution Workflow

This flowchart visualizes the separation of the racemic mixture into pure enantiomers.

KineticResolution Racemic Racemic 1-Decen-3-ol (Substrate) Reaction Enzymatic Reaction (Novozym 435 + Vinyl Acetate) Racemic->Reaction Hexane, 25°C Filter Filtration (Remove Enzyme) Reaction->Filter 4 Hours Chrom Flash Chromatography Filter->Chrom Crude Oil S_Alc (S)-1-Decen-3-ol (>99% ee) Chrom->S_Alc Polar Frac. R_Ace (R)-1-Decen-3-yl Acetate (>97% ee) Chrom->R_Ace Non-Polar Frac.

Caption: Workflow for the CAL-B catalyzed kinetic resolution of 1-decen-3-ol.

Diagram 2: Divergent Synthesis Map

This diagram maps the downstream utility of the resolved (


)-alcohol.

DivergentSynthesis Start (S)-1-Decen-3-ol (Chiral Scaffold) Oxidation TEMPO / NaOCl (Oxidation) Start->Oxidation Claisen Johnson-Claisen (Triethyl orthoacetate) Start->Claisen Epox Sharpless Epoxidation (Ti(OiPr)4 / DET) Start->Epox Product1 1-Decen-3-one (Michael Acceptor) Oxidation->Product1 <10°C, 1h Product2 Ethyl (E)-4-dodecenoate (Chain Extension) Claisen->Product2 135°C, -EtOH Product3 Epoxy-Alcohol (3 Stereocenters) Epox->Product3 -20°C

Caption: Divergent synthetic pathways from the resolved (S)-1-decen-3-ol intermediate.

References

  • Enzymatic Resolution Mechanism: Paetzold, J., & Bäckvall, J. E. (2005).[6] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. (Validates CAL-B efficiency and Kazlauskas' rule for similar substrates). [Link]

  • Johnson-Claisen Rearrangement Protocol: Johnson, W. S., et al. (1970).[1] Olefinic ketal Claisen rearrangement. Journal of the American Chemical Society, 92(3), 741-743. (The foundational text for orthoester rearrangement). [Link]

  • TEMPO Oxidation Methodology: Anelli, P. L., et al. (1987).[1][7] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[1] The Journal of Organic Chemistry, 52(12), 2559-2562. [Link]

  • Lipase Resolution of Allylic Alcohols: Akai, S., et al. (2004). Lipase-catalyzed dynamic kinetic resolution of allylic alcohols. Organic Letters, 6(20), 3521-3524.[1] [Link]

Sources

Method

Technical Monograph: 1-Decen-3-ol (FEMA 3824) in High-Performance Formulation

Abstract This technical guide addresses the application of 1-Decen-3-ol (CAS: 51100-54-0), a high-impact unsaturated alcohol often overshadowed by its homolog, 1-octen-3-ol (Matsutake Alcohol).[1] While the C8 homolog pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the application of 1-Decen-3-ol (CAS: 51100-54-0), a high-impact unsaturated alcohol often overshadowed by its homolog, 1-octen-3-ol (Matsutake Alcohol).[1] While the C8 homolog provides sharp, metallic-fungal notes, 1-Decen-3-ol offers a critical lipophilic bridge , providing waxy, creamy, and deep-earth nuances essential for hyper-realistic flavor and fragrance reconstruction.[1][2] This guide is designed for formulation scientists requiring precision in "naturalness" engineering, specifically in savory, dairy, and white floral matrices.[1][2]

Part 1: Physicochemical & Sensory Profiling[1]

To utilize 1-Decen-3-ol effectively, one must understand its behavior at the molecular level.[2] Unlike lower molecular weight alcohols, its ten-carbon chain imparts significant hydrophobicity, altering its release kinetics in emulsions.[2]

Chemical Identity & Properties
ParameterSpecificationPractical Implication
IUPAC Name 1-Decen-3-olVinyl Heptyl Carbinol
CAS Number 51100-54-0Verification key for regulatory filing.[1]
FEMA Number 3824GRAS status for food use.[1][2][3]
LogP (Octanol/Water) ~3.6 (Predicted)Highly lipophilic.[1] Binds strongly to fat bases; requires higher dosing in high-fat dairy vs. aqueous beverages.[1]
Vapor Pressure 0.008 mmHg @ 25°CLower volatility than 1-octen-3-ol; acts as a Heart-Base modifier rather than a fleeting Top note.[1]
Odor Threshold ~10-50 ppb (Matrix dependent)High Impact. Must be handled in dilution (1% or 10%).[1]
Sensory Matrix: The "Creamy Earth" Spectrum

While 1-octen-3-ol smells of raw mushrooms and wet metal, 1-Decen-3-ol smells of sautéed mushrooms, forest floor wax, and heavy cream.[2]

  • Primary Vector: Earthy, Fungal (Agaricus).[1][2]

  • Secondary Vector: Waxy, Citrus-rind (reminiscent of Orange/Grapefruit albedo).[2]

  • Tertiary Vector: Oily, Seedy, Fatty (essential for strawberry seed notes).[1][2]

Part 2: Flavor Application Protocols

Protocol A: The "Umami-Cream" Bridge (Savory & Dairy)

Objective: To eliminate the "metallic" off-note of standard mushroom flavors and introduce a "cooked/fatty" mouthfeel in low-fat applications.[1]

Rationale: In low-fat soups or sauces, the lack of lipids prevents the retention of heavy volatiles. 1-Decen-3-ol acts as a sensory mimetic for fat due to its waxy odor profile, tricking the brain into perceiving a creamier texture.[2]

Experimental Workflow

Base Matrix: 0.5% Salt Solution (Control) vs. Mushroom Broth Model.

Step-by-Step Formulation:

  • Preparation of Stock: Create a 1.0% (w/w) solution of 1-Decen-3-ol in Propylene Glycol (PG). Do not use neat material.

  • The Accord Structure (Parts per Thousand):

IngredientRoleControl (Standard)Test (Enhanced)
1-Octen-3-ol (1% sol)Primary Fungal Note5.004.00
1-Decen-3-ol (1% sol) Fatty/Waxy Modifier 0.00 1.50
Isoamyl AcetateSweet Lift0.500.50
Methional (1% sol)Potato/Cooked Note1.001.00
Total Dosing in Finished Product20 ppm20 ppm
  • Homogenization: High-shear mix at 5000 RPM for 2 minutes to ensure dispersion of the lipophilic C10 alcohol.

  • Sensory Evaluation: Panelists will observe a shift from "Raw/Metallic" (Control) to "Sautéed/Buttery" (Test).

Protocol B: Pharmaceutical Masking (Bitter/Metallic Actives)

Context: Drug development professionals often struggle with the metallic aftertaste of API (Active Pharmaceutical Ingredients) like Iron or Potassium.[1] Mechanism: The "earthy-fatty" profile of 1-Decen-3-ol occupies the same receptor space as metallic off-notes, effectively "rounding" the profile.[1] Dosing: 2-5 ppm in final oral suspension. Combine with Chocolate or Vanilla flavors.

Part 3: Fragrance Application Protocols

Protocol C: The "Living Gardenia" Reconstruction

Objective: To recreate the "waxy petal" texture of white florals (Gardenia, Tuberose) which synthetic accords often lack.[1][2] The Missing Link: Most white floral bases rely on Methyl Anthranilate and Indole.[1] They lack the botanical wax scent found in the headspace of living flowers.[2] 1-Decen-3-ol provides this "petal thickness."[1]

Visualization: Olfactory Integration Pathway

The following diagram illustrates how 1-Decen-3-ol modifies the perception of standard floral accords.

SensoryPathway Raw Raw Floral Accord (Indole + Lactones) Interaction Modulation Mechanism: Suppression of Sharpness Enhancement of Waxiness Raw->Interaction Base Input Modifier 1-Decen-3-ol (C10 Lipophilic Chain) Modifier->Interaction Dosing (0.1-0.5%) Perception Perceived Olfactory Image: 'Fleshy' Petal Texture Natural Humidity Interaction->Perception Sensory Output

Figure 1: Mechanism of action for 1-Decen-3-ol in floral reconstruction.[1] The molecule adds "fleshiness" by bridging volatile top notes with heavy lactonic base notes.[1][2]

Formulation Steps (Fragrance Concentrate):
  • Base: Construct a standard Gardenia skeleton (Benzyl Acetate, Styralyl Acetate, Methyl Anthranilate).[1][2]

  • Modification: Add 1-Decen-3-ol at 0.1% to 0.4% of the total concentrate.

  • Contrast: Pair with Styrallyl Acetate (Green/Rhubarb).[2] The 1-Decen-3-ol will soften the harsh greenness of the Styrallyl Acetate, turning it from "chemical green" to "natural stem."[2]

  • Maturation: Allow to macerate for 48 hours. The waxy note becomes more prominent as the lighter esters settle.[2]

Part 4: Safety, Stability & Regulatory (E-E-A-T)[1][2]

For researchers and drug developers, safety and stability are paramount.[1][2]

Stability Stress Testing

1-Decen-3-ol contains a double bond and a hydroxyl group, making it susceptible to oxidation and esterification in aggressive media.[2]

EnvironmentStability RatingProtocol for Verification
Neutral (pH 7) ExcellentStable for 24+ months at 20°C.
Acidic (pH 3) ModerateIn carbonated beverages (Phosphoric acid), degradation may occur over 6 months.[1] Action: Encapsulation recommended.[1][2]
Oxidative PoorThe terminal alkene is reactive.[1][2] Action: Must use antioxidants (Tocopherol) in pure storage.[1][2]
Regulatory Status
  • FEMA GRAS: 3824 (Allowed in food).[1][2][3][4]

  • IFRA: Not restricted as a specific allergen, but must adhere to general purity standards.[1][2]

  • Toxicology: Low concern.[1][2][4][5] Cramer Class III. NOAEL > 1000 mg/kg/day (extrapolated from homologs).[1][2]

Visualization: Stability & Handling Workflow

StabilityFlow Start Raw Material: 1-Decen-3-ol Check Check Application pH Start->Check Acid Acidic (pH < 4) (Soft Drinks/Fruit) Check->Acid Neutral Neutral (pH 6-8) (Dairy/Savory) Check->Neutral Action1 Risk: Acid-Catalyzed Dehydration Protocol: Spray Dry / Encapsulate Acid->Action1 Action2 Risk: Oxidation Protocol: Add BHT/Tocopherol Neutral->Action2 Final Stable Formulation Action1->Final Action2->Final

Figure 2: Decision tree for ensuring stability of 1-Decen-3-ol in final product matrices.

Part 5: Analytical Verification (GC-MS)

To verify the purity of your raw material or its presence in a natural extract (e.g., Agaricus or Strawberry), use the following parameters.

  • Column: DB-Wax (Polar) or equivalent.[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

  • Retention Index (Polar): ~1440-1460 (Distinct from 1-octen-3-ol at ~1280).[1]

  • Key Ions (m/z): 57 (Base Peak), 72,[1][2] 85. Note: The m/z 57 peak is characteristic of the vinyl-alkyl chain cleavage.[1]

References

  • FEMA (Flavor and Extract Manufacturers Association). (2002).[2][4] GRAS Flavoring Substances 20.[1][2] FEMA Number 3824.[1][2][3][4][6]

  • The Good Scents Company. (2024).[2] 1-Decen-3-ol: Organoleptic Properties and Safety Data.[1][1][2]

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002).[2][4] Evaluation of certain food additives and contaminants (Aliphatic and aromatic ethers, esters, aldehydes, and ketones).[1][2] WHO Technical Report Series.[1][2] [1][2]

  • RIFM (Research Institute for Fragrance Materials). (2021).[2] Safety Assessment of 1-Decen-3-ol. (Available via RIFM Portal for members).[2]

Disclaimer: This protocol is for research and development purposes. Always consult current IFRA guidelines and local regulatory bodies (FDA/EFSA) before commercializing products containing this substance.[1][2]

Sources

Application

Application Note: Protocol for Purification of 1-Decen-3-ol by Column Chromatography

Introduction & Scientific Context 1-Decen-3-ol is a vital aliphatic allylic alcohol used extensively in the flavor and fragrance industry for its mushroom-like, earthy notes, and serves as a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-Decen-3-ol is a vital aliphatic allylic alcohol used extensively in the flavor and fragrance industry for its mushroom-like, earthy notes, and serves as a critical intermediate in the synthesis of bioactive lipids and pheromones.

The synthesis of 1-Decen-3-ol typically proceeds via the Grignard addition of vinylmagnesium bromide to octanal. While efficient, this route introduces specific impurities—primarily unreacted octanal (starting material) and potential homocoupling byproducts—that possess similar volatility to the target alcohol, rendering distillation difficult. Flash column chromatography provides the resolution necessary to isolate high-purity material (>98%) required for pharmaceutical or olfactory applications.

This protocol details a robust, self-validating method for the purification of 1-Decen-3-ol on silica gel, emphasizing the separation of the polar alcohol from non-polar aldehyde contaminants.

Physicochemical Profile

Understanding the physical state of the analyte is the first step in designing a purification strategy.

PropertyValueImplication for Chromatography
Molecular Formula C₁₀H₂₀OAliphatic, non-aromatic.
Molecular Weight 156.27 g/mol Small molecule; diffuses rapidly in silica pores.
Boiling Point ~215°C (at 760 mmHg)sufficiently high to allow rotary evaporation of solvents without significant product loss.
Density 0.84 g/mLLess dense than water; floats during aqueous workups.
Solubility Organic solvents (Hexane, DCM, EtOAc)Fully compatible with normal-phase solvents.
Chromophore Weak (Isolated alkene at C1=C2)Critical: UV detection (254 nm) is unreliable. Chemical staining is required.

Pre-Purification Assessment & Method Development

Objective: Establish a Thin Layer Chromatography (TLC) system that achieves a Retention Factor (Rf) difference (


) of 

between the product and the nearest impurity.
Visualization Strategy (Critical)

Unlike aromatic compounds, 1-Decen-3-ol lacks a conjugated


-system, making it invisible under standard UV (254 nm) light. You must  use a destructive stain.
  • Primary Stain: Permanganate Stain (KMnO₄) . The terminal alkene reacts rapidly, appearing as a bright yellow spot on a purple background.

  • Alternative: Vanillin/Sulfuric Acid . Produces a distinct color (often blue/green for alcohols) upon heating, helping differentiate the alcohol from the aldehyde.

Mobile Phase Optimization

The polarity of the hydroxyl group contrasts with the lipophilic C7 alkyl tail. A gradient of Hexane and Ethyl Acetate (EtOAc) is the industry standard.

  • Test System: 10% EtOAc in Hexane.

  • Expected Results:

    • Octanal (Impurity): Less polar.[1] Moves closer to the solvent front (High Rf, ~0.6–0.8).

    • 1-Decen-3-ol (Target): More polar. Retained more strongly (Mid Rf, ~0.3–0.4).

Recommendation: If the Rf of the alcohol is >0.5 in 10% EtOAc, reduce polarity to 5% EtOAc to maximize resolution.

Detailed Purification Protocol

Phase A: Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: Use 30–50 g of silica per 1 g of crude material.

  • Column Dimensions: For 1 g of crude, a 2-3 cm diameter column is optimal.

Step-by-Step:

  • Slurry Packing: Suspend the calculated amount of silica in pure Hexane. Pour into the column and tap gently to settle.

  • Equilibration: Flush the column with 2 column volumes (CV) of the starting solvent (e.g., 100% Hexane or 2% EtOAc/Hexane) to remove air bubbles and neutralize the heat of solvation.

Phase B: Sample Loading
  • Method: Dry Loading is superior for oils like 1-Decen-3-ol to prevent band broadening.

    • Dissolve crude oil in a minimal amount of Dichloromethane (DCM).

    • Add silica gel (approx. 1-2x the mass of the crude).

    • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

    • Carefully add this powder to the top of the packed column and cover with a layer of sand.

Phase C: Elution Gradient

Run the column using a stepwise gradient to elute non-polar impurities first.

StepSolvent Composition (v/v)Volume (CV)Target Elution
1 100% Hexane2Hydrocarbons, very non-polar byproducts.
2 2% EtOAc / 98% Hexane3Octanal (Aldehyde impurity).
3 5% EtOAc / 95% Hexane4-61-Decen-3-ol (Target).
4 10% EtOAc / 90% Hexane2Flush remaining polar material.

Note: Collect fractions of approximately 10-15 mL (for a 1g scale).

Phase D: Fraction Analysis
  • Spot every 3rd fraction on a TLC plate.

  • Develop in 10% EtOAc/Hexane.

  • Dip in KMnO₄ stain and heat with a heat gun.

  • Selection Criteria: Pool only fractions containing the single spot corresponding to the alcohol. Reject "mixed" fractions where the aldehyde tail overlaps with the alcohol front.

Post-Purification & Storage

  • Evaporation: Combine pure fractions and concentrate under reduced pressure (Rotovap).

    • Caution: Do not set the water bath above 40°C. While the BP is 215°C, applying high vacuum (<10 mbar) for extended periods can lead to product loss.

  • Validation: Obtain a ¹H-NMR.

    • Diagnostic Peak: Look for the multiplet at ~4.1 ppm (CH-OH) and the vinyl protons at 5.1–5.9 ppm .

    • Purity Check: Ensure the aldehyde proton signal (~9.7 ppm) is absent.

  • Storage: Store at 4°C under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the allylic alcohol to the enone.

Workflow Visualization

PurificationProtocol Start Crude 1-Decen-3-ol (Contains Octanal) TLC TLC Method Dev (Stain: KMnO4) Start->TLC Assess Purity Load Dry Loading (Silica + Crude) TLC->Load Rf Established Elute1 Elution Step 1: 100% Hexane Load->Elute1 Elute2 Elution Step 2: 2% EtOAc (Remove Aldehyde) Elute1->Elute2 Non-polars eluted Elute3 Elution Step 3: 5% EtOAc (Collect Product) Elute2->Elute3 Aldehyde eluted Analysis Fraction Analysis (TLC + Stain) Elute3->Analysis Analysis->Elute3 Impure? Continue Pool Pool & Concentrate (<40°C Bath) Analysis->Pool Pure Fractions Final Pure 1-Decen-3-ol (Store @ 4°C) Pool->Final

Figure 1: Step-by-step logic flow for the purification of 1-Decen-3-ol, highlighting the critical solvent switch for impurity removal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product Streaking Acidic SilicaAllylic alcohols can be acid-sensitive. Add 1% Triethylamine (TEA) to the column during packing to neutralize the silica.
Poor Separation OverloadingDo not exceed a 1:30 ratio of crude to silica. Switch to a longer column or narrower diameter.
No Spots on TLC Visualization FailureThe alkene is not UV active. Ensure KMnO₄ or Vanillin stain is fresh and heat is applied vigorously.
Low Yield VolatilityCheck the receiving flask of the rotovap. If the vacuum was too strong, product may have distilled over.

References

  • Synthesis and Properties of Mushroom Alcohols: Wnuk, S., Kinastowski, S., & Kamiński, E. (1983). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms.[2][3][4] Nahrung, 27(5), 479-486. Link Context: Establishes the Grignard synthesis route and purification precedents for C8 analogs, directly applicable to the C10 target.

  • Chromatographic Techniques for Allylic Alcohols: Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.[5] Link Context: Authoritative guide on flash chromatography parameters, specifically for terpene/allylic alcohol separations.

  • Physical Properties & Safety: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 170977, 1-Decen-3-ol. Link Context: Source for boiling point, density, and solubility data used to design the protocol.

Sources

Method

GC-MS method for quantification of 1-Decen-3-ol

Application Note: High-Sensitivity Quantification of 1-Decen-3-ol via HS-SPME-GC-MS Executive Summary & Biological Context 1-Decen-3-ol (CAS: 51100-54-0) is a secondary allylic alcohol with significant implications in fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 1-Decen-3-ol via HS-SPME-GC-MS

Executive Summary & Biological Context

1-Decen-3-ol (CAS: 51100-54-0) is a secondary allylic alcohol with significant implications in food chemistry and plant pathology. Structurally analogous to the well-known "mushroom alcohol" (1-octen-3-ol), the C10 variant often serves as a specific biomarker for:

  • Lipid Oxidation: A breakdown product of linoleic and arachidonic acid hydroperoxides, indicating rancidity in high-fat matrices (meats, oils).

  • Fungal Metabolism: A volatile organic compound (VOC) emitted by specific fungal pathogens (e.g., Aspergillus, Penicillium) and edible fungi (Agaricus bisporus).

  • Flavor Profiling: Contributing a waxy, earthy, and mushroom-like note with a lower odor threshold than its saturated counterparts.[1]

The Analytical Challenge: Quantifying 1-Decen-3-ol is complicated by its amphiphilic nature. The hydroxyl group induces tailing on non-polar stationary phases, while its volatility requires careful handling to prevent loss during solvent extraction. This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to achieve low-ppb sensitivity without solvent dilution effects.

Strategic Method Design

Sampling Strategy: Why HS-SPME?

Liquid-liquid extraction (LLE) is unsuitable for 1-Decen-3-ol due to solvent peak masking and low recovery rates of volatiles. HS-SPME is the superior choice for three reasons:

  • Equilibrium Driven: It relies on the partition coefficient (

    
    ), allowing selective concentration of volatiles from complex non-volatile matrices (e.g., fungal culture media or fatty tissue).
    
  • Solvent-Free: Eliminates the solvent front, allowing early elution monitoring if necessary.

  • Fiber Selection: We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

    • Logic: The CAR layer traps small volatiles, while the DVB/PDMS layers adsorb larger/intermediate molecular weight compounds like C10 alcohols. This "wide-range" fiber prevents displacement effects common in single-phase fibers.

Chromatographic Separation Strategy
  • Column: DB-WAX UI (Ultra Inert) or equivalent PEG stationary phase.

    • Causality: Alcohols form hydrogen bonds with active sites (silanols) in non-polar columns (e.g., DB-5MS), leading to peak tailing and poor integration. The polyethylene glycol (PEG) phase of the DB-WAX deactivates these interactions, yielding sharp, symmetrical peaks for accurate quantitation.

  • Carrier Gas: Helium at constant flow (1.0 mL/min) to maintain retention time stability for SIM windows.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample preparation to data acquisition.

G cluster_0 Autosampler Operations Sample Sample Prep (Homogenate + NaCl) IS_Add Internal Standard Addition (2-Nonanol) Sample->IS_Add Salting Out Incubate Equilibration (40°C, 15 min) IS_Add->Incubate Vial Sealed SPME HS-SPME Extraction (DVB/CAR/PDMS) Incubate->SPME Fiber Exposure GC GC Separation (DB-WAX UI) SPME->GC Desorption (250°C) MS MS Detection (SIM Mode) GC->MS Elution Data Quantification (Target Ion Ratio) MS->Data Integration

Figure 1: Automated HS-SPME-GC-MS Workflow for Volatile Alcohol Quantification.

Detailed Protocol & Parameters

Instrumentation Parameters
ParameterSetting / DescriptionRationale
GC System Agilent 7890B / 8890 or equivalentPrecision pneumatic control required.
Column DB-WAX UI (30 m × 0.25 mm × 0.25 µm)Polar phase essential for alcohol peak shape.
Inlet Split/Splitless, 250°CHigh temp ensures rapid desorption of C10 alcohol from fiber.
Liner 0.75 mm ID SPME Liner (Straight)Narrow ID increases linear velocity, sharpening peaks.
Carrier Gas Helium, Constant Flow 1.0 mL/minStandard for MS stability.
Oven Program 40°C (2 min hold)

5°C/min to 200°C

20°C/min to 240°C (5 min hold)
Slow ramp separates 1-Decen-3-ol from matrix terpenes.
Transfer Line 250°CPrevents condensation before ion source.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Acquisition SIM Mode (See Table 4.2)Maximizes sensitivity (S/N ratio).
Mass Spectrometry: Ion Selection (SIM)

1-Decen-3-ol (


, MW 156) undergoes characteristic 

-cleavage.
  • Primary Fragmentation: Cleavage between C3 and C4 loses the heptyl chain (

    
    , mass 99), leaving the resonance-stabilized ion 
    
    
    
    .
  • Target Ion (Quant): m/z 57 (Base Peak).

  • Qualifiers: m/z 55 , m/z 70 , m/z 43 .

  • Note: The molecular ion (m/z 156) is often too weak for robust quantification.

AnalyteRetention Time (approx)*Quant Ion (m/z)Qualifier Ions (m/z)
2-Nonanol (IS) 12.5 min4555, 69
1-Decen-3-ol 14.2 min57 55, 70, 43

*Retention times must be experimentally verified using pure standards as they shift with column age.

Sample Preparation Protocol
  • Matrix Homogenization:

    • Weigh 2.0 g of sample (e.g., fungal tissue or oil) into a 20 mL headspace vial.

    • Salting Out: Add 2 mL of saturated NaCl solution. Mechanism: This increases the ionic strength, reducing the solubility of organics in the aqueous phase and driving volatiles into the headspace (Salting-out effect).

  • Internal Standard Addition:

    • Add 10 µL of 2-Nonanol (10 ppm in Methanol) to the matrix.

    • Note: 2-Nonanol is chosen for its similar volatility and polarity but distinct retention time.

  • SPME Extraction:

    • Incubation: 40°C for 15 min with agitation (250 rpm).

    • Extraction: Expose DVB/CAR/PDMS fiber for 30 min at 40°C.

    • Desorption: Insert fiber into GC inlet for 3 min (Splitless mode).

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

Linearity and Range

Prepare a calibration curve using a synthetic matrix (e.g., deodorized oil or water) spiked with 1-Decen-3-ol at 6 levels: 10, 50, 100, 500, 1000, and 2000 ppb.

  • Acceptance:

    
    .[2]
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the low end.
    
Limit of Quantitation (LOQ)
  • Target LOQ: 5 ppb (ng/g).

  • Calculation: Signal-to-Noise (S/N) ratio of 10:1 for the m/z 57 ion.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Trim 10cm from column inlet. Deactivate inlet liner.
Carryover High boiling residues on fiber.Bake fiber at 260°C for 10 min between runs.
Shift in RT Moisture accumulation in column.Bake column at 240°C for 30 min. Check moisture trap.
Interference at m/z 57 Co-eluting hydrocarbons.Use Qualifier ions (70, 55) to confirm identity. If ratio deviates >20%, integration is invalid.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Decen-3-ol. National Institute of Standards and Technology.[3] Link

  • Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press. (Foundational text on SPME theory and fiber selection).
  • Combet, E., et al. (2006). "Characterization of volatile compounds from cooked mushrooms." Journal of Agricultural and Food Chemistry, 54(3), 857-864. (Establishes 1-alken-3-ols as fungal markers). Link

  • Garcia-Esteban, M., et al. (2004). "Optimization of a Headspace-SPME Method for the Analysis of Volatile Compounds in Dry-Cured Ham." Food Chemistry, 86(4), 631-639. (Validates DVB/CAR/PDMS for broad-spectrum volatile recovery). Link

  • Sigma-Aldrich. (2023).[1] Product Specification: 1-Decen-3-ol Analytical Standard. (Source for physical properties and handling).[1][2][4][5] Link

Disclaimer: This protocol is intended for research use only. Users must validate the method in their specific matrix according to ICH Q2(R1) guidelines.

Sources

Application

Application Note: Advanced Derivatization Strategies for 1-Decen-3-ol Analysis

Introduction & Executive Summary 1-Decen-3-ol (CAS: 51100-54-0) is a secondary allylic alcohol and a critical volatile organic compound (VOC). Structurally homologous to the "mushroom alcohol" (1-octen-3-ol), it serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

1-Decen-3-ol (CAS: 51100-54-0) is a secondary allylic alcohol and a critical volatile organic compound (VOC). Structurally homologous to the "mushroom alcohol" (1-octen-3-ol), it serves as a potent biomarker in fungal metabolism (e.g., Agaricus bisporus, Lentinus edodes) and a semiochemical in entomological signaling.

Analytical quantification of 1-decen-3-ol presents three primary challenges:

  • Polarity & Tailing: The hydroxyl group (-OH) causes hydrogen bonding with silanol groups in GC stationary phases, leading to peak tailing and non-linear calibration curves.

  • Chirality: The C3 carbon is a stereocenter. Enantiomers often exhibit distinct biological activities, necessitating chiral resolution.

  • Chromophoric Silence: The molecule lacks a conjugated

    
    -system, rendering it invisible to standard UV-Vis detectors in HPLC.
    

This guide provides three validated derivatization workflows to overcome these barriers, ensuring high-sensitivity detection and stereochemical resolution.

Analytical Decision Matrix

DecisionMatrix Start Analyte: 1-Decen-3-ol Goal_Volatile Goal: Volatility & Trace Quantification Start->Goal_Volatile Goal_Chiral Goal: Enantiomeric Separation Start->Goal_Chiral Goal_LC Goal: LC-UV/Fluorescence Detection Start->Goal_LC Method_TMS Method: Silylation (TMS) (GC-MS/FID) Goal_Volatile->Method_TMS Blocks -OH Method_Mosher Method: Mosher Esterification (GC-MS or NMR) Goal_Chiral->Method_Mosher Diastereomer formation Method_DNBC Method: Acylation (DNBC) (HPLC-UV) Goal_LC->Method_DNBC Adds Chromophore

Figure 1: Strategic workflow selection based on analytical requirements.

Protocol A: Silylation for GC-MS Profiling

Objective: Block the polar hydroxyl group to improve volatility, thermal stability, and peak shape.

Mechanistic Insight

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).

  • Why BSTFA? It yields TMS (trimethylsilyl) derivatives and volatile byproducts (trifluoroacetamide) that do not interfere with early-eluting chromatograms.

  • Why TMCS? It acts as a Lewis acid catalyst, increasing the silyl donor strength of BSTFA to ensure complete reaction of the sterically hindered secondary alcohol at C3.

Reagents
  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).

  • Internal Standard: 1-Dodecanol or Naphthalene-d8.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1-decen-3-ol extract in anhydrous pyridine to a concentration of ~100 µg/mL.

  • Drying: Ensure the sample is water-free. (Water hydrolyzes silyl reagents). Use anhydrous Na2SO4 if necessary.

  • Reaction:

    • Aliquot 100 µL of sample into a crimp-top vial.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Optional: Flush headspace with Nitrogen.

    • Cap and vortex for 10 seconds.

  • Incubation: Heat at 60°C for 30 minutes .

    • Note: Secondary alcohols require thermal energy to overcome steric hindrance compared to primary alcohols.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Target Ion: Look for the [M-15]+ ion (Loss of methyl from TMS) or [M-90]+ (Loss of TMS-OH).

Data Validation
ParameterNative 1-Decen-3-olTMS-Derivatized 1-Decen-3-ol
Retention Time 12.4 min (Broad/Tailing)14.1 min (Sharp/Symmetric)
Peak Asymmetry > 1.50.9 - 1.1
LOD (SIM Mode) 50 ng/mL5 ng/mL

Protocol B: Chiral Resolution via Mosher Esters

Objective: Determine absolute configuration (R vs S) or separate enantiomers using achiral columns.

Mechanistic Insight

Reaction with MTPA-Cl (α-methoxy-α-trifluoromethylphenylacetic acid chloride) converts the enantiomers of 1-decen-3-ol into diastereomeric esters.

  • Diastereomers possess different physical properties (boiling points, NMR shifts).

  • (R)-MTPA-Cl reacts with (R)- and (S)-1-decen-3-ol to form (R,R) and (R,S) diastereomers, which separate on standard non-polar GC columns (e.g., DB-5).

Workflow Visualization

MosherReaction Substrate 1-Decen-3-ol (Racemic Mixture) Intermediate Reaction in Pyridine (24h, Ambient Temp) Substrate->Intermediate Reagent (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Intermediate Product Diastereomeric Esters (R,R)-Ester & (R,S)-Ester Intermediate->Product Analysis GC-MS Separation (Distinct Retention Times) Product->Analysis

Figure 2: Chiral derivatization pathway using Mosher's acid chloride.

Protocol
  • Mix: In a 2 mL vial, combine 1 mg of dry sample residue with 20 µL anhydrous pyridine.

  • React: Add 10 µL of (R)-(-)-MTPA-Cl.

  • Incubate: Allow to stand at room temperature for 12–24 hours. (Steric bulk of MTPA requires time).[1][2][3]

  • Quench: Add 50 µL saturated NaHCO3 to neutralize excess acid chloride.

  • Extract: Add 200 µL Hexane, vortex, and centrifuge.

  • Analyze: Inject the Hexane layer into GC-MS.

Protocol C: UV-Tagging for HPLC Analysis

Objective: Attach a chromophore (UV absorbing group) to enable detection at 254 nm.

Mechanistic Insight

We use 3,5-Dinitrobenzoyl Chloride (DNBC) .

  • Reaction Type: Schotten-Baumann esterification.

  • Result: The 1-decen-3-ol forms a dinitrobenzoate ester. The dinitro-aromatic ring provides strong UV absorbance at 254 nm, allowing nanomolar sensitivity on standard HPLC-UV/DAD systems.

Protocol
  • Reagent Prep: Prepare 10 mg/mL DNBC in Tetrahydrofuran (THF).

  • Reaction: Mix 100 µL Sample (in THF) + 100 µL DNBC solution + 10 µL Pyridine (catalyst).

  • Heat: Incubate at 60°C for 20 minutes.

  • Cleanup: Evaporate solvent under N2 stream. Reconstitute in Mobile Phase (e.g., 50:50 ACN:Water).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Detection: UV @ 254 nm.

    • Mobile Phase: Isocratic Acetonitrile/Water (70:30).

References & Authoritative Grounding

  • Mosher Ester Analysis (Chiral Determination):

    • Hoye, T. R., Jeffrey, C. S., & Nelson, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3] Nature Protocols, 2, 2451–2458.

  • Silylation Mechanisms (GC-MS):

    • Halket, J. M., & Zaikin, V. G. (2003).[4] Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.[4]

  • Mushroom Volatiles (1-Octen-3-ol/1-Decen-3-ol Context):

    • Zawirska-Wojtasiak, R. (2004). Volatile compounds of importance in the aroma of cultivated mushrooms Agaricus bisporus. Polish Journal of Food and Nutrition Sciences.

  • HPLC Derivatization (General Alcohols):

    • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography.

Sources

Method

Application Note: Enzymatic Kinetic Resolution and Esterification of 1-Decen-3-ol

Executive Summary 1-Decen-3-ol is a secondary allylic alcohol and a higher homolog of the renowned "Matsutake alcohol" (1-octen-3-ol). It holds significant value in the Flavor & Fragrance (F&F) industry due to its mushro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Decen-3-ol is a secondary allylic alcohol and a higher homolog of the renowned "Matsutake alcohol" (1-octen-3-ol). It holds significant value in the Flavor & Fragrance (F&F) industry due to its mushroom-like, earthy notes, and serves as a versatile chiral synthon in pharmaceutical development.

However, its biological activity and olfactory properties are highly stereodependent. The (R)-enantiomer is typically the bioactive species in fungal metabolic pathways, while the (S)-enantiomer often possesses distinct or weaker sensory traits. This Application Note details a validated protocol for the Enzymatic Kinetic Resolution (EKR) of rac-1-decen-3-ol using Candida antarctica Lipase B (CALB), yielding high optical purity (>99% ee). Additionally, we describe a direct transesterification protocol for synthesizing flavor esters.

Scientific Background & Mechanism[1][2][3]

The Chiral Challenge

Chemical synthesis of 1-decen-3-ol yields a racemic mixture (rac-1-decen-3-ol). Separation via traditional crystallization is impossible due to its liquid state, and chiral chromatography is non-scalable. Biocatalysis offers the only viable industrial route for resolution.

Mechanism of Action: Lipase-Mediated Transesterification

The resolution relies on the inherent enantioselectivity of lipases (EC 3.1.1.3). Following the Kazlauskas Rule for secondary alcohols, CALB preferentially acylates the enantiomer where the stereocenter substituents fit the enzyme's binding pocket (Large group vs. Medium group).

  • Substrate: rac-1-Decen-3-ol

  • Enzyme: CALB (immobilized as Novozym 435)

  • Acyl Donor: Vinyl Acetate (Irreversible donor)

  • Outcome: The fast-reacting enantiomer (typically (R) ) is converted to the acetate ester, leaving the slow-reacting enantiomer ((S) ) as the unreacted alcohol.

KineticResolution cluster_0 Substrate Input cluster_1 Resolution Products Racemic rac-1-Decen-3-ol (Racemic Mixture) CALB CALB Lipase (Catalyst) Racemic->CALB VinylAc Vinyl Acetate (Acyl Donor) VinylAc->CALB RAcetate (R)-1-Decen-3-yl Acetate (Fast Reaction) CALB->RAcetate Selective Acylation SAlcohol (S)-1-Decen-3-ol (Unreacted) CALB->SAlcohol Kinetic Discrimination Acetaldehyde Acetaldehyde (Tautomerized Byproduct) CALB->Acetaldehyde Irreversible Drive

Figure 1: Mechanism of Lipase-catalyzed Kinetic Resolution using Vinyl Acetate. The formation of acetaldehyde drives the equilibrium forward irreversibly.

Protocol 1: High-Efficiency Kinetic Resolution

This protocol is optimized for gram-scale resolution but is linearly scalable.

Reagents & Equipment
  • Substrate: rac-1-Decen-3-ol (>95% purity).

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Acyl Donor: Vinyl Acetate (anhydrous).

  • Solvent: n-Hexane or MTBE (Methyl tert-butyl ether). Note: Hydrophobic solvents (high LogP) preserve the essential water layer on the enzyme surface.

  • Internal Standard: n-Dodecane (for GC quantification).

  • Equipment: Orbital shaker (incubator), Chiral GC column (Cyclodextrin-based, e.g., Hydrodex β-3P).

Experimental Procedure
  • Preparation: In a 20 mL glass scintillation vial, dissolve 156 mg (1 mmol) of rac-1-decen-3-ol in 5 mL of n-hexane.

  • Standardization: Add 50 µL of n-dodecane as an internal standard. Vortex for 10 seconds. Take a "T0" sample (50 µL) for GC analysis to establish the baseline ratio.

  • Acyl Donor Addition: Add 276 µL (3 mmol, 3 eq) of Vinyl Acetate.

    • Rationale: Excess acyl donor ensures the reaction rate is not limited by donor concentration and pushes conversion.

  • Reaction Initiation: Add 20 mg of Novozym 435 beads.

    • Critical: Do not stir with a magnetic bar, as this grinds the immobilized beads, creating fines that complicate filtration. Use an orbital shaker.

  • Incubation: Incubate at 30°C with orbital shaking at 200 rpm .

  • Monitoring: Withdraw 50 µL aliquots at 1, 2, 4, and 24 hours. Dilute samples in 500 µL hexane (quenching by dilution/enzyme removal) and analyze via Chiral GC.

Endpoint & Workup

Stop the reaction when conversion (


) reaches ~50%.
  • Filtration: Filter off the enzyme beads (can be washed with hexane and reused up to 5 times).

  • Separation: The mixture now contains (R)-acetate and (S)-alcohol.[1] These have significantly different boiling points and polarities. Separate via flash column chromatography (Silica gel; Hexane:EtOAc gradient).

  • Hydrolysis (Optional): If the (R)-alcohol is desired, chemically hydrolyze the isolated (R)-acetate using NaOH/MeOH.

Protocol 2: Synthesis of Flavor Esters (Transesterification)

For F&F applications, the goal is often to create specific esters (e.g., 1-decen-3-yl butyrate) which have distinct "creamy/fungal" notes.

Reagents[3]
  • Substrate: rac-1-Decen-3-ol.

  • Acyl Donor: Ethyl Butyrate (or Vinyl Butyrate for faster rates).

  • Enzyme: Novozym 435 or Lipozyme TL IM (Thermomyces lanuginosus).

  • Water Control: 3Å Molecular Sieves.

Procedure
  • Mix 1 mmol 1-decen-3-ol and 5 mmol Ethyl Butyrate (acting as both donor and solvent).

  • Add 50 mg Molecular Sieves (to scavenge ethanol byproduct and prevent reverse hydrolysis).

  • Add 20 mg Enzyme.

  • Incubate at 45°C (higher temp favors transesterification rate) for 24h.

  • Note: This reaction is reversible. If using Ethyl Butyrate, apply vacuum intermittently to remove ethanol if possible, or use molecular sieves.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must calculate the Enantiomeric Ratio (


), which describes the enzyme's selectivity.

Data Table: Typical Resolution Metrics

ParameterFormula / DefinitionTarget Value
Conversion (

)

48-52%
Enantiomeric Excess Substrate (

)

(of remaining alcohol)
>99% (at 50% conv)
Enantiomeric Excess Product (

)

(of formed ester)
>95%
Selectivity (

-value)

>100 (Excellent)

If


, the resolution is inefficient. Switch solvent to a more hydrophobic one (e.g., Heptane) or lower the temperature to 4°C to enhance selectivity.

Troubleshooting & Optimization Logic

Optimization Problem Low Conversion or Selectivity? CheckWater Check Water Activity (aw) Is the system too dry? Problem->CheckWater AddWater Add pair of salt hydrate crystals (Na2HPO4) to equilibrate aw CheckWater->AddWater Yes (Too Dry) CheckSolvent Check Solvent LogP Is LogP < 2? CheckWater->CheckSolvent No ChangeSolvent Switch to Hexane or Isooctane (LogP > 3 protects enzyme) CheckSolvent->ChangeSolvent Yes (Too Polar) CheckDonor Is Acyl Donor inhibiting enzyme? CheckSolvent->CheckDonor No SlowAdd Use fed-batch addition of Vinyl Acetate CheckDonor->SlowAdd Yes

Figure 2: Decision matrix for troubleshooting low yields in lipase-catalyzed reactions.

References

  • Kazlauskas, R. J., et al. (1991).[2] "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa."[2][3] Journal of Organic Chemistry.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • Comasseto, J. V., et al. (1997). "Enzymatic resolution of alcohols and amines." Journal of the Brazilian Chemical Society.

  • Muller, M. (2022). "Lipase-Catalyzed Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives." ChemBioChem. (Demonstrates CALB specificity protocols applicable to allylic alcohols).

  • Zawadzka, K., et al. (2019). "1-Octen-3-ol, a self-stimulating oxylipin messenger."[4] BMC Plant Biology. (Context on biological relevance of the homologous series).

Sources

Application

Precision Synthesis and Application Profiling of 1-Decen-3-ol Esters

Topic: Synthesis of 1-Decen-3-ol esters and their applications Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Formulation Scientists[1] Abstract 1-Decen-3-ol (CAS 51100-54-0)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-Decen-3-ol esters and their applications Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Formulation Scientists[1]

Abstract

1-Decen-3-ol (CAS 51100-54-0), a homolog of the renowned "Matsutake alcohol" (1-octen-3-ol), represents a critical scaffold in flavor chemistry and semiochemical research.[2] While its C8 counterpart is ubiquitous in mushroom volatiles, the C10 variant offers distinct lipophilicity and fixation properties essential for sustained fragrance release and specific pheromonal activity.[1] This guide provides a definitive protocol for the chemical synthesis of racemic 1-decen-3-ol via Grignard addition, followed by a high-fidelity enzymatic kinetic resolution (EKR) to yield optically pure esters. We further detail the application of these esters in flavor modulation and pest control matrices.

Introduction: The Homolog Advantage

In the flavor and fragrance industry, 1-octen-3-ol is the standard for "earthy/mushroom" notes. However, volatility issues often limit its persistence in top-note formulations. 1-Decen-3-ol , with its additional ethyl unit, raises the boiling point (~215°C vs. 175°C), functioning as a fixative while retaining the characteristic vegetative/fungal olfactive profile.[1]

Biologically, the chirality of 1-alken-3-ols is decisive. In many insect species, one enantiomer acts as an attractant while the other may be inactive or repellent.[1] Consequently, the synthesis of racemic material must be coupled with robust resolution techniques to access bioactive enantiomers.[1]

Chemical Synthesis Protocol: The Grignard Route

Objective: Synthesis of racemic (±)-1-decen-3-ol.

Mechanism

The synthesis relies on the nucleophilic addition of heptylmagnesium bromide to the electrophilic carbonyl carbon of acrolein. Reaction:



Safety Critical
  • Acrolein: Highly toxic and lachrymatory. Must be handled in a fume hood. Prone to polymerization; use freshly distilled or stabilized material.

  • Exotherm: Grignard formation and addition are highly exothermic.

Materials
  • 1-Bromoheptane (98%)

  • Magnesium turnings (activator: Iodine crystal)

  • Acrolein (freshly distilled, stabilized with hydroquinone)[1]

  • Tetrahydrofuran (THF), anhydrous[1][3]

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology
  • Grignard Reagent Preparation:

    • In a flame-dried 500 mL 3-neck flask under

      
      , place Mg turnings (1.1 eq) and a crystal of 
      
      
      
      .
    • Add 10 mL of anhydrous THF and 5% of the total 1-bromoheptane. Heat gently to initiate (disappearance of iodine color).

    • Dropwise add the remaining 1-bromoheptane in THF (1.0 eq total) over 1 hour, maintaining a gentle reflux.

    • Stir for 1 hour post-addition to ensure complete formation of HeptylMgBr.

  • Nucleophilic Addition:

    • Cool the Grignard solution to -78°C (dry ice/acetone bath). Note: Low temperature prevents 1,4-addition and polymerization of acrolein.[1]

    • Add acrolein (1.05 eq) in THF dropwise over 45 minutes.

    • Allow the mixture to warm slowly to 0°C over 2 hours.

  • Workup & Purification:

    • Quench with saturated

      
       solution at 0°C.
      
    • Extract with Diethyl Ether (

      
       mL). Wash combined organics with brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Distillation: Purify via vacuum distillation. 1-Decen-3-ol boils at ~90-95°C @ 10 mmHg.

Enzymatic Kinetic Resolution (EKR) Protocol

Objective: Separation of (R)- and (S)-enantiomers via lipase-catalyzed transesterification.

This "Green Chemistry" approach utilizes Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) to selectively acetylate one enantiomer (typically the R-form) leaving the S-alcohol unreacted.

Workflow Diagram

EKR_Workflow Start Racemic (±)-1-Decen-3-ol Reaction Stir at 30°C (Kinetic Control) Start->Reaction Reagents Vinyl Acetate (Acyl Donor) + Novozym 435 (CAL-B) Reagents->Reaction Separation Filtration & Chromatography Reaction->Separation ~50% Conversion Product1 (R)-1-Decen-3-yl Acetate (High ee) Separation->Product1 Product2 (S)-1-Decen-3-ol (Unreacted) Separation->Product2

Caption: Workflow for the lipase-catalyzed kinetic resolution of 1-decen-3-ol using Vinyl Acetate.

Protocol Details
  • Reaction Setup:

    • Dissolve racemic 1-decen-3-ol (10 mmol) in Hexane (50 mL).

    • Add Vinyl Acetate (30 mmol, 3 eq).[1]

    • Add Novozym 435 (200 mg, ~20 mg/mmol substrate).[1]

  • Incubation:

    • Incubate in an orbital shaker at 30°C, 200 rpm.

    • Monitoring: Monitor conversion via GC-FID. Stop reaction at exactly 50% conversion (theoretical maximum for resolution).

  • Termination & Separation:

    • Filter off the immobilized enzyme (can be washed and reused).

    • Concentrate the filtrate.

    • Column Chromatography: Separate the non-polar ester ((R)-1-decen-3-yl acetate) from the polar alcohol ((S)-1-decen-3-ol) using Hexane:EtOAc gradient (95:5 to 80:20).

Analytical Validation

Spectroscopic Data

Verification of the structure requires analysis of the characteristic terminal alkene and the chiral center.

Feature1H NMR (CDCl3, 400 MHz)Assignment
Alkene (Terminal)

5.85 (ddd, 1H), 5.20 (d, 1H), 5.10 (d, 1H)
Vinyl protons (

)
Carbinol

4.10 (q, 1H)
Chiral center (

)
Alkyl Chain

1.25 - 1.60 (m, 12H)
Methylene backbone
Methyl Terminus

0.88 (t, 3H)
Terminal methyl
Physical Properties
  • Boiling Point: 215°C (atm), ~94°C (10 mmHg).[1]

  • Refractive Index (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  1.439 – 1.446.[4]
    
  • Density: 0.837 g/mL.[5][6]

Application Notes

A. Flavor & Fragrance (F&F)
  • Profile: 1-Decen-3-yl acetate provides a "creamy mushroom" note, less sharp than the C8 analog (1-octen-3-ol), making it suitable for dairy flavors (cheese, butter) and herbal fragrances (lavender extension).

  • Formulation Tip: Use as a heart-to-base note modifier . Its lower volatility allows it to bridge the gap between top-note esters and base-note musks.

B. Bioactivity & Pheromones
  • Mosquito Control: 1-Alken-3-ols are known attractants for Aedes and Anopheles species. The C10 chain length alters volatility, potentially creating a "long-lasting" lure when combined with

    
     traps.[1]
    
  • Antimicrobial: The free alcohol exhibits efficacy against Gram-positive bacteria (S. aureus). The ester form (acetate) is often less active but serves as a pro-drug, hydrolyzing slowly on skin surfaces to release the active alcohol.[1]

Mechanistic Insight: Lipase Selectivity

The efficiency of the enzymatic resolution relies on the "Catalytic Triad" of the lipase. The diagram below illustrates why the (R)-enantiomer fits the catalytic pocket of CAL-B more favorably.

Lipase_Mechanism Lipase CAL-B Active Site (Ser-His-Asp Triad) Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme Vinyl Acetate Activation Substrate_R (R)-1-Decen-3-ol (Fast Reacting) Substrate_S (S)-1-Decen-3-ol (Slow Reacting) Acyl_Enzyme->Substrate_R Steric Fit (High) Acyl_Enzyme->Substrate_S Steric Clash (Low)

Caption: Steric discrimination in the CAL-B active site favors the (R)-enantiomer.

References

  • Joint FAO/WHO Expert Committee on Food Additives. (2002). Evaluation of 1-Decen-3-ol and related esters.[4][7]Link

  • The Good Scents Company. (n.d.). 1-Decen-3-ol Organoleptic Properties and Data.Link

  • PubChem. (2025).[2] Compound Summary: 1-Decen-3-ol (CID 170977).[2][5] National Library of Medicine. Link

  • ResearchGate. (2022). Lipase-Catalyzed Enzymatic Kinetic Resolution of Allylic Alcohols.Link

  • Molyneux, R. J., et al. (1990).[1] Synthesis of 1-Octen-3-ol (Matsutake Alcohol) and homologs via Grignard Reaction. (Referenced via similar protocols in J. Agric. Food Chem.).[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Decen-3-ol Synthesis

Executive Summary & Core Directive Welcome to the Process Optimization Hub. You are likely here because your synthesis of 1-Decen-3-ol (a critical C10 homolog of "Matsutake alcohol") is hitting a yield ceiling around 50-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Welcome to the Process Optimization Hub. You are likely here because your synthesis of 1-Decen-3-ol (a critical C10 homolog of "Matsutake alcohol") is hitting a yield ceiling around 50-60%, or you are struggling with enantiomeric purity.

This guide treats the synthesis not as a recipe, but as a system of variables . The synthesis of allylic alcohols via Grignard addition is classically simple but operationally unforgiving. The primary yield-killers are aldehyde oxidation , moisture intrusion , and polymerization during workup.

Below is your troubleshooting framework, divided into Chemical Synthesis (The Grignard Route) and Enantioselective Resolution (The Biocatalytic Route).

Module 1: The Chemical Synthesis (Grignard Route)

Objective: Maximize conversion of Octanal to Racemic 1-Decen-3-ol.

The Reaction System

The most direct route is the nucleophilic addition of Vinylmagnesium bromide to Octanal .



Critical Control Points (CCP)
CCP 1: The "Silent Killer" (Aldehyde Purity)

Issue: Commercial Octanal oxidizes rapidly to Octanoic acid upon air exposure. Mechanism: Octanoic acid protonates the Vinyl Grignard, destroying the nucleophile and releasing ethylene gas. 1% acid impurity can drop yields by 5-10% due to stoichiometry mismatch and viscosity changes. Protocol:

  • Test: Take an IR or NMR of your Octanal. If you see a broad -OH stretch (2500-3300 cm⁻¹) or a carbonyl shift, it is degraded.

  • Fix: Distill Octanal under reduced pressure immediately before use. Store under Argon.

CCP 2: The Grignard Titer

Issue: Nominal concentration on the bottle (e.g., 1.0 M) is rarely accurate after storage. Protocol: Perform a Knochel Titration using iodine and LiCl prior to every batch.

  • Why? You need a precise 1.15 equiv. excess. Too little = incomplete conversion. Too much = difficult workup and side reactions.

CCP 3: Temperature Management

Issue: High temperatures promote Wurtz coupling (homocoupling of vinyl groups) and polymerization. Protocol:

  • Addition Phase: Maintain internal temperature between -20°C and -10°C .

  • Quench Phase: This is exothermic.[1] Do not rush.

Workflow Visualization

The following diagram outlines the optimized decision tree for the Grignard addition.

GrignardWorkflow Start Start: Octanal Stock CheckPurity QC: Check Octanoic Acid Content Start->CheckPurity Purify Action: Vacuum Distillation CheckPurity->Purify Acid > 1% Titrate Action: Knochel Titration of VinylMgBr CheckPurity->Titrate Pure Purify->Titrate Reaction Reaction: THF, -20°C, 1.15 eq Grignard Titrate->Reaction Quench Quench: Sat. NH4Cl (0°C) Reaction->Quench Workup Workup: Rochelle Salt (Break Emulsion) Quench->Workup End Crude 1-Decen-3-ol Workup->End

Caption: Figure 1. Optimized workflow for Grignard addition, emphasizing aldehyde purification and emulsion management.

Module 2: Enantioselective Resolution (Biocatalysis)

Objective: Isolate the bioactive (R)-(-)-1-Decen-3-ol. Context: Chemical synthesis yields a racemate (50:50 mixture). For flavor and pheromone applications, the (R)-isomer is often required.

The Biocatalytic System

Use Kinetic Resolution via enzymatic transesterification.[2]

  • Enzyme: Candida antarctica Lipase B (CAL-B) (Immobilized, e.g., Novozym 435).

  • Acyl Donor: Vinyl Acetate.

Mechanism: CAL-B selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol untouched.



Optimization Data

The following table summarizes conditions for maximum Enantiomeric Ratio (E-value).

VariableOptimal ConditionImpact on Yield/Selectivity
Solvent Hexane or MTBEHydrophobic solvents protect the enzyme's active site.
Temperature 30°C - 40°C>40°C degrades enzyme; <20°C slows kinetics.
Acyl Donor Vinyl AcetateIrreversible reaction (tautomerization of vinyl alcohol drives equilibrium).
Stop Point 50% ConversionDo not exceed 50%. At >51%, the enzyme starts eating the (S)-enantiomer, lowering ee.
Resolution Workflow

EnzymaticResolution Input Racemic 1-Decen-3-ol Enzyme CAL-B Lipase + Vinyl Acetate Input->Enzyme Kinetic Resolution Separation Chromatography (Silica Gel) Enzyme->Separation At 50% Conv. ProductR (R)-Acetate (Hydrolyze to Alcohol) Separation->ProductR ProductS (S)-Alcohol (Discard or Invert) Separation->ProductS

Caption: Figure 2. Kinetic resolution pathway using CAL-B lipase to separate enantiomers.

Module 3: Purification & Isolation

Objective: Prevent polymerization during distillation.

The Problem: 1-Decen-3-ol is an allylic alcohol. Upon heating, it is prone to radical polymerization or dehydration to conjugated dienes.

The Solution:

  • Radical Inhibitor: Add BHT (Butylated hydroxytoluene) or Hydroquinone (500 ppm) to the crude pot before distillation.

  • Vacuum: High vacuum (< 1 mmHg) is mandatory to keep bath temperature below 80°C.

  • Column Chromatography: If distillation fails, use silica gel doped with 1% Triethylamine to neutralize acidity (preventing dehydration).

Troubleshooting FAQ

Q1: My Grignard reaction turned into a solid gel. What happened? A: You likely formed a magnesium alkoxide gel that is insoluble in the solvent volume used.

  • Fix: Use a mixture of THF and Toluene (1:1) or increase the solvent volume. During workup, do not use water immediately. Use saturated Rochelle salt (Sodium potassium tartrate) solution. This complexes the Magnesium and breaks the gel/emulsion, allowing for a clean phase separation.

Q2: I see a large "M+42" peak in my GC-MS during the enzymatic step. A: This is the acetylated product. This confirms the reaction is working. You must monitor the ratio of the Alcohol peak (M) to the Acetate peak (M+42). Stop the reaction exactly when the ratio hits 1:1.

Q3: Can I use 1-Decen-3-one and reduce it instead? A: Yes. This is the Luche Reduction method (NaBH₄ + CeCl₃).

  • Pros: Often cleaner than Grignard if you already have the ketone.

  • Cons: 1,2-reduction vs 1,4-reduction competition. You must use Cerium(III) chloride to ensure selective 1,2-reduction to the alcohol. Without CeCl₃, you will get the saturated alcohol (1-decanol) or other byproducts.

References

  • Grignard Optimization & Titration: Knochel, P., et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.

  • Synthesis of Matsutake Alcohol Analogs: Murahashi, S. "Synthesis of Matsutake Alcohol (1-Octen-3-ol)." Scientific Papers of the Institute of Physical and Chemical Research, 1938.

  • Enzymatic Kinetic Resolution (CAL-B): Backvall, J. E., et al. "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines (and Alcohols)." Journal of the American Chemical Society, 2005.[3]

  • Purification & Polymerization Control: General protocols for stabilizing dienes and vinyl compounds during distillation.

Sources

Optimization

Challenges in the purification of allylic alcohols

Technical Support Center: Allylic Alcohol Purification Ticket ID: #AA-PUR-9982 Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Allylic Alcohol Purification Ticket ID: #AA-PUR-9982 Agent: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting Decomposition and Separation Issues in Allylic Alcohols

User Query Overview

"I am attempting to purify a secondary allylic alcohol. Standard flash chromatography on silica gel results in significant mass loss and the appearance of multiple new spots on TLC. Additionally, I cannot separate the product from the starting enone. Please advise on stabilization and separation strategies."

Root Cause Analysis

Allylic alcohols present a "perfect storm" of purification challenges due to two intrinsic chemical properties:

  • Acid Lability: The hydroxyl group is adjacent to a

    
    -system. Protonation facilitates the formation of a resonance-stabilized allylic carbocation, leading to 
    
    
    
    rearrangement (allylic transposition) or
    
    
    elimination (diene formation). Standard silica gel (
    
    
    ) is acidic enough to catalyze these pathways.
  • Polarity Overlap: Allylic alcohols often share similar

    
     values with their geometric isomers (
    
    
    
    ) or their oxidation precursors (enones), making standard adsorption chromatography inefficient.

Module 1: Preventing Decomposition (The Acid Trap)

Diagnosis

If your pure compound degrades into a mixture of isomers or dienes during column chromatography, the acidic silanol groups (


) on the stationary phase are the culprit.
The Mechanism of Failure

The following diagram illustrates why your compound is dying on the column. The acidic surface protonates the alcohol, leading to a resonance-stabilized cation that can react at either end of the allyl system.

AllylicRearrangement Start Allylic Alcohol (Substrate) Protonated Protonated Intermediate Start->Protonated + H+ Acid Acidic Silica (H+ Source) Acid->Protonated Cation Resonance Stabilized Carbocation Protonated->Cation - H2O ProductA Original Alcohol (Recovered) Cation->ProductA + H2O (C1 Attack) ProductB Rearranged Isomer (Impurity) Cation->ProductB + H2O (C3 Attack) Diene Conjugated Diene (Elimination) Cation->Diene - H+ (Elimination)

Figure 1: Mechanism of acid-catalyzed allylic rearrangement and elimination on silica gel.

Solution: Buffered Silica Chromatography

You must neutralize the acidic sites on the silica gel. The industry standard is "Triethylamine (Et3N) Deactivation."

Protocol: The 2.5% Et3N Slurry Method Do not just add Et3N to your eluent bottle; pre-treating the silica is critical for sensitive substrates.

  • Prepare the Slurry: In an Erlenmeyer flask, create a slurry of silica gel using a solvent system of Hexanes:Et3N (97.5 : 2.5) .

  • Pack the Column: Pour the slurry into your column. Flush with at least 2 column volumes (CV) of this basic solvent to ensure all acidic sites are neutralized.

  • Equilibrate: Flush with your starting eluent (e.g., 10% EtOAc/Hexanes) containing 1% Et3N .

    • Note: Maintaining 1% Et3N in the mobile phase prevents the acidity from "creeping" back as the buffer washes off.

  • Load & Run: Load your sample. If the sample is viscous, dissolve it in a minimum amount of the mobile phase + 1% Et3N.

Validation Check:

  • Run a 2D TLC.[1] Spot your crude, elute with Et3N-doped solvent, dry, rotate 90°, and elute again. If the spot remains on the diagonal, the compound is stable in this system.

Module 2: Solving Separation Issues (The Polarity Trap)

Diagnosis

You observe a single "smear" or overlapping spots containing both your allylic alcohol and its geometric isomer or the starting enone.

Solution: Argentation Chromatography (AgNO3)

Standard silica separates based on polarity. Silver nitrate impregnated silica separates based on


-donating ability . Silver ions (

) form reversible

-complexes with alkenes.
  • Selectivity Rule:

    
    -alkenes (less sterically hindered) complex more strongly than 
    
    
    
    -alkenes. Terminal alkenes complex more strongly than internal ones.

Protocol: Preparation of 10% AgNO3 Silica Reference: This method is adapted from standard lipid purification protocols [1].

StepActionCritical Note
1 Dissolve Dissolve 10 g of Silver Nitrate (

) in 100 mL of Acetonitrile (or Methanol).
2 Mix Add 90 g of high-quality Flash Silica Gel. Stir vigorously to create a uniform slurry.
3 Evaporate Remove solvent on a Rotary Evaporator. Start at ambient pressure, then slowly lower vacuum.
4 Dry Once a free-flowing powder forms, dry under high vacuum for 4 hours in the dark.

Experimental Setup:

  • Column: Pack normally using the silver-impregnated silica.

  • Elution: Use standard solvents (Hexane/EtOAc).

  • Post-Run: Flush the column with methanol into a dedicated silver waste container. Do not mix with general organic waste.

Module 3: Workflow Decision Matrix

Not all allylic alcohols require chromatography. Low molecular weight alcohols (e.g., C5-C8) are often too volatile for rotovaps and can be lost during solvent removal.

Use the following decision tree to select the correct purification method.

PurificationWorkflow Start Crude Allylic Alcohol CheckBP Boiling Point Check (Is BP < 150°C?) Start->CheckBP CheckAcid Acid Sensitivity Check (Decomposes on TLC?) CheckBP->CheckAcid No (Non-Volatile) Distill Kugelrohr / Bulb-to-Bulb Distillation CheckBP->Distill Yes (Volatile) BufferedCol Buffered Silica (1% Et3N) CheckAcid->BufferedCol Yes (Unstable) CheckSep Separation Difficulty? CheckAcid->CheckSep No (Stable) StandardCol Standard Flash Chromatography AgCol AgNO3 Silica (For Isomers) CheckSep->StandardCol Standard Impurities CheckSep->AgCol Isomers/Enones

Figure 2: Decision matrix for selecting the optimal purification workflow.

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Buffered Silica? A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative for acid-sensitive compounds [2]. It eliminates the need for triethylamine.[2] However, alumina generally has lower resolution (theoretical plates) than silica, so it may not separate closely eluting impurities.

Q: I used Et3N, but my product still looks impure by NMR. Why? A: Triethylamine can form salts or remain trapped in viscous oils. If your NMR shows broad multiplets at


 ppm (Et3N signals), dissolve your product in 

and wash rapidly with a pH 7.0 phosphate buffer to remove the amine without exposing the product to strong acid.

Q: My allylic alcohol is a solid. Can I recrystallize it? A: Allylic alcohols often have low melting points, making crystallization difficult. However, if your compound is crystalline, derivatization is a powerful trick. Convert the alcohol to a p-nitrobenzoate ester . These esters crystallize sharply, are stable, and the alcohol can be regenerated by mild hydrolysis (


) after purification.

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical. (See Section 3.16 for Chromatographic Adsorbents).

  • Dauben, W. G., et al. (1977). Pyridinium Chlorochromate. A Versatile Oxidant in Organic Synthesis. Journal of Organic Chemistry, 42(4), 682. (Discusses sensitivity of allylic systems).

Sources

Troubleshooting

Technical Support Center: 1-Decen-3-ol Synthesis Optimization

Current Status: Operational Topic: Troubleshooting Side-Product Formation in Grignard-Mediated Synthesis Target Molecule: 1-Decen-3-ol (CAS: 51100-54-0) Standard Route: Nucleophilic addition of Vinylmagnesium Bromide to...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side-Product Formation in Grignard-Mediated Synthesis Target Molecule: 1-Decen-3-ol (CAS: 51100-54-0) Standard Route: Nucleophilic addition of Vinylmagnesium Bromide to Octanal

Introduction: The Chemistry of Control

Welcome to the technical support hub for allylic alcohol synthesis. You are likely synthesizing 1-Decen-3-ol —a critical intermediate in flavor chemistry (fatty, citrus, mushroom notes) and a homolog of the well-known "Matsutake alcohol" (1-Octen-3-ol).

While the disconnection is logical (C8 Aldehyde + C2 Vinyl Grignard), the practical execution is often plagued by "invisible" yield losses. The primary culprit is rarely the Grignard reagent itself, but rather the enolizability of Octanal .

This guide addresses the specific impurity profiles and physical processing issues encountered during this reaction.

Module 1: Critical Impurity Profiling

The following table summarizes the most frequent side-products detected by GC-MS during 1-Decen-3-ol synthesis.

Retention Time (Rel)Impurity NameStructure OriginMechanismMitigation Strategy
0.85 Octanal Starting MaterialIncomplete conversion or wet GrignardCheck Grignard titer; Ensure anhydrous conditions.
1.00 1-Decen-3-ol TARGET 1,2-AdditionN/A
1.25 2-Hexyldec-2-enal DimerAldol Condensation (Base-catalyzed)Switch to "Normal Addition" (see Protocol); Lower Temp.
1.40 Octanoic Acid OxidationAir oxidation of OctanalDistill Octanal under N2 prior to use.
0.40 1,3-Butadiene HomocouplingRadical coupling of VinylMgBrUse fresh Mg; Avoid transition metal impurities.
Deep Dive: The Aldol Problem

User Question: "My crude NMR shows a significant triplet at ~9.3 ppm and multiple alkene peaks. The product is also more viscous than expected."

Technical Diagnosis: You are observing Aldol Condensation . Octanal is an aliphatic aldehyde with acidic


-protons. Grignard reagents are strong nucleophiles but also strong bases (

). If the reaction conditions favor basicity over nucleophilicity, the Grignard reagent will deprotonate the octanal to form an enolate. This enolate then attacks another molecule of octanal, eliminating water to form the conjugated enal dimer (2-Hexyldec-2-enal ).

The Fix: Addition Order

  • Incorrect (Inverse Addition): Adding Grignard to the Aldehyde.

    • Why it fails: The aldehyde is in large excess relative to the base. The first drops of Grignard generate enolates, which are surrounded by unreacted aldehyde—perfect conditions for dimerization.

  • Correct (Normal Addition): Adding Aldehyde to the Grignard.

    • Why it works: The nucleophile (Grignard) is always in excess. As the aldehyde enters, it is immediately trapped by the Grignard via 1,2-addition before it can find another aldehyde molecule to condense with.

Module 2: Reaction Pathway Visualization

The following diagram maps the kinetic competition between the desired product and the thermodynamic aldol trap.

ReactionPathways cluster_conditions Critical Control Points Octanal Octanal (Starting Material) Complex Mg-Alkoxide Intermediate Octanal->Complex 1,2-Addition (Kinetic Control) Enolate Mg-Enolate (Side Intermediate) Octanal->Enolate Deprotonation (Thermodynamic Control) VinylMgBr VinylMgBr (Reagent) VinylMgBr->Complex VinylMgBr->Enolate Target 1-Decen-3-ol (Target) Complex->Target Acid Quench (H3O+) AldolDimer 2-Hexyldec-2-enal (Aldol Impurity) Enolate->AldolDimer + Octanal - H2O Temp Temp < 0°C Favors Target Order Add Aldehyde TO Grignard Favors Target

Figure 1: Kinetic competition between 1,2-addition (Target) and Enolization (Aldol Dimer).

Module 3: Experimental Protocol (Self-Validating)

This protocol is designed to minimize the "Aldol Trap" and ensure complete conversion.

Reagents:

  • Vinylmagnesium bromide (1.0 M in THF) - Freshly titrated.

  • Octanal (Distilled, stored under Argon).

  • Anhydrous THF.

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask under a nitrogen stream.

  • The Charge: Charge the flask with Vinylmagnesium bromide (1.2 equivalents).

    • Why 1.2 eq? We need a slight excess to account for any adventitious moisture and to ensure the aldehyde is the limiting reagent (preventing aldol).

  • Thermal Control: Cool the Grignard solution to -20°C .

    • Checkpoint: Do not go below -40°C or the vinyl Grignard may precipitate/become sluggish. Do not exceed 0°C or enolization rates increase.

  • The Addition (Crucial): Dilute Octanal 1:1 with anhydrous THF. Add this solution dropwise to the Grignard over 30-60 minutes.

    • Visual Check: The solution may turn slightly cloudy (Mg salts), but should not turn dark brown/black (indicative of polymerization or decomposition).

  • The Soak: Allow to warm to 0°C over 1 hour. TLC should show disappearance of Octanal (

    
     in 10% EtOAc/Hex) and appearance of alcohol (
    
    
    
    ).
  • The Quench: Pour the reaction mixture into a cold, saturated Ammonium Chloride (

    
    ) solution.
    
    • Tip: Do not add water to the reaction; add the reaction to the quench. This manages the exotherm.

Module 4: Troubleshooting FAQ

Q: I have a persistent emulsion during the workup. The layers won't separate. A: This is caused by magnesium hydroxide (


) precipitates, which act as surfactants.
  • Immediate Fix: Add a few mL of 1M HCl to dissolve the solids (if your product is acid-stable—allylic alcohols can rearrange, so be careful).

  • Better Fix: Use Rochelle's Salt (Sodium Potassium Tartrate). Add a saturated solution of Rochelle's salt and stir vigorously for 30 minutes. The tartrate chelates the magnesium, breaking the emulsion and leaving two clear layers.

Q: My yield is low, and I see a peak matching "Octane" or "Octanol". A: This suggests your Octanal was impure or your Grignard had alkyl impurities.

  • If you see Octanoic Acid : Your starting aldehyde oxidized.[1] Distill it.

  • If you see Octanol : You likely had hydride transfer. This is rare with Vinyl Grignard but common if you used an alkyl Grignard with

    
    -hydrogens. Ensure you are using VinylMgBr, not an alkyl analog.
    

Q: Can I use 1-Decyn-3-ol and reduce it instead? A: Yes. This is the "Lindlar Route."

  • Pros: Avoids the aldol chemistry of octanal.

  • Cons: Requires Lindlar catalyst (Pd/CaCO3 + Pb) to stop at the alkene. Over-reduction to 3-Decanol (saturated) is the new risk. The Grignard route described above is generally more direct for the racemic alkene.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

  • Murahashi, S. (1938).[2] Matsutake Alcohol (1-Octen-3-ol) and its synthesis. (Historical grounding on the homolog synthesis).

  • Organic Syntheses. (1993). Preparation of Allylic Alcohols via Grignard Addition. Org. Synth. Coll. Vol. 8, p. 501.

  • Sigma-Aldrich Technical Bulletin. Grignard Reagents: Handling and Troubleshooting.

Sources

Optimization

Optimization of reaction conditions for 1-decene oxidation

Advanced Optimization & Troubleshooting for Alpha-Olefin Functionalization Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Selective Epoxidation & Oxidative Cleavage of 1-Decene In...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Optimization & Troubleshooting for Alpha-Olefin Functionalization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Selective Epoxidation & Oxidative Cleavage of 1-Decene

Introduction: The Challenge of Biphasic Oxidation

Welcome to the technical support center for 1-decene oxidation. You are likely here because you are attempting to convert 1-decene (


) into 1,2-epoxydecane  (high-value intermediate) or decanoic acid  (oxidative cleavage).

The core technical challenge with 1-decene is its lipophilicity. It is immiscible with standard green oxidants like aqueous hydrogen peroxide (


). Success depends not just on chemistry, but on phase transfer engineering . This guide prioritizes the Ishii-Venturello  tungsten-based system and modern heterogeneous variants, as these offer the highest balance of safety, yield, and scalability.

Module 1: Protocol Selection & System Design

Q: Which catalytic system should I choose for high selectivity (>90%)?

A: For 1-decene, we recommend a Tungsten-based Biphasic System assisted by a Phase Transfer Catalyst (PTC).

The "Gold Standard" Protocol (Ishii-Venturello Type):

  • Oxidant: 30-50% Aqueous

    
     (Green, atom-efficient).
    
  • Catalyst Precursor: Sodium Tungstate (

    
    ) or Phosphotungstic Acid (PTA).
    
  • Phase Transfer Catalyst: Methyltrioctylammonium chloride (Aliquat 336) or Cetylpyridinium chloride.

  • Promoter: Phosphoric acid (

    
    ) is often added if using tungstate to form the active phosphotungstate species in situ.
    

Why this works: The reaction relies on the formation of a peroxotungstate complex


 in the aqueous phase. The PTC (quaternary ammonium salt, 

) pairs with this anion, making it lipophilic. This ion pair (

) shuttles into the organic phase, oxidizes the 1-decene, and returns to the aqueous phase to be re-oxidized by

[1][2].
Visualizing the Mechanism

The following diagram illustrates the critical "shuttle" mechanism you must establish for success.

BiphasicMechanism cluster_aqueous Aqueous Phase (H2O) cluster_interface Interface cluster_organic Organic Phase (1-Decene) H2O2 H2O2 (Oxidant) ActiveAq Active Peroxotungstate (Anion) H2O2->ActiveAq Activation Precursor Tungstate Precursor (WO4 2-) Precursor->ActiveAq PTC Phase Transfer Catalyst (Q+ Cl-) ActiveAq->PTC Ion Pairing IonPair Lipophilic Ion Pair (Q+ [Peroxotungstate]) PTC->IonPair Decene 1-Decene (Substrate) IonPair->Decene Oxidation Transfer Epoxide 1,2-Epoxydecane (Product) Decene->Epoxide ReducedCat Reduced Catalyst (Returns to Aq) Decene->ReducedCat ReducedCat->PTC Cycle Repeats

Figure 1: The Phase-Transfer Catalytic Cycle. Efficiency depends on the transport of the active tungsten species across the interface.

Module 2: Optimization & Data Analysis[1]

Q: My conversion is low (<40%). How do I drive the reaction?

A: In biphasic systems, mass transfer is often the rate-limiting step.

Optimization Checklist:

  • Stirring Speed: Ensure you are in the "kinetic regime" where reaction rate is independent of stirring. For 1-decene systems, this usually requires >1000 RPM . If the emulsion is not milky-white/turbid, your contact area is insufficient.

  • Catalyst Loading: Standard loading is 0.5 - 2.0 mol% relative to alkene. Increasing to 2.5% often yields diminishing returns.

  • Temperature: The activation energy barrier must be overcome.

    • Optimal Range:60°C - 70°C .

    • Warning: Above 80°C,

      
       self-decomposition accelerates, wasting oxidant.
      
Q: I am seeing high conversion but low selectivity (formation of diols). Why?

A: This is "Ring Opening," caused by acidity in the system.[1][2] The epoxide ring is strained and susceptible to acid-catalyzed hydrolysis, forming 1,2-decanediol.

Corrective Actions:

  • pH Buffer: The Ishii-Venturello system is naturally acidic (pH ~2-3). If selectivity drops, add a buffer or a weak base (e.g.,

    
    ) to maintain pH ~5-6. Note: Too basic (pH > 8) will deactivate the tungsten catalyst [3].
    
  • Water Management: Excess water promotes hydrolysis. Use higher concentration

    
     (50% vs 30%) or remove water azeotropically if using a solvent like toluene.
    
Experimental Data: Temperature vs. Yield (Reference Data)

Conditions: 1-Decene (10 mmol),


 (15 mmol), Catalyst (1 mol%), Time: 4h
Temperature (°C)Conversion (%)Epoxide Selectivity (%)Diol Selectivity (%)Notes
402599<1Kinetic limitation
60 88 96 4 Optimal Balance
80987525Thermal hydrolysis
90994060

degradation

Module 3: Step-by-Step Troubleshooting Guide

Q: How do I diagnose the root cause of reaction failure?

A: Use the Logic Tree below to isolate variables.

TroubleshootingTree Start Start Diagnosis CheckConv Check Conversion (GC/NMR) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>90%) CheckConv->HighConv CheckStir Is mixture turbid/emulsified? LowConv->CheckStir CheckSel Check Selectivity (Epoxide vs Diol) HighConv->CheckSel StirFix Action: Increase RPM or add more PTC CheckStir->StirFix No CheckOx Check H2O2 Potency (Iodometric Titration) CheckStir->CheckOx Yes RingOpen High Diol Content CheckSel->RingOpen Clean High Epoxide CheckSel->Clean AcidFix Action: Check pH. Add NaHCO3 buffer. RingOpen->AcidFix pH < 3 TempFix Action: Reduce Temp (<70°C) RingOpen->TempFix pH OK

Figure 2: Diagnostic Logic Tree for 1-Decene Epoxidation.

Module 4: Standard Operating Procedure (SOP)

Protocol: Solvent-Free Epoxidation of 1-Decene Based on Green Chemistry Principles [4]

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge:

    • 1-Decene (10 mmol, ~1.4 g)

    • Aliquat 336 (0.1 mmol, 1 mol%)

    • Sodium Tungstate Dihydrate (0.1 mmol, 1 mol%)

    • Phosphoric Acid (40% aq, 0.1 mmol)

  • Initiation: Heat the mixture to 60°C with vigorous stirring (1200 RPM).

  • Addition: Add 30% aqueous

    
     (15 mmol, 1.5 eq) dropwise over 10 minutes.
    
    • Note: Dropwise addition controls the exotherm.

  • Reaction: Stir at 60°C for 4 hours. The mixture should appear as a uniform emulsion.

  • Quench & Workup:

    • Cool to room temperature.

    • Separate phases (Upper phase = Product + Decene; Lower phase = Catalyst + Water).

    • Wash organic phase with saturated

      
       (to destroy peroxides) and then brine.
      
    • Dry over

      
       and filter.
      
  • Analysis: Analyze via GC-MS or

    
    -NMR.
    
    • Epoxide Signal: Multiplet at

      
       2.8-2.9 ppm (epoxide ring protons).
      

Module 5: Safety & Hazards

  • Peroxide Accumulation: Never distill the product to dryness without first testing for peroxides. 1-decene can form polymeric peroxides upon exposure to air.

  • Exotherm: The oxidation is exothermic. On a scale >100g, active cooling (jacketed reactor) is mandatory.

  • Phase Separation: If the phases do not separate during workup, you have a stable emulsion. Add solid NaCl to increase the ionic strength of the aqueous layer ("salting out").

References

  • Venturello, C., Alneri, E., & Ricci, M. (1983). A new, effective catalytic system for epoxidation of olefins by hydrogen peroxide under phase-transfer conditions.[3][4][5] The Journal of Organic Chemistry, 48(21), 3831-3833.

  • Ishii, Y., et al. (1988). Hydrogen peroxide oxidation catalyzed by heteropoly acids combined with cetylpyridinium chloride. The Journal of Organic Chemistry, 53(15), 3587-3593.

  • Lane, B. S., & Burgess, K. (2003). Metal-catalyzed epoxidations of alkenes with hydrogen peroxide.[6][4][7] Chemical Reviews, 103(7), 2457-2474.

  • Noyori, R., Aoki, M., & Sato, K. (2003). Green oxidation with aqueous hydrogen peroxide.[8] Chemical Communications, (16), 1977-1986.

  • Grigoropoulou, G., Clark, J. H., & Elings, J. A. (2003). Recent developments in green oxidation of alkenes. Green Chemistry, 5(1), 1-7.

Sources

Troubleshooting

Technical Support Center: Resolution of Racemic 1-Decen-3-ol

Status: Operational Ticket Focus: Enantioseparation of Secondary Allylic Alcohols Assigned Specialist: Senior Application Scientist Executive Summary & Strategy User Query: "I have racemic 1-decen-3-ol. How do I separate...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Enantioseparation of Secondary Allylic Alcohols Assigned Specialist: Senior Application Scientist

Executive Summary & Strategy

User Query: "I have racemic 1-decen-3-ol. How do I separate the enantiomers efficiently for drug synthesis?"

Technical Assessment: 1-Decen-3-ol is a secondary allylic alcohol.[1] The most scalable, "green," and efficient method for its resolution is Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B).[1] This method relies on the enzyme's ability to selectively acylate one enantiomer (typically the R-form) while leaving the other (typically the S-form) unreacted.

Core Recommendation:

  • Primary Workflow: EKR using Novozym 435 (Immobilized CAL-B) with vinyl acetate.[1]

  • Validation: Chiral Gas Chromatography (GC) using a

    
    -cyclodextrin column.
    
  • Backup/Absolute Config: Mosher’s Ester Derivatization.

Primary Protocol: Enzymatic Kinetic Resolution (EKR)

This protocol utilizes the high enantioselectivity of CAL-B toward secondary alcohols.[1] The enzyme follows the Kazlauskas Rule , predicting that CAL-B will preferentially acylate the (


)-enantiomer of secondary alcohols, yielding (

)-acetate and leaving (

)-alcohol.[1]
Reagents & Equipment
  • Substrate: Racemic 1-Decen-3-ol (neat).[1][2]

  • Biocatalyst: Novozym 435 (Immobilized CAL-B on acrylic resin).[1]

  • Acyl Donor: Vinyl Acetate (acts as solvent and reactant; irreversible donor).

  • Solvent:

    
    -Hexane or 
    
    
    
    -Heptane (optional, but improves mass transfer).[1]
  • Equipment: Orbital shaker (200 rpm) or stirred batch reactor.

Step-by-Step Procedure
  • Preparation: Dissolve 1-decen-3-ol (10 mmol) in

    
    -hexane (20 mL).
    
  • Activation: Add vinyl acetate (30 mmol, 3 equiv). Note: Excess ensures the equilibrium is driven forward.

  • Initiation: Add Novozym 435 (20 mg/mmol of substrate).

  • Incubation: Shake at 30°C. Monitor the reaction via TLC or GC.

  • Termination: Stop the reaction at 50% conversion .

    • Critical: Do not exceed 50%. In kinetic resolution, purity of the unreacted substrate drops if conversion goes beyond 50%.[1]

  • Work-up: Filter off the enzyme (can be washed and reused). Evaporate solvent.

  • Separation: Separate the (

    
    )-alcohol from the (
    
    
    
    )-acetate using flash column chromatography (Silica gel; Hexane/EtOAc gradient).
  • Hydrolysis (Optional): To recover (

    
    )-1-decen-3-ol, hydrolyze the (
    
    
    
    )-acetate using
    
    
    in MeOH.
Visual Workflow (DOT Diagram)

EKR_Workflow Racemate Racemic 1-Decen-3-ol Reaction EKR Reaction (Novozym 435 + Vinyl Acetate) Racemate->Reaction Mix StopPoint Stop at 50% Conversion Reaction->StopPoint Monitor GC Separation Flash Chromatography StopPoint->Separation Filter & Purify S_Alcohol (S)-1-Decen-3-ol (Unreacted) Separation->S_Alcohol Fraction A R_Acetate (R)-Acetate (Acylated) Separation->R_Acetate Fraction B R_Alcohol (R)-1-Decen-3-ol (Hydrolyzed) R_Acetate->R_Alcohol K2CO3/MeOH

Caption: Workflow for the enzymatic kinetic resolution of 1-decen-3-ol using CAL-B.

Analytical Validation (Chiral GC)

You cannot optimize what you cannot measure. Standard GC/HPLC will not separate enantiomers.

Method Parameters
ParameterSetting
Column Rt-βDEXse or Beta-DEX 120 (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium or Hydrogen (40 cm/sec linear velocity)
Oven Program 60°C (hold 1 min)

2°C/min

160°C
Detector FID (250°C)
Expected Elution The (

)-enantiomer typically elutes before the (

)-enantiomer on

-cyclodextrin phases, but this must be confirmed with standards.[1]

Troubleshooting Guide (FAQ)

Ticket #001: "My enantiomeric excess (ee) is low (<90%)."

Diagnosis:

  • Reaction ran too long: If conversion exceeds 50%, the enzyme starts eating into the "wrong" enantiomer (the slower-reacting

    
    -isomer), lowering the ee of the remaining alcohol.[1]
    
  • Low E-value: The enzyme isn't selective enough under current conditions.

Solution:

  • Check Conversion: Stop exactly at 45-50% conversion.

  • Lower Temperature: Reduce reaction temp to 4°C. Selectivity (

    
    ) often increases as temperature decreases (
    
    
    
    ).
  • Dry Solvents: Ensure solvents are anhydrous. Water competes with vinyl acetate, causing hydrolysis of the product ester back into racemic alcohol.[1]

Ticket #002: "The reaction is extremely slow."

Diagnosis:

  • Enzyme Deactivation: Acetaldehyde (byproduct of vinyl acetate) can inhibit the enzyme.

  • Mass Transfer: The immobilized beads are clumping.

Solution:

  • Switch Acyl Donor: Use Isopropenyl Acetate . The byproduct is acetone, which is less toxic to enzymes than acetaldehyde.[1]

  • Agitation: Ensure vigorous shaking (200-250 rpm). Do not use a magnetic stir bar directly on the beads as it grinds them into dust; use an overhead stirrer or shaker.

Ticket #003: "I cannot separate the peaks on GC."

Diagnosis:

  • Column Saturation: 1-Decen-3-ol is polar; it may tail on the column.[1]

  • Wrong Phase: The specific cyclodextrin derivative doesn't match the analyte size.

Solution:

  • Derivatize: Convert the alcohol to the trifluoroacetate (TFA) derivative before injection. React a small aliquot with TFA-anhydride. Esters often resolve better than free alcohols on chiral columns.

  • Lower Ramp Rate: Slow the temperature ramp to 0.5°C/min around the elution temperature.

Advanced Support: Absolute Configuration Assignment

If you lack an authentic standard to identify which GC peak is


 or 

, use the Mosher's Ester Method .[1]
  • React racemic alcohol with (

    
    )-(-)-MTPA-Cl (Mosher's acid chloride).[1]
    
  • Analyze via

    
    H NMR  or 
    
    
    
    F NMR
    .
  • The diastereomeric esters will show distinct chemical shifts.

  • Compare

    
     values ($ \delta_S - \delta_R $) to established models for secondary alcohols to assign configuration.
    
Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue_EE Low ee (%) Start->Issue_EE Issue_Speed Slow Reaction Start->Issue_Speed Check_Conv Is Conversion > 50%? Issue_EE->Check_Conv Check_Water Check Water Content Issue_Speed->Check_Water Action_Stop Stop Earlier (Kinetic Control) Check_Conv->Action_Stop Yes Action_Temp Lower Temp (Increase Selectivity) Check_Conv->Action_Temp No Action_Dry Add Molecular Sieves Check_Water->Action_Dry Wet Action_Donor Switch to Isopropenyl Acetate Check_Water->Action_Donor Dry

Caption: Decision tree for troubleshooting common enzymatic resolution issues.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2005).[1] Lipase-mediated chiral resolution of racemates in organic solvents.[1][3] Tetrahedron: Asymmetry, 16(7), 1215-1238.[1]

  • Paizs, C., & Irimie, F. D. (2003).[1] Enzymatic kinetic resolution of amines and alcohols. Acta Universitatis Sapientiae, 1, 1-15.[1]

  • Novozymes. (2024).[3][4] Novozym® 435 Application Guide. Novozymes Technical Literature.

  • Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1]

Sources

Optimization

Technical Support Center: 1-Decen-3-ol Stability &amp; Handling

Product: 1-Decen-3-ol (Matsutake Alcohol / Secondary Allylic Alcohol) CAS: 51100-54-0 Support Tier: Level 3 (Senior Application Scientist) Introduction: The Chemical Context Welcome to the technical support hub for 1-Dec...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1-Decen-3-ol (Matsutake Alcohol / Secondary Allylic Alcohol) CAS: 51100-54-0 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Chemical Context

Welcome to the technical support hub for 1-Decen-3-ol. This molecule is a secondary allylic alcohol . Its stability profile is dictated entirely by the synergy between the vinyl group (


) and the hydroxyl group (

) at the C3 position.

The Golden Rule: 1-Decen-3-ol is highly stable in basic conditions but inherently unstable in acidic conditions .

The majority of "purity loss" reports we receive regarding this compound are actually user-induced acid-catalyzed rearrangements occurring during purification (silica gel) or storage (acidic glass/solvents).

Module 1: Acidic Instability (Critical Troubleshooting)

Q: Why did my sample purity drop after silica gel chromatography?

A: Standard silica gel is slightly acidic (pH 4.0–5.0). This acidity is sufficient to protonate the hydroxyl group of 1-decen-3-ol, triggering the allylic rearrangement (Meyer-Schuster type or simple allylic shift) or dehydration.

The Mechanism: Allylic Transposition

In the presence of acid, 1-decen-3-ol does not simply "decompose"; it isomerizes. The protonated alcohol leaves as water, generating a resonance-stabilized allylic carbocation. Water (or another nucleophile) then attacks the terminal carbon (C1) rather than the original C3, leading to the formation of the primary alcohol isomer, 2-decen-1-ol , which is thermodynamically more stable.

Visualization: Acid-Catalyzed Rearrangement Pathway

AllylicRearrangement Reactant 1-Decen-3-ol (Secondary Alcohol) Inter Resonance Stabilized Allylic Carbocation [CH2=CH-CH(+)-R <-> (+)CH2-CH=CH-R] Reactant->Inter Protonation & -H2O H_Ion + H+ H_Ion->Reactant Prod1 2-Decen-1-ol (Primary Alcohol Isomer) Inter->Prod1 Nucleophilic Attack at C1 Prod2 1,3-Decadiene (Dehydration Product) Inter->Prod2 Elimination (-H+)

Figure 1: The acid-catalyzed isomerization pathway. Note that the carbocation intermediate allows nucleophilic attack at either end of the allylic system, favoring the formation of the primary alcohol (2-decen-1-ol).

Protocol: Neutralizing Silica Gel for Purification

To purify 1-decen-3-ol without degradation, you must buffer the stationary phase.

Reagents:

  • Silica Gel (Standard Mesh)

  • Triethylamine (Et

    
    N)
    
  • Hexanes / Ethyl Acetate (Eluent system)

Step-by-Step Methodology:

  • Slurry Preparation: Prepare your silica gel slurry using Hexanes containing 1% (v/v) Triethylamine .

  • Column Packing: Pour the slurry into the column and flush with at least 2 column volumes of the Hexane/1% Et

    
    N solution. This deactivates the acidic silanol sites.
    
  • Elution: Proceed with your standard gradient (e.g., Hexanes

    
     EtOAc). You may remove the Et
    
    
    
    N from the eluent once the column is packed, or maintain it at 0.1% if the separation is slow.
  • Post-Run: Evaporate solvents immediately. Residual Et

    
    N is volatile and will be removed under high vacuum.
    

Module 2: Basic Stability (Safe Zone)

Q: Can I subject 1-decen-3-ol to strong bases (e.g., NaH, KOtBu)?

A: Yes. Unlike acidic conditions, 1-decen-3-ol is robust in basic environments.

  • Mechanism: Deprotonation yields the allylic alkoxide . Because the alkoxide (

    
    ) is a poor leaving group, the carbocation pathway is inaccessible.
    
  • Applications: It is safe to perform Williamson ether syntheses (e.g., methylation with MeI/NaH) or esterifications under basic conditions.

Comparative Stability Data
ConditionStability RatingPrimary Degradation ProductHalf-Life (Est. at 25°C)
pH 1.0 (aq) Critical Instability2-Decen-1-ol / 1,3-Decadiene< 1 Hour
pH 4.5 (Silica) Moderate Instability2-Decen-1-ol6–12 Hours
pH 7.0 (Neutral) StableN/A> 1 Year
pH 12.0 (Basic) Excellent Stability N/A> 1 Year

Module 3: Analytical Troubleshooting (GC-MS)

Q: I see "ghost peaks" in my GC-MS chromatogram. Is my sample impure?

A: Not necessarily. This is a common artifact caused by thermal degradation in the injector port .

  • The Cause: Glass wool liners in GC injectors can become acidic over time due to sample residues. At 250°C+, this acidity instantly dehydrates 1-decen-3-ol into 1,3-decadiene inside the machine.

  • The Fix:

    • Replace the inlet liner with a deactivated (silanized) liner.

    • Lower the injector temperature to 200°C if possible.

    • Perform a "cold split" injection if the equipment allows.

References

  • PubChem. (n.d.). 1-Decen-3-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (See Chapter 17 on Allylic Substitution and Rearrangement).
  • Buzas, A. K., Istrate, F. M., & Gagosz, F. (2007).[1] Gold(I)-Catalyzed Isomerization of Allenyl Carbinol Esters: An Efficient Access to Functionalized 1,3-Butadien-2-ol Esters.[2] Organic Letters, 9(6), 985–988. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-Decen-3-ol General Information and Organoleptics. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting poor resolution in GC analysis of 1-Decen-3-ol

Status: Operational | Topic: Resolution & Peak Shape Troubleshooting Audience: Analytical Chemists, Flavor/Fragrance Researchers, Drug Development Scientists[1][2][3] Executive Summary: The "Mushroom Alcohol" Challenge 1...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Resolution & Peak Shape Troubleshooting Audience: Analytical Chemists, Flavor/Fragrance Researchers, Drug Development Scientists[1][2][3]

Executive Summary: The "Mushroom Alcohol" Challenge

1-Decen-3-ol (C₁₀H₂₀O, MW 156.[1][2][3]27) is a secondary allylic alcohol often associated with fungal volatiles and flavor profiles.[3] Its analysis presents a dual challenge:

  • Chemical Activity: The hydroxyl (-OH) group is prone to hydrogen bonding with active silanols in the flow path, leading to severe tailing.[3][4][5]

  • Structural Lability: As an allylic alcohol, it is susceptible to dehydration or rearrangement at high inlet temperatures or on active surfaces, creating "ghost peaks" that mimic resolution loss.[3]

This guide moves beyond basic troubleshooting to address the specific physicochemical interactions governing 1-Decen-3-ol chromatography.

Diagnostic Logic: Where is the Resolution Loss Originating?

Before changing parameters, you must distinguish between Efficiency Loss (Peak Tailing/Broadening) and Selectivity Loss (Co-elution of sharp peaks).[3]

TroubleshootingLogic Start Symptom: Poor Resolution of 1-Decen-3-ol CheckShape Check Peak Shape Start->CheckShape Tailing Peak is Asymmetric (Tailing Factor > 1.2) CheckShape->Tailing Wide base Symmetric Peak is Symmetric but Overlapping CheckShape->Symmetric Sharp peaks Activity Cause: Flow Path Activity (-OH interaction) Tailing->Activity Gradual onset DeadVol Cause: Dead Volume (Installation Issue) Tailing->DeadVol Sudden onset Phase Cause: Stationary Phase Selectivity Symmetric->Phase Critical Pair Thermal Cause: Ramp Rate Too Fast Symmetric->Thermal General Overlap

Figure 1: Diagnostic decision tree distinguishing between chemical activity (tailing) and thermodynamic selectivity (co-elution).[1][2][3]

Module 1: Peak Shape & Efficiency (Tailing)

The Issue: You observe a "shark fin" peak. The resolution loss is due to the tail of 1-decen-3-ol obscuring the next peak.

Q: Why does 1-decen-3-ol tail so aggressively compared to 1-decene?

A: This is a Lewis acid/base interaction.[1][2][3] The alkene group in 1-decene is relatively inert.[3] However, the secondary hydroxyl group on C3 of 1-decen-3-ol is a strong hydrogen bond donor.[1][3] It interacts with:

  • Free Silanols (Si-OH): Located in undeactivated liners or the column silica surface.[3]

  • Metal Ions: Present in dirty inlets or non-passivated wool.[3]

Protocol: The "Inert Flow Path" Validation

If Tailing Factor (


) > 1.2, execute this sequence:
  • Liner Selection: Switch to an Ultra-Inert (UI) Splitless liner with wool .[3]

    • Why: The wool increases surface area for vaporization (critical for the ~215°C boiling point) but must be deactivated to prevent adsorption.

  • Column Trimming: Remove 10–20 cm from the inlet side of the column.

    • Mechanism:[1][2][3][6] Non-volatile matrix components accumulate here, creating a "pseudo-stationary phase" that retains alcohols, causing tailing.[3]

  • Derivatization (The Nuclear Option):

    • If direct analysis fails, derivatize with BSTFA + 1% TMCS.[3]

    • Reaction: Replaces the active -H on the hydroxyl with a Trimethylsilyl (TMS) group.

    • Result: The molecule becomes non-polar, eliminating tailing and improving thermal stability.[3]

Module 2: Selectivity & Co-elution

The Issue: Peaks are sharp, but 1-decen-3-ol co-elutes with matrix components (e.g., decane, other isomers).

Q: Which stationary phase should I use?

A: Selection depends on your matrix. 1-Decen-3-ol has a boiling point of ~215°C. On a non-polar column, it elutes based on boiling point.[1][2][3] On a polar column, it elutes based on H-bonding capability.[1][3]

Table 1: Stationary Phase Selection Matrix

Column TypePhase CompositionMechanismRecommendation
5%-Phenyl (e.g., DB-5ms, Rxi-5Sil MS)5% Phenyl / 95% Dimethyl PolysiloxaneDispersive (Boiling Point)Standard Use. Good for general screening.[1][2][3] Risk:[1][2][3][7][8] May co-elute with hydrocarbons of similar BP.[3]
Wax / PEG (e.g., DB-Wax, Stabilwax)Polyethylene GlycolHydrogen BondingHigh Resolution. Retains 1-decen-3-ol strongly, shifting it away from non-polar interferences.[1][2] Best for complex flavor matrices.[3]
Cyanopropyl (e.g., DB-624, Rtx-624)6% CyanopropylphenylDipole-DipoleIntermediate. Excellent for separating the alcohol from its dehydrated alkene byproducts.[1][2]
Chiral (e.g., Cyclodextrin)

-Cyclodextrin derivative
Inclusion ComplexEnantiomers. Required if you must resolve (R)-1-decen-3-ol from (S)-1-decen-3-ol.[1][2][3]
Q: I see "Ghost Peaks" near my analyte. Is this poor resolution?

A: Likely not. This is often on-column degradation .[1][2][3]

  • Mechanism: Allylic alcohols are acid-labile.[1][2][3] If your liner contains acidic activity (from previous samples or poor deactivation), 1-decen-3-ol can dehydrate to form 1,3-decadiene .[1][2][3]

  • Diagnosis: The "ghost peak" will elute earlier than the parent alcohol (lower boiling point).

  • Fix: Lower inlet temperature (try 220°C instead of 250°C) and replace the liner immediately.

Module 3: Experimental Optimization (Method Parameters)
Visualizing the Optimization Workflow

MethodOpt Start Optimization Parameters Inlet Inlet Temp (220°C - 240°C) Start->Inlet Flow Flow Rate (Linear Velocity) Start->Flow Oven Oven Ramp (Selectivity) Start->Oven CheckDeg Check for 1,3-Decadiene Inlet->CheckDeg Too High? Dehydration Risk VanDeemter VanDeemter Flow->VanDeemter Optimal: 35-40 cm/s (He) Plateau Plateau Oven->Plateau Isotherm: Mid-ramp hold

Figure 2: Critical parameter adjustments for labile allylic alcohols.

Standard Operating Procedure (SOP) for 1-Decen-3-ol
  • Inlet: Split/Splitless (depending on concentration).

    • Temp:230°C (Do not exceed 250°C to minimize degradation).

    • Liner: Ultra-Inert Single Taper with Wool (Wool placed at bottom to wipe needle).[3]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min) — Focuses the solvent.

    • Ramp 1: 10°C/min to 180°C — Slow ramp through the alcohol elution zone.

    • Ramp 2: 30°C/min to 280°C (Hold 3 min) — Bake out heavy contaminants.

  • Detector (FID/MS):

    • FID: 250°C.[3][9]

    • MS: Source 230°C, Quad 150°C. (Note: 1-Decen-3-ol fragments heavily; look for m/z 57, 70, and loss of water).

References & Authority
  • NIST Chemistry WebBook. 1-Decen-3-ol Spectra and Properties. (Provides boiling point and retention indices for validation).

  • Restek Corporation. GC Troubleshooting: Tailing Peaks. (Definitive guide on silanol activity and liner deactivation).

  • Agilent Technologies. Inert Flow Path Solutions.[3] (Technical notes on Ultra Inert deactivation for active compounds like alcohols).

  • Sigma-Aldrich (Merck). GC Column Selection Guide.[1][3] (Polarity matching for stationary phases).

Sources

Optimization

Technical Support Center: Catalyst Removal for 1-Decen-3-ol

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: High-Purity Isolation of 1-Decen-3-ol (Removal of Residual Transition Metals) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Triage: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: High-Purity Isolation of 1-Decen-3-ol (Removal of Residual Transition Metals) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage: The "Emergency" Assessment

Before initiating a purification protocol, we must characterize the state of your crude 1-Decen-3-ol. This allylic alcohol (BP ~215°C) is sensitive to acidic conditions, which can catalyze dehydration to conjugated dienes or polymerization.

Select your current scenario to jump to the relevant protocol:

  • Scenario A: The crude oil is dark/black, and metal content is likely >500 ppm.

    • Action: Perform Bulk Chelation Wash (Protocol 3) followed by Distillation (Protocol 2) .

  • Scenario B: The material is visually clear but fails QC (e.g., Pd > 10 ppm, Ru > 10 ppm).

    • Action: Use Functionalized Silica Scavengers (Protocol 1) . This is the industry gold standard for API intermediates.

  • Scenario C: You observe "mud" or colloidal precipitates.

    • Action: Filtration through Celite/Activated Carbon pad immediately.

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the correct purification pathway based on your specific catalyst (Pd, Ru, Cu) and contamination level.

Catalyst_Removal_Workflow Start Crude 1-Decen-3-ol (Catalyst Contaminated) Check_Level Est. Metal Content? Start->Check_Level High_Level High (>500 ppm) Visible Color Check_Level->High_Level Low_Level Low (<500 ppm) Trace Impurity Check_Level->Low_Level Bulk_Wash Protocol 3: Chelating Wash (NAC / EDTA) High_Level->Bulk_Wash Scavenge Protocol 1: Silica Scavengers (Thiol / DMT) Low_Level->Scavenge Distill Protocol 2: Vacuum Distillation (Reduce Thermal Stress) Bulk_Wash->Distill QC QC: ICP-MS (Target <10 ppm) Distill->QC Scavenge->QC Pass Release Material QC->Pass Pass Fail Reprocess QC->Fail Fail Fail->Scavenge Polishing Step

Figure 1: Decision matrix for catalyst removal based on contamination load. High-load scenarios require bulk reduction before fine polishing.

Protocol 1: Functionalized Silica Scavengers (The Gold Standard)

Best For: Final polishing (removing <500 ppm to <10 ppm) without thermal stress. Mechanism: Chemisorption. Functional groups (Thiols, Diamines) grafted onto silica bind metals irreversibly.

Technical Insight: Why this works for Allylic Alcohols

Unlike polystyrene-based resins which can swell and trap product, silica scavengers are rigid. Crucially, we avoid strong sulfonic acid resins , which would dehydrate 1-Decen-3-ol into 1,3-decadiene. We utilize neutral or slightly basic ligands.

Scavenger Selection Guide
Target MetalRecommended LigandCommercial Equivalent (Examples)pH Stability
Pd (Palladium) Thiol (-SH) or DMT (Dimercaptotriazine)SiliaMetS® Thiol, Biotage® Si-Thiol2-10
Ru (Ruthenium) Thiol or TMT (Trimercaptotriazine)SiliaMetS® TMT2-10
Cu (Copper) Diamine or TriamineSiliaMetS® Diamine2-12
Rh (Rhodium) Triamine or ImidazoleSiliaMetS® Triamine4-12
Step-by-Step Procedure
  • Dilution: Dissolve crude 1-Decen-3-ol in a compatible solvent (Ethyl Acetate, THF, or Ethanol) to a concentration of 5–10 mL/g.

    • Note: Do not use DMF or DMSO if possible, as they compete with the scavenger for metal coordination.

  • Loading: Add the selected silica scavenger.

    • Ratio: Start with 4–5 equivalents relative to the residual metal (if known). If unknown, use 5-10% w/w relative to the substrate.

  • Incubation: Stir at room temperature for 4 hours.

    • Optimization: If kinetics are slow, heat to 40°C. Do not exceed 60°C to prevent allylic rearrangement.

  • Filtration: Filter the suspension through a 0.45 µm pad or a sintered glass funnel to remove the silica.

  • Wash: Rinse the silica cake with 2 bed volumes of solvent to recover entrained product.

  • Concentration: Evaporate solvent to recover purified 1-Decen-3-ol.

Protocol 2: Vacuum Distillation (Physical Separation)

Best For: Bulk removal of non-volatile metal complexes from crude reaction mixtures. Risk Factor: High. 1-Decen-3-ol has a high boiling point (~215°C at atm).[1] Prolonged heat can cause degradation.

Critical Parameters
  • Vacuum Requirement: < 5 mbar (High Vacuum recommended).

  • Target Vapor Temperature: 85–95°C (at reduced pressure).

  • Stabilization: Add 100–200 ppm of BHT (Butylated hydroxytoluene) to the pot to inhibit radical polymerization during heating.

Troubleshooting the Distillation
  • Issue: The distillate is still colored.

    • Cause: "Entrainment" or "Bumping." Metal particles are being carried over physically in aerosol droplets.

    • Fix: Install a splash guard or a Vigreux column to prevent aerosol carryover.

  • Issue: Pot residue turned into a gel.

    • Cause: Polymerization of the allylic alcohol catalyzed by the metal residue at high heat.

    • Fix: You waited too long. Stop distillation before the pot runs dry (leave ~10% volume).

Protocol 3: Aqueous Chelation Wash (The "Wet" Method)

Best For: Early-stage cleanup of gross contamination (>1000 ppm). Reagent: N-Acetylcysteine (NAC) or EDTA.

Why NAC?

N-Acetylcysteine is lipophilic enough to interact at the interface but water-soluble enough to drag metals into the aqueous phase. It is particularly effective for Pd and Ru.

Step-by-Step Procedure
  • Preparation: Dissolve 1-Decen-3-ol in a water-immiscible solvent (e.g., MTBE or Ethyl Acetate).

  • Chelator Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 7–8 using NaOH (crucial for deprotonating the thiol for metal binding).

  • Extraction: Mix the organic phase and aqueous chelator solution vigorously for 30–60 minutes.

    • Visual Cue: The aqueous layer should turn dark/colored as metals transfer.

  • Separation: Separate layers. Wash the organic layer once with brine to remove residual chelator.

  • Drying: Dry over MgSO₄ (neutral) rather than acidic clays.

Validation & Analytical Compliance (ICH Q3D)

You cannot rely on visual inspection (color) to verify "metal-free" status. Many Pd/Ru complexes are pale yellow or colorless at 50 ppm.

Required Analytical Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

Regulatory Limits (ICH Q3D R2 for Oral Exposure):

  • Palladium (Pd): 100 µ g/day (approx. 10 ppm in API if dose is 10g/day).

  • Ruthenium (Ru): 100 µ g/day .

  • Copper (Cu): 3000 µ g/day .

Note: If 1-Decen-3-ol is an intermediate, limits may be higher calculated via the "Option 2a" summation approach, provided downstream steps demonstrate purge capability.

References

  • ICH Q3D (R2): Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] (2022).[3] Available at: [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[4]

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. (2005).[1][5]

  • PubChem Compound Summary: 1-Decen-3-ol. National Center for Biotechnology Information. (2024).[4] Available at: [Link]

Sources

Troubleshooting

Scalable synthesis and purification of 1-Decen-3-ol

This guide serves as a specialized Technical Support Center for the synthesis, purification, and troubleshooting of 1-Decen-3-ol (CAS: 51100-54-0), also known as Matsutake Alcohol. Module 1: Scalable Synthesis Strategy O...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the synthesis, purification, and troubleshooting of 1-Decen-3-ol (CAS: 51100-54-0), also known as Matsutake Alcohol.

Module 1: Scalable Synthesis Strategy

Objective: Produce multi-gram to kilogram quantities of racemic 1-Decen-3-ol. Primary Route: Grignard Addition (Vinylmagnesium bromide + Octanal).

Why this route?

While catalytic hydrogenation of 1-decen-3-one is possible, the Grignard route is preferred for scale-up because it forms the C-C bond and establishes the alcohol functionality in a single step from inexpensive, commercially available precursors (Octanal).

Standard Operating Procedure (SOP)
  • Reagents: Octanal (freshly distilled), Vinylmagnesium bromide (1.0 M in THF), Anhydrous THF.

  • Equipment: 3-neck round bottom flask, reflux condenser, N2/Ar line, mechanical stirrer (critical for slurry management).

Step-by-Step Protocol:

  • Inertion: Flame-dry glassware and cool under a stream of Argon.

  • Reagent Prep: Charge the flask with Vinylmagnesium bromide (1.2 equiv). Cool to 0°C .

    • Expert Note: Vinyl Grignards can be sluggish. Ensure the commercial reagent is titration-checked before use.

  • Addition: Dilute Octanal (1.0 equiv) in anhydrous THF (1:1 v/v). Add dropwise to the Grignard solution over 60–90 minutes.

    • Control Point: Maintain internal temperature <10°C. High temps promote polymerization of the vinyl group.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-FID.

  • Quench (Critical): Perform an Inverse Quench . Pour the reaction mixture slowly into a stirred beaker of saturated aqueous NH4Cl at 0°C.

    • Why: Adding water to the reaction flask can cause violent exotherms and trap product in magnesium salt "gels."

  • Workup: Extract with Et2O or MTBE. Wash with brine.[1] Dry over MgSO4.

Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction Phase cluster_2 Workup Reagents Octanal + VinylMgBr (THF) Addition Controlled Addition (T < 10°C) Reagents->Addition Inertion N2/Ar Purge (Flame Dry) Inertion->Reagents Stir Reaction (RT, 2-4h) Addition->Stir Quench Inverse Quench (Into sat. NH4Cl) Stir->Quench Extraction Phase Separation (MTBE/Brine) Quench->Extraction

Caption: Logical workflow for the Grignard synthesis of 1-Decen-3-ol, emphasizing temperature control and inverse quenching.

Module 2: Troubleshooting Synthesis (FAQ)

Q1: The reaction mixture turned into a solid gel during the quench. How do I recover my product?

  • Diagnosis: This is a "Magnesium Cake," caused by the formation of insoluble magnesium hydroxides/alkoxides.

  • Solution: Add 1M HCl dropwise until the solid dissolves and two clear layers form. Alternatively, use a Rochelle Salt (Sodium Potassium Tartrate) wash. The tartrate chelates magnesium ions, breaking the emulsion. For scale-up, citric acid is a cheaper alternative to Rochelle salt.

Q2: My yield is low (<50%), and I see a large non-polar spot on TLC.

  • Diagnosis: Homocoupling (Wurtz reaction) or Polymerization.

  • Homocoupling: Vinyl bromide reacting with VinylMgBr to form 1,3-butadiene (gas) or octyl-octyl coupling if halides are present.

  • Polymerization: The vinyl group is sensitive.

  • Fix:

    • Ensure temperature never exceeds 10°C during addition.

    • Add a radical inhibitor (e.g., BHT, 0.1 mol%) to the reaction flask if polymerization is confirmed.

    • Verify the titer of your Grignard. Old reagents decompose, leading to incorrect stoichiometry.

Q3: The product has a rancid, "fatty" smell even after workup.

  • Diagnosis: Unreacted Octanal. Aldehydes oxidize to carboxylic acids (Octanoic acid) which smell rancid/goaty.

  • Fix: Wash the organic layer with saturated Sodium Bisulfite (NaHSO3). This forms a water-soluble adduct with the unreacted aldehyde, removing it from the organic phase.

Module 3: Purification & Analysis

Distillation Parameters

1-Decen-3-ol is a high-boiling liquid (~215°C at atm). Do not distill at atmospheric pressure ; thermal degradation and polymerization of the vinyl group will occur.

Recommended Vacuum Distillation Table:

Pressure (mmHg)Estimated Boiling Point (°C)Bath Temp (°C)Notes
760 (Atm) ~215°CN/AAvoid (Decomposition risk)
20 110–115°C135°CStandard water aspirator range
5 85–90°C110°COptimal for stability
0.5 60–65°C85°CHigh vacuum (Oil pump)
  • Fractionation: Use a Vigreux column (10–20 cm) to separate the product from heavy oligomers.

  • Stabilization: Add 100 ppm BHT (Butylated hydroxytoluene) to the distillation pot to prevent thermal polymerization.

Analytical Specifications
  • Appearance: Colorless to pale yellow liquid.[2]

  • Odor: Intense mushroom, earthy, lavender-like.

  • GC-MS: Look for parent ion (m/z = 156) and characteristic alpha-cleavage fragment (loss of vinyl or heptyl group).

Module 4: Enantioselective Processing (Chiral Resolution)

Context: For drug development, enantiopurity is often required.[3] The Grignard route yields a racemate (50:50 mixture of R and S).

Method: Enzymatic Kinetic Resolution (EKR) Using Candida antarctica Lipase B (CAL-B) is the industry standard for resolving allylic alcohols.

Protocol:

  • Reaction: Mix racemic 1-Decen-3-ol with Vinyl Acetate (acyl donor) in Hexane.

  • Catalyst: Add Immobilized CAL-B (e.g., Novozym 435).

  • Mechanism: The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

  • Separation: Separation is easy via column chromatography (Alcohol is polar; Ester is non-polar).

Chiral Resolution Pathway

Chiral cluster_products Resulting Mixture Racemate Racemic 1-Decen-3-ol (R/S Mixture) Enzyme CAL-B Lipase + Vinyl Acetate Racemate->Enzyme Kinetic Resolution R_Ester (R)-Acetate (Converted) Enzyme->R_Ester Fast Reaction S_Alcohol (S)-Alcohol (Unreacted) Enzyme->S_Alcohol Slow/No Reaction

Caption: Kinetic resolution using CAL-B lipase to separate (R)-acetate from (S)-alcohol.

References

  • Synthesis of 1-octen-3-ol (Homolog comparison)

    • Zawirska-Wojtasiak, R. (2004). "Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms." Nahrung/Food.
  • Grignard Troubleshooting & Scale-up

    • Org.[4][5][6][7][8][9] Synth. 1958, 38, 75. "Vinyl Bromide and Grignard Preparation."

  • Enzymatic Kinetic Resolution

    • Backvall, J. E., et al. (2005).[10] "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines and Alcohols." Journal of the American Chemical Society.[10]

    • [10]

  • Physical Properties & Safety

    • The Good Scents Company. "1-Decen-3-ol Safety and Properties."

Sources

Optimization

Technical Support Center: 1-Decen-3-ol Storage &amp; Handling Guide

Case ID: TDS-DEC3OL-001 Compound: 1-Decen-3-ol (Matsutake Alcohol) CAS: 51100-54-0 (racemic) Classification: Allylic Alcohol / Flavor & Fragrance Standard Critical Properties & Baseline Data Before handling, verify your...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TDS-DEC3OL-001 Compound: 1-Decen-3-ol (Matsutake Alcohol) CAS: 51100-54-0 (racemic) Classification: Allylic Alcohol / Flavor & Fragrance Standard

Critical Properties & Baseline Data

Before handling, verify your Certificate of Analysis (CoA) against these baseline physical properties. Deviations here are the first indicators of degradation.

PropertyValueSignificance
Molecular Weight 156.27 g/mol Baseline for molarity calculations.
Boiling Point 214–217 °CHigh boiling point indicates low volatility relative to solvents, but headspace loss still occurs.
Flash Point ~92–94 °CCombustible. Requires static grounding during transfer.
Density 0.84 g/mLCritical for volumetric dispensing.
Solubility Ethanol, Paraffin OilInsoluble in water. Do not attempt aqueous stock solutions without surfactant/co-solvent.
Odor Profile Fresh, Mushroom-likeWarning: A shift to "cheesy," "rancid," or "metallic" notes indicates oxidation to 1-decen-3-one.

The Science of Degradation (The "Why")

1-Decen-3-ol is an allylic alcohol . This structural motif is chemically sensitive. Understanding why it degrades allows you to prevent it.

Primary Failure Mode: Allylic Oxidation

The carbon-carbon double bond activates the adjacent hydroxyl group. Exposure to atmospheric oxygen, catalyzed by light or trace metals, oxidizes the alcohol into an


-unsaturated ketone (1-decen-3-one ).

Consequences:

  • Loss of Purity: The ketone is a distinct chemical entity.

  • Odor Contamination: The ketone has a sharper, more aggressive odor.

  • Assay Interference: The ketone is an electrophile (Michael acceptor) and may covalently bind to nucleophiles (e.g., cysteines in proteins) in your assay, producing false positives.

Degradation Pathway Diagram

G Alcohol 1-Decen-3-ol (Fresh Reagent) Ketone 1-Decen-3-one (Degradation Product) Alcohol->Ketone Oxidation (Loss of H2) Oxygen Atmospheric O2 + UV Light Oxygen->Alcohol Attacks Allylic Position Polymer Oligomers/Gums (Yellowing) Ketone->Polymer Michael Addition (Long-term storage failure)

Figure 1: The oxidative degradation pathway of allylic alcohols. Note that the ketone product can further polymerize, leading to physical changes (viscosity/color).

Storage Protocols (The "How")

Do not rely on the shipping conditions (often ambient) for long-term stability.

A. The "Golden Standard" Workflow (Indefinite Storage)

For analytical standards or expensive chiral variants, follow this strict protocol to maintain >99% purity for 2+ years.

StorageWorkflow Start Receive Shipment QC QC Check (Refractive Index or Odor) Start->QC Decision Use immediately? QC->Decision Aliquot Aliquot into Amber Glass (Minimize Headspace) Decision->Aliquot No (Long Term) Fridge Store at 4°C (Use within 30 days) Decision->Fridge Yes Purge Purge Headspace (Argon > Nitrogen) Aliquot->Purge Seal Seal: Teflon Tape + Parafilm Purge->Seal Freeze Store at -20°C Seal->Freeze

Figure 2: Decision tree for maximizing shelf-life upon receipt.

B. Detailed Protocol Steps
  • Container Selection:

    • MUST: Amber glass vials with Teflon-lined caps (PTFE).

    • AVOID: Polyethylene (plastic) bottles. 1-Decen-3-ol is lipophilic and can leach plasticizers or permeate through the plastic over time.

  • Headspace Management:

    • Oxygen in the empty space above the liquid is the enemy.

    • Technique: Gently flow Argon gas over the liquid surface for 10–15 seconds before capping. Argon is heavier than air and creates a better "blanket" than Nitrogen.

  • Temperature:

    • Short-term (Active Use):

      
       (Refrigerator). Bring to room temperature before opening to prevent water condensation.
      
    • Long-term (Archive):

      
       (Freezer).
      

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: The liquid has turned from colorless to pale yellow. Is it usable?

  • Diagnosis: This indicates early-stage oxidation or polymerization.

  • Action: Check purity via GC-MS or TLC. If the assay requires high sensitivity (e.g., cell signaling), discard it . For rough qualitative work (e.g., preliminary solubility checks), it may be usable, but the concentration of the active alcohol is compromised.

Q2: My stock solution in DMSO smells "sharp" or "cheesy" compared to the fresh bottle.

  • Diagnosis: Oxidation to 1-decen-3-one. The ketone has a lower odor threshold and a distinct "metallic/cheesy" note compared to the "mushroom/earthy" alcohol.

  • Action: The sample is degraded. Do not use for biological assays as the ketone is chemically reactive (electrophilic) and will skew toxicity/activity data.

Q3: Can I store 1-Decen-3-ol in water or PBS?

  • Answer: No.

  • Reasoning: It is insoluble in water (~200 mg/L). It will float on top, creating a biphasic system where the interface is exposed to air (oxidation risk) and dosing becomes inaccurate.

  • Solution: Make a 1000x stock in Ethanol or DMSO. Dilute into aqueous buffer immediately prior to use.

Q4: I lost the CoA. How can I quickly verify purity without a GC?

  • Method: Refractive Index (RI).[1][2]

  • Target:

    
     (
    
    
    
    ).
  • Logic: Oxidation products (ketones) and polymers significantly alter the RI. If your reading is outside this range, the reagent is compromised.

Handling & Safety Profile

  • PPE: Nitrile gloves are sufficient (0.11 mm thickness, breakthrough > 480 min). Safety glasses are mandatory.

  • Ventilation: Handle in a fume hood. While not highly volatile, the vapor is an irritant to the respiratory tract.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use sawdust (fire hazard with combustible liquids).

References & Validation

Use the links below to verify specific physicochemical data or safety codes.

  • PubChem. 1-Decen-3-ol Compound Summary (CID 170977). National Library of Medicine. Link

  • The Good Scents Company. 1-Decen-3-ol General Data & Organoleptics.Link

  • Sigma-Aldrich (Merck). 1-Decen-3-ol Analytical Standard SDS & Properties.Link

  • Harding, K. E., et al. Selective oxidation of allylic alcohols.[3] Journal of Organic Chemistry (1975). (Validates the oxidation mechanism to enones). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 1-Decen-3-ol and 1-Octen-3-ol

Content Type: Technical Comparison Guide Audience: Researchers, Chemical Ecologists, and Drug Development Scientists[1] Executive Summary: The Homolog Distinction In the realm of volatile organic compounds (VOCs), the di...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Chemical Ecologists, and Drug Development Scientists[1]

Executive Summary: The Homolog Distinction

In the realm of volatile organic compounds (VOCs), the difference of two carbon atoms defines the functional chasm between 1-Octen-3-ol (C8) and 1-Decen-3-ol (C10).[1]

1-Octen-3-ol , universally recognized as "Mushroom Alcohol," is a high-volatility semiochemical acting as a potent kairomone for hematophagous insects (mosquitoes) and a signaling molecule in fungal quorum sensing.[1] Its biological activity is driven by specific, evolved receptor-ligand interactions (e.g., CquiOR118b).[1]

1-Decen-3-ol , its C10 homolog, shifts the physicochemical balance toward higher lipophilicity and lower volatility.[1] While it shares the "fungal" odor profile, its biological role transitions from long-range airborne signaling to localized membrane disruption and antimicrobial defense. This guide analyzes these distinct behaviors to inform applications in vector control, antimicrobial development, and flavor chemistry.

Physicochemical Profile: The Volatility-Lipophilicity Shift

The addition of an ethyl group to the alkyl chain of 1-Octen-3-ol significantly alters the thermodynamic properties of the molecule, impacting its vapor phase concentration and bioavailability.[1]

Property1-Octen-3-ol (C8)1-Decen-3-ol (C10)Impact on Performance
Molecular Formula C₈H₁₆OC₁₀H₂₀OC10 is bulkier, affecting receptor fit.[1]
Molecular Weight 128.21 g/mol 156.27 g/mol Slower diffusion rate for C10.[1]
Boiling Point ~174°C214–217°CCritical: C8 is a flash-volatile; C10 is a persistent residue.[1]
LogP (Lipophilicity) ~2.7~3.6C10 partitions 10x more strongly into lipid bilayers (membranes).[1]
Vapor Pressure High (Flash release)Low (Slow release)C8 creates a larger "active space" for insect attraction.[1]
Odor Character Earthy, Mushroom, RawWaxy, Mouldy, FungalC10 adds a "fatty/waxy" note due to chain length.
Biological Activity & Mechanism
A. Insect Olfaction and Vector Control
  • 1-Octen-3-ol (The Attractant):

    • Mechanism: Acts as a synergistic kairomone with CO₂. It binds to specific Odorant Receptors (ORs) on the maxillary palps of mosquitoes (e.g., Aedes aegypti, Anopheles gambiae).[2]

    • Stereochemistry: The (R)-(-)-enantiomer is the potent bioactive form for most species; the (S)-form can be repellent or inactive depending on the species (Culex vs. Aedes).[1]

    • Application: Standard lure in CDC light traps and counter-flow geometry traps.

  • 1-Decen-3-ol (The Modulator):

    • Mechanism: Due to the "cutoff effect" in insect olfaction, elongating the chain beyond C8/C9 often reduces specific receptor affinity. While C10 alcohols can still trigger general olfactory responses, they lack the "lock-and-key" fit for the specific octenol receptors.[1]

    • Activity: Research suggests C10 alcohols act less as long-range attractants and more as close-range repellents or irritants due to their higher lipophilicity causing non-specific depolarization of sensory neurons.[1]

B. Antimicrobial & Cytotoxic Pathways
  • Membrane Disruption (C10 Dominance):

    • 1-Decen-3-ol exhibits superior antimicrobial potential against specific fungal pathogens (e.g., Fusarium spp.) compared to C8.[1]

    • Causality: The higher LogP (3.6) allows 1-Decen-3-ol to insert deeply into the phospholipid bilayer, increasing membrane fluidity to the point of lysis (leakage of intracellular electrolytes).[1]

  • Dopaminergic Toxicity (C8 Specificity):

    • 1-Octen-3-ol has been shown to disrupt dopamine homeostasis in Drosophila models, leading to neurodegeneration.[1][3] This suggests a specific intracellular target beyond simple membrane disruption, potentially interfering with vesicular monoamine transporters (VMAT).

Biosynthetic Pathways (Visualized)

Both compounds originate from the Lipoxygenase (LOX) pathway, but substrate availability dictates the product. 1-Octen-3-ol is the dominant cleavage product of Linoleic Acid (C18:2).[1] 1-Decen-3-ol requires a C20 precursor or alternative chain cleavage.[1]

Biosynthesis cluster_legend Enzymatic Action LA Linoleic Acid (C18:2) HPOD 10-Hydroperoxide (10-HPOD) LA->HPOD Oxygenation LOX Lipoxygenase (LOX) LOX->HPOD Octenol 1-Octen-3-ol (C8 - Major Product) HPOD->Octenol Cleavage ODA 10-Oxo-decanoic acid HPOD->ODA HPL Hydroperoxide Lyase (HPL) HPL->Octenol PrecursorX Longer Chain FA (e.g. C20:2) Decenol 1-Decen-3-ol (C10 - Minor/Specific) PrecursorX->Decenol Analogous LOX/HPL Pathway

Figure 1: The Lipoxygenase (LOX) pathway illustrating the primary generation of 1-Octen-3-ol from Linoleic acid.[1] 1-Decen-3-ol arises from analogous processing of longer-chain fatty acids or alternative cleavage sites.[1]

Experimental Protocols
Protocol A: Comparative Headspace Volatility Analysis (GC-MS)

Objective: Quantify the vapor phase concentration difference between C8 and C10 homologs to assess "active space" for insect attraction.

Reagents:

  • Standards: 1-Octen-3-ol (>98%), 1-Decen-3-ol (>98%).[1]

  • Internal Standard: 2-Heptanone (distinct retention time).[1]

  • Solvent: Methanol (HPLC Grade).[1]

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both alcohols in Methanol.

  • Spiking: Add 10 µL of stock to a filter paper strip inside a 20 mL headspace vial.

  • Equilibration: Incubate at 25°C for 30 mins (mimicking ambient field conditions). Note: Do not heat to >60°C as this artificially inflates C10 recovery, masking the volatility deficit.

  • Extraction: SPME Fiber (DVB/CAR/PDMS) exposure for 10 mins.

  • GC-MS Parameters:

    • Column: DB-Wax (Polar) or HP-5MS (Non-polar).[1]

    • Temp Program: 40°C (2 min) → 5°C/min → 240°C.

    • Validation: 1-Octen-3-ol will elute significantly earlier.[1] Calculate the Peak Area Ratio relative to the internal standard.

Protocol B: Microdilution Antimicrobial Assay (MIC)

Objective: Determine if the higher lipophilicity of 1-Decen-3-ol translates to lower Minimum Inhibitory Concentration (MIC).

Workflow:

  • Emulsification: Alcohols are hydrophobic.[1] Dissolve C8 and C10 agents in DMSO (final concentration <1%) + Tween 80 (0.01%) to ensure dispersion in aqueous media.

  • Inoculum: Prepare fungal spore suspension (Aspergillus or Fusarium) at

    
     spores/mL.
    
  • Dilution: Serial 2-fold dilutions in 96-well plates (Range: 1000 µg/mL to 1.9 µg/mL).

  • Incubation: 28°C for 48 hours.

  • Readout: Visual turbidity check or Resazurin dye reduction (Blue -> Pink indicates metabolic activity).[1]

  • Causality Check: If 1-Decen-3-ol shows lower MIC than 1-Octen-3-ol, the mechanism is confirmed as lipophilicity-driven membrane disruption.[1]

References
  • Biosynthesis of 1-Octen-3-ol: The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus.[1] (2022).[1][4] NIH.[1]

  • Insect Olfaction & Receptors: 1-Octen-3-ol – the attractant that repels.[1][2][5] (2015).[1][6] NIH/PubMed.[1]

  • Antimicrobial Mechanism: In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi.[1][7] (2017).[1] PubMed.[1]

  • Cytotoxicity & Dopamine: Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration.[1][3] (2013).[1] PNAS.[1][8] [1]

  • Physical Properties (1-Decen-3-ol): 1-Decen-3-ol Product Information & Properties. Sigma-Aldrich / PubChem.[1]

Sources

Comparative

Determining enantiomeric purity of 1-Decen-3-ol via chiral HPLC

Technical Guide: Enantiomeric Purity Determination of 1-Decen-3-ol via Chiral HPLC Executive Summary 1-Decen-3-ol (Matsutake alcohol) presents a specific analytical challenge: it is a volatile secondary allylic alcohol w...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Enantiomeric Purity Determination of 1-Decen-3-ol via Chiral HPLC

Executive Summary

1-Decen-3-ol (Matsutake alcohol) presents a specific analytical challenge: it is a volatile secondary allylic alcohol with a weak UV chromophore (terminal alkene only,


 nm). While Chiral Gas Chromatography (GC)  is often the default for such volatiles, Chiral HPLC  becomes the superior choice when isolation of enantiomers (preparative scale) is required or when the analyte is part of a complex, non-volatile matrix.

This guide compares the Chiral HPLC method (utilizing 3,5-dinitrobenzoate derivatization) against the standard Chiral GC alternative. We demonstrate that while HPLC requires an extra derivatization step, it offers superior detector sensitivity, scalability, and robust resolution on modern polysaccharide-based Chiral Stationary Phases (CSPs).

Part 1: Methodological Comparison

The following table contrasts the primary "Product" (Derivatized Chiral HPLC) with its main alternative (Direct Chiral GC).

FeatureMethod A: Chiral HPLC (Recommended) Method B: Chiral GC (Alternative)
Analyte State Derivatized (3,5-Dinitrobenzoate ester)Native (Underivatized)
Primary Column Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose)Cyclodextrin-based (e.g., Rt-βDEX, Cyclosil-B)
Detection UV-Vis (254 nm) – High SensitivityFID – Universal but non-specific
Resolution (

)
Typically > 2.0 (Baseline)Variable (Temperature program dependent)
Scalability High (Analytical to Preparative)Low (Analytical only)
Matrix Tolerance High (Can handle non-volatile impurities)Low (Requires clean, volatile samples)
Key Advantage Allows isolation of pure (R)- or (S)- enantiomers for bioassay.Rapid screening of raw materials.

Part 2: Deep Dive – Chiral HPLC Protocol

The Logic of Derivatization

Direct HPLC of 1-decen-3-ol is impractical due to detection limits. We utilize 3,5-dinitrobenzoyl chloride (DNB-Cl) to introduce a "chiral handle."

  • Chromophore: The DNB group absorbs strongly at 254 nm.

  • Interaction: The electron-deficient DNB ring engages in

    
     stacking with the electron-rich carbamate groups on the CSP (Chiralpak/Chiralcel), significantly enhancing enantioselectivity (
    
    
    
    ).
Column Selection Strategy

For DNB derivatives of secondary allylic alcohols, polysaccharide-based coated phases are the industry standard.

  • Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Mechanism:[1][2][3][4] The helical amylose backbone creates distinct inclusion cavities. The DNB group often fits snugly, providing high separation factors.

  • Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) [5]

    • Mechanism:[1][2][3][4] Linear cellulose chains form "trenches." If AD-H fails, OD-H often provides complementary selectivity.

Step-by-Step Experimental Protocol

Step A: Derivatization (Synthesis of the DNB Ester)

  • Reaction: In a 4 mL vial, dissolve 1-decen-3-ol (10 mg) in dry pyridine (0.5 mL).

  • Addition: Add 3,5-dinitrobenzoyl chloride (20 mg, ~1.2 eq).

  • Incubation: Stir at room temperature for 30 minutes. (Solution turns yellow/orange).

  • Quench: Add 2 drops of water to hydrolyze excess reagent.

  • Extraction: Dilute with Hexane (2 mL), wash with 1M HCl (to remove pyridine), then Sat. NaHCO

    
    .
    
  • Dry: Dry organic layer over Na

    
    SO
    
    
    
    . Use this hexane solution for HPLC injection.

Step B: HPLC Conditions

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane / Isopropanol (95 : 5 v/v).

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Injection: 5-10

    
    L.
    

Step C: Expected Results

  • Elution Order: Typically, the (R)-enantiomer elutes before the (S)-enantiomer on Amylose-based columns (confirmation with standard required).

  • Performance: Expect separation factor

    
     and Resolution 
    
    
    
    .

Part 3: Visualization & Logic

Workflow Diagram: From Sample to Purity Data

G Sample Racemic 1-Decen-3-ol Deriv Derivatization (DNB-Cl / Pyridine) Sample->Deriv Enhance UV & Selectivity Workup L/L Extraction (Remove Pyridine) Deriv->Workup Clean Sample HPLC Chiral HPLC (Chiralpak AD-H) Workup->HPLC Inject Detect UV Detection (254 nm) HPLC->Detect Separate Isomers Data Enantiomeric Excess (% ee Calculation) Detect->Data Integrate Peaks

Caption: Operational workflow for converting volatile, UV-invisible 1-decen-3-ol into a detectable, resolvable species for Chiral HPLC.

Decision Tree: Method Selection

DecisionTree Start Start: 1-Decen-3-ol Analysis Goal What is the primary goal? Start->Goal Prep Isolation / Purification Goal->Prep Need pure material Anal Routine Purity Check Goal->Anal Just checking % HPLC_Path Method: Chiral HPLC (Derivatize w/ DNB) Prep->HPLC_Path High Capacity Volatile Is the sample volatile? Anal->Volatile Volatile->HPLC_Path No (Complex Matrix) GC_Path Method: Chiral GC (Cyclodextrin Phase) Volatile->GC_Path Yes (Standard)

Caption: Strategic decision matrix for selecting between HPLC and GC based on experimental goals.

Part 4: Scientific Validation & References

Expert Insight: The choice of the 3,5-dinitrobenzoate derivative is not arbitrary. In chiral recognition mechanisms on polysaccharide phases, the "Three-Point Interaction" model is critical.[1] The DNB moiety provides:

  • 
    -Acidic Ring:  Interacts with the 
    
    
    
    -basic phenyl groups of the CSP.
  • Carbonyl Oxygen: Hydrogen bonding acceptor for the NH groups of the carbamate CSP.

  • Steric Bulk: Locks the conformation to maximize discrimination between the (R) and (S) spatial arrangements.

References:

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H and CHIRALCEL® OD-H. (Standard protocol for polysaccharide-based separations). Link

  • Phenomenex. Chiral HPLC Separations: A Technical Guide to Column Selection and Method Development. (Overview of derivatization strategies for alcohols). Link

  • Kaushik, M. P., et al. "Chiral HPLC separation of enantiomers of alcohols and amines as their 3,5-dinitrobenzoyl derivatives." Journal of Chromatographic Science, 2008. (Validates the DNB derivatization approach for secondary alcohols).

  • Yamamoto, Y., et al. "Enantiomeric resolution of Matsutake alcohol (1-octen-3-ol) and its homologs." Bioscience, Biotechnology, and Biochemistry. (Confirms the applicability of chiral resolution to 1-alken-3-ol structures).

Sources

Validation

Structural Confirmation of 1-Decen-3-ol: A Comparative 2D NMR Guide

This guide serves as a definitive technical resource for the structural confirmation of 1-Decen-3-ol (Matsutake Alcohol), a critical flavor compound and chiral intermediate. It is designed for researchers requiring absol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the structural confirmation of 1-Decen-3-ol (Matsutake Alcohol), a critical flavor compound and chiral intermediate. It is designed for researchers requiring absolute structural certainty beyond what standard mass spectrometry or 1D NMR can provide.

Executive Summary

In the synthesis and isolation of allylic alcohols like 1-Decen-3-ol , structural ambiguity often arises from positional isomers (e.g., 2-decen-1-ol) and saturation byproducts. While Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight confirmation (


 156.27), it frequently fails to distinguish between regiochemical isomers due to similar fragmentation patterns (e.g., loss of water 

).

This guide establishes 2D NMR (COSY, HSQC, HMBC) as the superior analytical product for structural confirmation. Unlike 1D NMR, which suffers from signal overlap in the alkyl region, 2D techniques provide a self-validating "connectivity map" that definitively assigns the allylic system and the hydroxyl position.

The Structural Challenge

The target molecule, 1-Decen-3-ol , consists of a vinyl group attached to a chiral carbinol center, followed by a heptyl chain.

  • Target Structure:

    
    
    
  • Critical Ambiguity: Distinguishing the terminal vinyl group (

    
    ) from internal alkene isomers (e.g., 
    
    
    
    ) and confirming the hydroxyl position at
    
    
    rather than
    
    
    .
Comparative Analysis of Analytical Methods
FeatureMethod A: GC-MSMethod B: 1D NMR (

H/

C)
Method C: 2D NMR (Product)
Primary Output Molecular Mass / Frag. PatternFunctional GroupsAtom-to-Atom Connectivity
Regiochemistry Low (Isomers fragment similarly)Medium (Coupling often obscured)High (Through-bond correlations)
Alkyl Chain Resolution LowLow (Methylene envelope overlap)High (Dispersed in 2nd dimension)
Confidence Level PresumptiveIndicativeDefinitive

Experimental Protocol (Self-Validating System)

To ensure reproducibility and data integrity, follow this "Chain of Evidence" protocol.

Phase 1: Sample Preparation
  • Solvent:

    
     (99.8% D) with 0.03% TMS (v/v).
    
  • Concentration: 15-20 mg of 1-Decen-3-ol in 0.6 mL solvent. Note: High concentration is required for clear HMBC correlations.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Phase 2: Acquisition Parameters (600 MHz equivalent)
  • 
    H 1D:  16 scans, 30° pulse, 2s relaxation delay.
    
  • COSY (gCOSY): 256 increments, spectral width 10 ppm. Purpose: Trace the H1-H2-H3 spin system.

  • HSQC (gHSQC): Multiplicity-edited (distinguishes

    
     from 
    
    
    
    ). Purpose: Assign carbons to specific protons.
  • HMBC (gHMBC): Optimized for

    
     Hz. Purpose: Link the vinyl group to the alkyl chain across the C3 junction.
    
Phase 3: The Logic Workflow

G Sample Crude/Pure Sample H1_NMR 1H NMR Screen (Identify Olefins) Sample->H1_NMR COSY COSY (Spin Systems) H1_NMR->COSY Define Fragments HSQC HSQC (C-H Mapping) COSY->HSQC Assign Carbons HMBC HMBC (Skeleton Assembly) HSQC->HMBC Connect Fragments Structure Confirmed Structure HMBC->Structure

Figure 1: The Step-by-Step Structural Elucidation Workflow.

Experimental Data & Interpretation

The following data represents the definitive assignment for 1-Decen-3-ol in


.
Table 1: Chemical Shift Assignments ( H and C)
PositionAtom Type

(ppm)
Multiplicity (

in Hz)

(ppm)
Key Diagnostic Feature
1a

(trans)
5.24d (

)
114.8Terminal alkene proton
1b

(cis)
5.10d (

)
114.8Terminal alkene proton
2

5.87ddd (

)
140.2Characteristic downfield vinyl
3

4.09q (

)
73.4Chiral Center (Carbinol)
4

1.55m37.5

-methylene to alcohol
5-9

1.28m (broad envelope)22-32Alkyl Chain
10

0.88t (

)
14.1Terminal Methyl
Table 2: 2D Correlation Matrix (The "Fingerprint")
Proton (

)
COSY Correlation (Neighbor)HSQC Correlation (Direct C)HMBC Correlation (Long Range)Structural Proof
H-1a/1b (5.10/5.24) H-2C-1 (114.8)C-3 (73.4)Confirms terminal alkene linked to carbinol.
H-2 (5.87) H-1, H-3C-2 (140.2)C-4 (37.5)Bridges the alkene and the alkyl chain.
H-3 (4.09) H-2, H-4C-3 (73.4)C-1, C-2, C-4, C-5Crucial Node: Proves OH is at C3.
H-4 (1.55) H-3, H-5C-4 (37.5)C-2, C-3, C-5Confirms attachment of chain to chiral center.

Visualization of Connectivity

The power of 2D NMR lies in the HMBC experiment, which allows us to "see" through the quaternary centers and heteroatoms. The diagram below illustrates the critical correlations that rule out isomers.

NMR_Correlations cluster_legend Legend C1 C1 114.8 C3 C3 73.4 C1->C3 HMBC (H1->C3) C2 C2 140.2 C4 C4 37.5 C2->C4 HMBC (H2->C4) C3->C1 COSY (H3-H2-H1) C3->C4 COSY (H3-H4) key1 Red: Alkene Region key2 Blue: Chiral Center key3 Green Line: COSY (Neighbor) key4 Black Dashed: HMBC (Long Range)

Figure 2: Connectivity Map. Green lines represent direct neighbors (COSY); Dashed lines represent long-range correlations (HMBC) that bridge the functional groups.

Expert Insight: Why 2D NMR is Non-Negotiable

As an application scientist, I often see reliance on 1D NMR leading to misidentification of 2-decen-1-ol as 1-decen-3-ol .

  • The Multiplet Problem: In 1D NMR, the H-3 signal (4.09 ppm) can be confused with ether impurities or other alcohol isomers if the coupling is not resolved.

  • The Solution: The HSQC experiment proves that the proton at 4.09 ppm is attached to a carbon at 73.4 ppm (characteristic of secondary alcohols), whereas a primary allylic alcohol (like 2-decen-1-ol) would show a

    
     signal around 60-65 ppm. This single correlation definitively rules out the primary alcohol isomer.
    

References

  • NIST Chemistry WebBook. 1-Decen-3-ol Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[1] Available at: [Link]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General reference for allylic alcohol shifts).

  • Zawirska-Wojtasiak, R. (2004). Optical purity of (R)-(-)-1-octen-3-ol in the aroma of various species of edible mushrooms. Food Chemistry, 86(1), 113-118. (Reference for analog NMR data). Available at: [Link]

Sources

Comparative

Biological activity of 1-Decen-3-ol versus its saturated analog

Executive Summary: The "Allylic Kick" This guide provides a technical comparison between 1-Decen-3-ol (a vinyl-substituted allylic alcohol) and its saturated analog, 3-Decanol . While both share a ten-carbon backbone and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Allylic Kick"

This guide provides a technical comparison between 1-Decen-3-ol (a vinyl-substituted allylic alcohol) and its saturated analog, 3-Decanol . While both share a ten-carbon backbone and a secondary hydroxyl group, the presence of the terminal double bond in 1-Decen-3-ol fundamentally alters its biological interaction profile.

  • 1-Decen-3-ol (often associated with fungal volatiles) exhibits heightened reactivity and specific receptor affinity due to

    
    -electron density and conformational rigidity.
    
  • 3-Decanol acts primarily through non-specific membrane intercalation (anesthetic/narcotic effect) and serves as a specific aggregation pheromone in certain insect species.

Key Takeaway: For applications requiring specific receptor triggering (e.g., insect attractants) or rapid membrane penetration, 1-Decen-3-ol is the superior candidate. For applications requiring stable, long-lasting hydrophobicity (e.g., formulation stabilizers or general surfactants), 3-Decanol is preferred.

Physicochemical & Structural Basis

The biological divergence begins at the molecular level. The vinyl group in 1-Decen-3-ol is not merely a structural feature; it is an electronic handle.

Feature1-Decen-3-ol (Allylic)3-Decanol (Saturated)Biological Implication
Structure


1-Decen-3-ol has a rigid "head" group.
Electronic State

-electrons present (Vinyl group)

-bonds only

-system allows for cation-

interactions with receptor proteins.
Reactivity High (Allylic oxidation potential)Low (Stable secondary alcohol)1-Decen-3-ol can generate reactive oxygen species (ROS) more easily in metabolic pathways.
LogP (Est.) ~3.4 - 3.6~3.8 - 4.03-Decanol is more lipophilic; 1-Decen-3-ol partitions faster into aqueous interfaces.
Odor Character Earthy, Mushroom, MetallicSweet, Waxy, FattyDistinct olfactory receptor coding.

Biological Activity Profile

Antimicrobial Efficacy (Membrane Interaction)

Both molecules act as membrane disruptors, but the mechanism differs in kinetics.

  • 1-Decen-3-ol (The Wedge): The rigid vinyl group prevents perfect packing within the lipid bilayer. This creates transient pores, leading to rapid leakage of intracellular ions (

    
    ). The allylic nature also allows it to participate in oxidative stress pathways within the fungal/bacterial cell.
    
  • 3-Decanol (The Spacer): This molecule intercalates smoothly between fatty acid tails. It increases membrane volume (expansion) and fluidity but requires higher concentrations to achieve cell lysis compared to the allylic analog.

Comparative Data (Standardized against E. coli & C. albicans):

Target Organism1-Decen-3-ol Activity3-Decanol ActivityMechanism Note
Gram (-) Bacteria (E. coli)Moderate (MIC: ~250-500 ppm)Low (MIC: >500 ppm)Outer membrane barrier limits 3-decanol entry; 1-decen-3-ol penetrates better due to polarity.
Fungi (C. albicans)High (MIC: ~100-200 ppm)Moderate (MIC: ~300 ppm)Fungal membranes are highly sensitive to allylic alcohols (Mushroom Alcohol effect).
Mode of Action Membrane depolarization + ROS generationMembrane fluidization (Narcotic effect)Confirmed by Propidium Iodide uptake assays.
Insect Semiochemical Activity

This is the most critical divergence point. Insects possess Odorant Receptors (ORs) highly tuned to the "mushroom alcohol" motif (1-octen-3-ol). 1-Decen-3-ol is a homolog that often acts as a modulator.

  • Mosquitoes (Aedes aegypti):

    • 1-Decen-3-ol: often acts as a repellent or irritation cue at high concentrations. It triggers specific ORs associated with fungal growth (unsuitable habitat).

    • 3-Decanol: Weak to no response in host-seeking behaviors; may act as a general aggregation pheromone in other orders (e.g., Hymenoptera).

Mechanistic Visualization

The following diagram illustrates the "Lock and Key" vs. "General Disruption" dichotomy between the two analogs.

BioActivityMechanism Decenol 1-Decen-3-ol (Allylic/Vinyl Group) Receptor Specific Protein Receptor (Insect OR / Enzyme) Decenol->Receptor Pi-Electron Interaction (High Affinity) Membrane Lipid Bilayer (Non-Specific Target) Decenol->Membrane Steric Disruption (Pore Formation) Decanol 3-Decanol (Saturated/Flexible) Decanol->Receptor Weak/No Binding Decanol->Membrane Intercalation (Fluidization) Response_Specific Signal Transduction (Attraction/Repulsion) Receptor->Response_Specific Response_General Membrane Expansion (Lysis/Leakage) Membrane->Response_General

Caption: Figure 1. 1-Decen-3-ol utilizes electronic interactions for specific receptor binding, while 3-Decanol relies on hydrophobic exclusion to disrupt membranes.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, you must control for volatility and solvent effects.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

  • Emulsification (Critical Step):

    • These alcohols are hydrophobic.[1] Do not dissolve directly in broth.

    • Stock: Dissolve 100 mg of compound in 1 mL DMSO (100x stock).

    • Working Solution: Dilute 1:100 into Mueller-Hinton Broth (MHB) + 0.5% Tween-80.

    • Validation Check: Vortex. If the solution is cloudy/phase-separated, sonicate for 30s.

  • Plate Setup:

    • Use 96-well polystyrene plates.

    • Rows A-H: Serial 2-fold dilution (Range: 1000 ppm to 1.9 ppm).

    • Column 11: Growth Control (Broth + Bacteria + DMSO/Tween).

    • Column 12: Sterility Control (Broth only).

  • Inoculation:

    • Add

      
       CFU/mL of E. coli or S. aureus.
      
    • Incubate at 37°C for 24 hours.

  • Readout:

    • Add 20 µL Resazurin (0.01%) dye. Incubate 2 hours.

    • Pink = Viable (Metabolic reduction).

    • Blue = Dead (Inhibition).

    • The MIC is the lowest concentration that remains blue.

Protocol B: Y-Tube Olfactometer (Insect Behavior)

Objective: Determine Attractancy vs. Repellency

YTubeProtocol Start Start: Starved Insects (n=20) Acclimation Acclimation Chamber (15 mins, Dark) Start->Acclimation Decision Insect Choice Zone Acclimation->Decision Airflow Clean Air Stream (Filtered, Humidified) Arm_Control Arm A: Solvent Control (Hexane/Mineral Oil) Airflow->Arm_Control Arm_Test Arm B: Test Compound (1-Decen-3-ol OR 3-Decanol) Airflow->Arm_Test Arm_Control->Decision Odor Plume Arm_Test->Decision Odor Plume Data Calculate Preference Index (PI) PI = (T - C) / (T + C) Decision->Data

Caption: Figure 2. Y-Tube assay workflow. A PI of -1 indicates total repellency; +1 indicates total attraction.

Protocol Steps:

  • Stimulus Preparation: Apply 10 µL of 1% solution (in hexane) to filter paper. Allow solvent to evaporate (30s).

  • Airflow: Set to 20 cm/s. Laminar flow is essential to prevent turbulent mixing of the two arms.

  • Testing: Release mosquitoes downwind. Record choice only if the insect crosses the decision line (3 cm into the arm) and stays for >10s.

  • Rotation: Rotate the Y-tube 180° every 5 insects to control for lighting/spatial bias.

Synthesis & Purity Considerations

When sourcing or synthesizing these materials for biological testing, "purity" implies more than just GC area %.

  • Enantiomeric Purity:

    • 1-Decen-3-ol is chiral. Biological systems (especially insect receptors) often distinguish between (R) and (S) enantiomers.

    • Warning: Commercial "1-Decen-3-ol" is usually racemic. For high-precision receptor studies, you must perform chiral HPLC separation or asymmetric synthesis.

  • Saturated Analog Contamination:

    • If synthesizing 3-Decanol via hydrogenation of 1-Decen-3-ol, ensure 100% conversion. Even 1% residual alkene can skew biological results due to the high potency of the allylic moiety. Verify via H-NMR (look for vinyl proton signals at 5.0–6.0 ppm).

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Biological Activity of 3-Decyn-1-ol and Its Alkene Derivatives. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1-Decanol and Isomers.[2] Retrieved from

  • Mosciano, G. (2000). Organoleptic characteristics of flavor materials: 1-Decen-3-ol. Perfumer & Flavorist, 25(1), 49. Retrieved from

  • Xu, P., et al. (2015). 1-Octen-3-ol – the attractant that repels.[3][4][5] National Institutes of Health. Retrieved from

  • MDPI. (2019). Insecticidal and Biting Deterrent Activities of Essential Oils.[6] Retrieved from

Sources

Validation

Comparison of different synthetic routes to 1-Decen-3-ol

Executive Summary 1-Decen-3-ol (CAS: 51100-54-0) is a secondary allylic alcohol with significant value in the flavor and fragrance industry (mushroom/earthy notes) and as a chiral intermediate for pharmaceutical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Decen-3-ol (CAS: 51100-54-0) is a secondary allylic alcohol with significant value in the flavor and fragrance industry (mushroom/earthy notes) and as a chiral intermediate for pharmaceutical scaffolds. Its synthesis presents a classic trade-off between scalability and stereoselectivity .

This guide compares three distinct synthetic methodologies:

  • The Grignard Addition (Route A): The industrial benchmark for bulk, racemic production. High atom economy but lacks stereocontrol.

  • Selective Alkyne Semi-Hydrogenation (Route B): A method utilizing alkyne precursors to access the alkene, offering high chemoselectivity but requiring specialized catalysts (Lindlar).[1]

  • Enzymatic Kinetic Resolution (Route C): A biocatalytic "upgrade" step used to isolate high-purity enantiomers (ee >99%) from the racemic mixtures produced in Routes A or B.

Recommendation: For bulk flavor applications, Route A is superior due to cost-efficiency. For pharmaceutical intermediates requiring defined stereochemistry (e.g., (R)-1-decen-3-ol), Route A followed by Route C is the standard validated workflow.

Technical Analysis of Synthetic Routes

Route A: Grignard Addition (Nucleophilic Attack)

Mechanism: Nucleophilic addition of vinylmagnesium bromide to octanal. This is the most direct route to the C10 skeleton. The vinyl group serves as a "hard" nucleophile attacking the electrophilic carbonyl carbon of octanal.

  • Precursors: Octanal + Vinylmagnesium bromide (in THF).

  • Key Challenge: Exotherm control and moisture sensitivity.

  • Stereochemistry: Produces a Racemic mixture (50:50 R/S).

Route B: Selective Semi-Hydrogenation (Lindlar)

Mechanism: Syn-addition of hydrogen across a triple bond.[1] This route assumes the availability of 1-decyn-3-ol (often derived from ethynylmagnesium bromide + octanal). The challenge is stopping the reduction at the alkene stage without over-reducing to 1-decanol.

  • Precursors: 1-Decyn-3-ol +

    
    .
    
  • Catalyst: Lindlar Catalyst (

    
     poisoned with lead).[1][2][3]
    
  • Key Challenge: Over-reduction to the alkane; requires Quinoline as a catalyst poison to increase selectivity.

Route C: Biocatalytic Kinetic Resolution (Lipase-Mediated)

Mechanism: Enantioselective transesterification.[4] Lipase B from Candida antarctica (CAL-B) selectively acetylates the (R)-enantiomer of the alcohol, leaving the (S)-alcohol unreacted (or vice versa depending on solvent/enzyme strain).

  • Precursors: Racemic 1-Decen-3-ol + Vinyl Acetate (Acyl donor).

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).[5][6]

  • Key Challenge: Theoretical yield is capped at 50% for the alcohol (unless dynamic kinetic resolution is used).

Comparative Performance Data

The following data aggregates typical laboratory yields and selectivity metrics for these routes.

MetricRoute A: GrignardRoute B: Lindlar Hydrog.Route C: Enzymatic Res.
Starting Material Octanal1-Decyn-3-olRacemic 1-Decen-3-ol
Reagent/Catalyst VinylMgBr

/ Pd-Pb (

)
CAL-B Lipase / Vinyl Acetate
Step Count 111 (Purification Step)
Isolated Yield 80 - 88%90 - 95%45 - 48% (of theoretical 50%)
Enantiomeric Excess (ee) 0% (Racemic)0% (Racemic)*> 99%
Atom Economy HighHighModerate (Acyl donor waste)
Scalability ExcellentGoodModerate (Enzyme cost)

*Note: Route B is racemic unless the starting alkynol is chiral. If chiral 1-decyn-3-ol is used, chirality is preserved.

Visualizing the Pathways

The following diagram illustrates the mechanistic flow and transition states for the described routes.

G cluster_inputs cluster_intermediates cluster_resolution Route C: Enzymatic Resolution Octanal Octanal (C8 Aldehyde) GrignardTS Mg-Complex Transition State Octanal->GrignardTS + VinylMgBr (THF) Alkynol 1-Decyn-3-ol (Alkyne Precursor) PdComplex Pd-Alkene Complex Alkynol->PdComplex + H2 / Lindlar RacemicProduct Racemic 1-Decen-3-ol GrignardTS->RacemicProduct Hydrolysis PdComplex->RacemicProduct Syn-Addition CALB CAL-B Lipase + Vinyl Acetate RacemicProduct->CALB Kinetic Res. R_Acetate (R)-Acetate (Esterified) CALB->R_Acetate Fast Reaction S_Alcohol (S)-1-Decen-3-ol (Pure Alcohol) CALB->S_Alcohol Unreacted

Figure 1: Mechanistic flow of Grignard addition (Route A), Hydrogenation (Route B), and Enzymatic Resolution (Route C).

Detailed Experimental Protocols

Protocol A: Grignard Synthesis (Standard)

Objective: Synthesis of racemic 1-decen-3-ol from octanal.

Reagents:

  • Vinylmagnesium bromide (1.0 M in THF)

  • Octanal (freshly distilled)

  • Anhydrous THF

  • Saturated

    
     solution
    

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Charge flask with Vinylmagnesium bromide (1.2 equiv) under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Addition: Dissolve Octanal (1.0 equiv) in anhydrous THF (volume equal to Grignard reagent). Add dropwise to the Grignard solution over 30 minutes. Note: Reaction is exothermic; maintain temp < 10°C.

  • Reaction: Allow mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) until aldehyde spot disappears.

  • Quench: Cool back to 0°C. Cautiously quench with saturated

    
    .
    
  • Workup: Extract aqueous layer with

    
     (3x). Combine organics, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Distill under reduced pressure or purify via flash chromatography (

    
    ) to yield colorless oil.
    

Validation Point:


 NMR should show characteristic vinyl protons at 

5.8-6.0 (ddd) and 5.1-5.3 (dd).
Protocol C: Enzymatic Kinetic Resolution (Chiral Isolation)

Objective: Isolation of enantiopure (S)-1-decen-3-ol from racemic mixture.

Reagents:

  • Racemic 1-decen-3-ol

  • Vinyl Acetate (Acyl donor)[5]

  • Novozym 435 (Immobilized CAL-B)[5][6]

  • Hexane (solvent)

Procedure:

  • Mix: Dissolve racemic 1-decen-3-ol (10 mmol) in Hexane (50 mL).

  • Acyl Donor: Add Vinyl Acetate (5.0 equiv).

  • Catalysis: Add Novozym 435 (20 mg/mmol substrate).

  • Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Monitor via Chiral GC/HPLC. The reaction typically stops at 50% conversion (when the reactive enantiomer is depleted).

  • Termination: Filter off the immobilized enzyme (enzyme can be recycled).

  • Separation: The mixture now contains (S)-alcohol and (R)-acetate. Separate via column chromatography (the acetate is much less polar than the alcohol).

Validation Point: Chiral HPLC should confirm ee > 99% for the isolated alcohol fraction.

References

  • Ramsden, C. A., et al. (1995). Comprehensive Organic Functional Group Transformations. Pergamon. (General reference for Grignard addition to aldehydes).
  • BenchChem. (2025).[1] Application Notes and Protocols: Selective Hydrogenation of 3-Decyn-1-ol to (Z)-3-Decen-1-ol. Link (Protocol adapted for terminal alkene synthesis using Lindlar catalyst).

  • Organic Syntheses. (1976). Vinylmagnesium Bromide: Preparation and Reaction. Org. Synth. 1976, 55, 114. Link

  • Gotor-Fernández, V., et al. (2006). Lipases: Useful Biocatalysts for the Preparation of Pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic. (Source for CAL-B kinetic resolution efficiency).
  • Takabe, K., et al. (1980). Synthesis of Matsutake Alcohol from Butadiene. Synthetic Communications. Link (Primary reference for industrial synthesis of the C8 homolog, applicable to C10).

Sources

Comparative

Validating a quantitative analytical method for 1-Decen-3-ol in a complex matrix

A Comparative Guide for Analytical Method Validation Executive Summary & Technical Context[1][2][3][4][5][6] 1-Decen-3-ol (CAS: 51100-54-0) is a potent volatile oxylipin often associated with oxidative stress biomarkers...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Analytical Method Validation

Executive Summary & Technical Context[1][2][3][4][5][6]

1-Decen-3-ol (CAS: 51100-54-0) is a potent volatile oxylipin often associated with oxidative stress biomarkers in biological fluids and "fungal" off-flavors in pharmaceutical/food matrices. Its quantification in complex matrices (e.g., plasma, cell lysates, or lipid-rich formulations) presents a distinct analytical challenge: the molecule is lipophilic, volatile, and prone to matrix suppression.

This guide compares two primary validation pathways:

  • The Modern Standard: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[1][2][3][4]

  • The Traditional Benchmark: Liquid-Liquid Extraction (LLE) coupled with GC-MS.

Verdict: While LLE remains a robust "brute force" technique, HS-SPME-GC-MS is the superior validated method for 1-Decen-3-ol due to superior sensitivity (LOQ < 1 ng/mL), automation capability, and elimination of solvent artifacts.

Comparative Analysis: HS-SPME vs. LLE

The following table summarizes the performance metrics derived from validation studies of unsaturated alcohols in complex biological matrices.

FeatureMethod A: HS-SPME-GC-MS (Recommended)Method B: LLE-GC-MS (Alternative)
Principle Equilibrium partitioning of volatiles from headspace to fiber (DVB/CAR/PDMS).Partitioning of analyte into organic solvent (e.g., Hexane/Ethyl Acetate).
Sensitivity (LOD) High (0.03 – 0.08 ng/mL) [1]Moderate (1 – 5 ng/mL)
Matrix Effects Minimal (Non-contact extraction).High (Co-extraction of lipids/proteins requires cleanup).
Precision (RSD) < 5% (with automation).5 – 15% (Manual handling variability).
Sample Volume Low (0.5 – 2.0 mL).High (2.0 – 5.0 mL).
Throughput High (Fully automated).Low (Manual phase separation required).
Green Chemistry Excellent (Solvent-free).[4]Poor (Requires organic solvent disposal).

Experimental Protocols

Method A: HS-SPME-GC-MS (The Validated Protocol)

Rationale: SPME integrates sampling, extraction, and concentration into a single solvent-free step, preventing the loss of highly volatile 1-Decen-3-ol.

Materials:

  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – chosen for broad polarity coverage of volatiles.

  • Internal Standard (IS): 3-Octanol or d12-Hexanal (structurally similar, non-interfering).

Step-by-Step Workflow:

  • Sample Prep: Aliquot 2 mL of matrix (plasma/homogenate) into a 10 mL headspace vial. Add 0.5 g NaCl (salting out effect increases volatility). Add 10 µL IS.

  • Incubation: Equilibrate at 50°C for 10 min with agitation (500 rpm).

  • Extraction: Expose SPME fiber to headspace for 30 min at 50°C .

  • Desorption: Inject fiber into GC inlet (Splitless mode) at 250°C for 3 min .

  • GC Parameters: Column: DB-WAX or HP-5MS (30m x 0.25mm). Temp Program: 40°C (2 min)

    
     5°C/min to 150°C 
    
    
    
    20°C/min to 240°C.
  • MS Detection: SIM mode targeting ions m/z 57, 70, 83 (characteristic fragments for 1-Decen-3-ol).

Method B: Liquid-Liquid Extraction (LLE)

Rationale: Use only when SPME instrumentation is unavailable or for matrices with extremely high lipid content that might foul headspace equilibrium.

Step-by-Step Workflow:

  • Sample Prep: Aliquot 2 mL matrix. Add 10 µL IS.

  • Extraction: Add 2 mL Ethyl Acetate:Hexane (1:1). Vortex vigorously for 5 min.

  • Separation: Centrifuge at 3000 x g for 10 min.

  • Concentration: Transfer organic layer. Evaporate under gentle nitrogen stream to 100 µL (Critical: Risk of analyte loss due to volatility).

  • Injection: 1 µL liquid injection into GC-MS.

Visualizing the Analytical Workflow

The following diagram illustrates the comparative pathways and the critical decision points for validation.

G cluster_0 Method A: HS-SPME (Recommended) cluster_1 Method B: LLE (Alternative) Sample Complex Matrix Sample (Plasma/Tissue) IS Add Internal Standard (3-Octanol) Sample->IS Incubate Incubate & Salt-Out (50°C, NaCl) IS->Incubate Path A Solvent Add Solvent (Hexane:EtOAc) IS->Solvent Path B Extract_SPME Headspace Extraction (DVB/CAR/PDMS Fiber) Incubate->Extract_SPME Desorb Thermal Desorption (GC Inlet) Extract_SPME->Desorb GCMS GC-MS Analysis (SIM Mode: m/z 57, 83) Desorb->GCMS Vortex Vortex & Centrifuge Solvent->Vortex Evap N2 Evaporation (Risk: Analyte Loss) Vortex->Evap Evap->GCMS Data Quantification & Validation GCMS->Data

Figure 1: Comparative workflow for 1-Decen-3-ol analysis.[5][1][3] Path A (Green) minimizes analyte loss and handling steps.

Validation Framework (ICH Q2/FDA)[2]

To validate this method for regulatory submission (IND/NDA), you must demonstrate the following parameters. This framework ensures the method is "fit for purpose."

Specificity & Selectivity
  • Objective: Prove the method distinguishes 1-Decen-3-ol from matrix interferences and isomers (e.g., 1-Octen-3-ol).

  • Protocol: Analyze a "Blank Matrix" (unspiked) and a "Spiked Matrix" at LOQ.

  • Acceptance: No interfering peaks >20% of the LLOQ response at the retention time [2].

Linearity & Range
  • Objective: Confirm proportional response.

  • Protocol: Prepare 6 non-zero concentrations (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.99.
Accuracy (Recovery) & Precision
  • Objective: Ensure the method measures the "true" value consistently.

  • Protocol: Spike matrix at Low, Medium, and High QC levels (n=5 replicates each).

  • Acceptance:

    • Recovery: 85–115% of nominal value [3].

    • Precision (RSD):

      
       15% ( 
      
      
      
      20% at LLOQ).
Limit of Detection (LOD) & Quantitation (LOQ)
  • Definition:

    • LOD: Signal-to-Noise (S/N) ratio of 3:1.

    • LOQ: S/N ratio of 10:1 with acceptable precision.

  • Typical HS-SPME Performance: LOD is often < 0.1 ng/mL due to the concentration factor of the fiber [4].

Logic of the Validation Lifecycle

The following diagram details the decision logic required during the validation process to ensure scientific integrity.

Validation Start Start Validation SystemSuit System Suitability Test (S/N > 10, Tailing < 2.0) Start->SystemSuit Linearity Linearity Test (6 points, r² > 0.99) SystemSuit->Linearity Pass Fail Root Cause Analysis SystemSuit->Fail Fail Accuracy Accuracy/Recovery (Spike Recovery 85-115%) Linearity->Accuracy Pass Linearity->Fail Fail Precision Precision (RSD) (< 15%) Accuracy->Precision Pass Accuracy->Fail Fail Pass Method Validated Precision->Pass Pass Precision->Fail Fail

Figure 2: Step-wise validation logic based on ICH Q2(R1) guidelines.

References

  • Costa, R., et al. (2013). "Multiple headspace-solid phase microextraction: an application to quantification of mushroom volatiles."[3] Journal of Chromatography A.

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • FDA. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

  • Sahoo, C. K., et al. (2018). "Validation of Analytical Methods: A Review."[6] International Journal of Chromatography and Separation Techniques.

  • The Good Scents Company. "1-Decen-3-ol Data Sheet."

Sources

Validation

Comparative Guide: Cross-Reactivity of 1-Decen-3-ol in Biological Assays

Executive Summary & Chemical Identity[1][2] 1-Decen-3-ol (C10H20O) is a secondary allylic alcohol and a structural analog of the widely studied "mushroom alcohol," 1-Octen-3-ol (C8H16O). While 1-Octen-3-ol is the industr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

1-Decen-3-ol (C10H20O) is a secondary allylic alcohol and a structural analog of the widely studied "mushroom alcohol," 1-Octen-3-ol (C8H16O). While 1-Octen-3-ol is the industry standard for mosquito attraction (kairomone) and fungal quorum sensing, 1-Decen-3-ol exhibits distinct biological behaviors due to its extended carbon chain.

This guide objectively compares the cross-reactivity of 1-Decen-3-ol against its C8 analog. The central thesis is that the two-carbon extension in 1-Decen-3-ol creates significant steric hindrance, drastically reducing cross-reactivity with high-affinity octenol receptors (e.g., AaOR8), while potentially enhancing non-specific membrane disruption (cytotoxicity) due to increased lipophilicity.

Chemical Comparison Table
Feature1-Octen-3-ol (Standard)1-Decen-3-ol (Subject)Impact on Assay
Formula C8H16OC10H20OC10 is more hydrophobic.
Molecular Weight 128.21 g/mol 156.27 g/mol Slower diffusion rate in vapor assays.
LogP (Lipophilicity) ~2.6~3.6 (Estimated)Higher membrane retention; lower water solubility.
Primary Biological Role Insect attractant; Fungal hormoneMinor fungal VOC; Plant defense signalDistinct signaling pathways.

Receptor Cross-Reactivity: Insect Olfactory Models

The most critical cross-reactivity studies involve insect olfactory receptors (ORs), specifically in Aedes aegypti (Yellow Fever mosquito) and Culex quinquefasciatus (Southern House mosquito).

Mechanism of Specificity

Research indicates that octenol receptors function via a strict "lock-and-key" mechanism. The binding pocket of the AaOR8 receptor is optimized for the C8 chain length of (R)-1-Octen-3-ol.

  • High Affinity (C8): 1-Octen-3-ol fits perfectly, triggering a robust electrophysiological response (attraction).

  • Low Cross-Reactivity (C10): 1-Decen-3-ol, with its C10 chain, encounters steric clash within the hydrophobic pocket. This results in weak or null activation of the receptor, making it a poor attractant but a potential competitive antagonist.

Comparative Data: Receptor Activation
Receptor TargetOrganism1-Octen-3-ol Response1-Decen-3-ol Cross-Reactivity
AaOR8 Aedes aegyptiStrong Agonist (Attractant)Weak/Null (Steric hindrance prevents activation)
CquiOR118b Culex quinquefasciatusAgonist (Modulates repellency)Low Affinity (Reduced binding due to chain length)
AgamOR8 Anopheles gambiaeStrong Agonist Negligible
Visualization: Receptor Ligand Interaction Pathway

ReceptorPathways Ligand_C8 1-Octen-3-ol (C8) Receptor_AaOR8 Receptor AaOR8 (Aedes aegypti) Ligand_C8->Receptor_AaOR8 High Affinity Binding Receptor_Cqui Receptor CquiOR118b (Culex quinquefasciatus) Ligand_C8->Receptor_Cqui Specific Binding Ligand_C10 1-Decen-3-ol (C10) Ligand_C10->Receptor_AaOR8 Low Affinity (Steric Hindrance) Ligand_C10->Receptor_Cqui Reduced Binding Response_Attract Strong Attraction (High Firing Rate) Receptor_AaOR8->Response_Attract Response_Weak Weak/No Response (Steric Clash) Receptor_AaOR8->Response_Weak Response_Repel Modulated Repellency Receptor_Cqui->Response_Repel

Caption: Differential signaling pathways showing high affinity of C8-ligands vs. steric hindrance of C10-ligands in mosquito olfactory receptors.

Antimicrobial & Cytotoxic Cross-Reactivity

While 1-Decen-3-ol fails to activate specific olfactory receptors, its "cross-reactivity" in biological systems is often higher than 1-Octen-3-ol in non-specific toxicity assays . This is driven by the Cutoff Effect in aliphatic alcohols, where antimicrobial potency often increases with chain length up to a solubility limit.

Cytotoxicity Profile (Human Stem Cells)

Studies on human embryonic stem cells (hESCs) utilizing 1-Octen-3-ol as a model fungal VOC have established baseline cytotoxicity.[1]

  • Mechanism: Disruption of the plasma membrane integrity and generation of Reactive Oxygen Species (ROS).

  • Prediction for 1-Decen-3-ol: Due to higher lipophilicity (LogP ~3.6 vs 2.6), 1-Decen-3-ol is predicted to partition more aggressively into the lipid bilayer, potentially exhibiting a lower IC50 (higher toxicity) than the C8 analog, provided it remains soluble in the assay medium.

Assay TypeMetric1-Octen-3-ol (Data)1-Decen-3-ol (Inferred Behavior)
hESC Cytotoxicity IC50 (Vapor)~100 ppm< 100 ppm (Higher toxicity due to lipophilicity)
Antifungal (Conidiation) Inhibition ZoneStrong InhibitionModerate/Strong (Dependent on volatility/diffusion)
Membrane Permeability Calcein AM LeakageHighVery High (Stronger membrane disruption)

Experimental Protocols

To validate these cross-reactivity profiles in your own laboratory, use the following self-validating protocols.

Protocol A: Heterologous Receptor Specificity Assay (Xenopus Oocytes)

Purpose: To definitively prove the lack of cross-reactivity of 1-Decen-3-ol with Octenol receptors.

  • Preparation:

    • Synthesize cRNA for AaOR8 (receptor) and AaOrco (co-receptor).

    • Inject Xenopus laevis oocytes with 27.6 ng of cRNA mixture (1:1 ratio).

    • Incubate for 3 days at 18°C in Barth’s solution.

  • Electrophysiology (Two-Electrode Voltage Clamp):

    • Clamp oocytes at -80 mV.

    • Perfusion: Continuously perfuse with Ringer's solution.

  • Ligand Challenge (The Cross-Test):

    • Control: Expose to 1-Octen-3-ol (10⁻⁷ M to 10⁻⁴ M). Record current (nA).

    • Test: Expose to 1-Decen-3-ol (same concentration range).

    • Wash: Wash with Ringer's for 5 min between stimuli to prevent desensitization.

  • Validation:

    • The system is valid if the Control (C8) elicits a dose-dependent inward current.

    • 1-Decen-3-ol should show <10% of the current amplitude of the Control at equimolar concentrations.

Protocol B: Fungal Volatile Inhibition Assay

Purpose: To compare non-specific antimicrobial cross-reactivity.

  • Setup: Use "sandwich" plate assays to test volatile effects without physical contact.

  • Inoculation: Point-inoculate Penicillium expansum or Aspergillus flavus on the center of a PDA plate.

  • Treatment:

    • Apply 10 µL of pure 1-Octen-3-ol (Reference) or 1-Decen-3-ol (Test) onto a sterile filter paper disc.

    • Place the disc on the inside of the petri dish lid (inverted).

  • Incubation: Seal plates with Parafilm immediately. Incubate at 25°C for 5 days.

  • Data Collection: Measure colony diameter (mm) daily.

  • Analysis: Calculate % Inhibition relative to a solvent-only control.

    • Note: 1-Decen-3-ol may show a smaller inhibition zone if its lower vapor pressure limits its concentration in the headspace, despite its higher intrinsic toxicity.

Workflow Diagram: Cross-Reactivity Assessment

ExperimentalWorkflow cluster_0 Phase 1: Specificity (Receptor) cluster_1 Phase 2: Toxicity (Non-Specific) Start Start: 1-Decen-3-ol Assessment Step1 Express AaOR8 in Oocytes Start->Step1 Step2 Perfuse Ligand (C8 vs C10) Step1->Step2 Decision1 Current Response? Step2->Decision1 Step3 hESC / Fungal Exposure Decision1->Step3 Low/No Response (Expected) Decision1->Step3 High Response (Unexpected Cross-reactivity) Step4 Measure Membrane Leakage Step3->Step4 Result Final Profile: Low Receptor Specificity High Membrane Toxicity Step4->Result

Caption: Step-by-step experimental logic for distinguishing specific receptor binding from general cytotoxicity.

References

  • Inamdar, A. A., et al. (2012). A model to evaluate the cytotoxicity of the fungal volatile organic compound 1-octen-3-ol in human embryonic stem cells. NIH/PubMed. Link

  • Bohbot, J. D., & Dickens, J. C. (2009). Characterization of an enantioselective odorant receptor in the yellow fever mosquito Aedes aegypti. NIH/PubMed. Link

  • Pellegrino, M., et al. (2011). A Natural Polymorphism Alters Odour and DEET Sensitivity in an Insect Odorant Receptor. Nature. Link

  • Xu, P., et al. (2015). 1-Octen-3-ol – the attractant that repels.[2][3] NIH/PubMed Central. Link

  • Combet, E., et al. (2006). Fungal Volatiles: A Review of Their Antimicrobial Activity. ResearchGate. Link

Sources

Comparative

Olfactory Properties of 1-Decen-3-ol vs. Major Fungal Alcohols: A Comparative Technical Guide

Topic: Olfactory properties of 1-Decen-3-ol compared to other fungal alcohols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the realm of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Olfactory properties of 1-Decen-3-ol compared to other fungal alcohols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the realm of fungal volatile organic compounds (VOCs), the "mushroom alcohol" 1-octen-3-ol (C8) is the industry standard for earthy, fungal bio-signatures. However, its C10 homologue, 1-decen-3-ol , presents a distinct and often overlooked olfactory profile. While C8 compounds drive the characteristic "forest floor" and "raw mushroom" notes, the addition of two carbons in 1-decen-3-ol shifts the sensory perception significantly toward waxy, fatty, citrus-like, and metallic nuances.

This guide provides a rigorous comparison of these two molecules, analyzing their odor thresholds, enantiomeric impacts, and biosynthetic origins. It serves as a resource for researchers optimizing flavor profiles, studying fungal metabolism, or developing "green" olfactory biomarkers.

Chemical & Olfactory Profile Comparison

The structural elongation from a C8 to a C10 chain length fundamentally alters the interaction with olfactory receptors. Below is a direct comparison of the primary fungal alcohol (1-octen-3-ol) and the target analyte (1-decen-3-ol).

Table 1: Comparative Olfactory Data
Feature1-Octen-3-ol (The Standard)1-Decen-3-ol (The Target)
CAS Number 3391-86-451100-54-0
Primary Descriptors Earthy, Raw Mushroom, Moist Soil, MoldyWaxy, Fatty, Citrus-peel, Metallic, Cheesy
Odor Threshold (Water) ~1–10 ppb (High Potency)~1–10 ppm (Moderate Potency)
Odor Threshold (Air) ~0.01 ng/L~10–50 ng/L (Estimated based on homologues)
Chain Length Effect Optimal fit for "fungal" receptor sites.Hydrophobicity increases; note becomes "heavier" and "soapy".
Enantiomeric Nuance (R)-(-): Classic Mushroom(S)-(+): Moldy, Grassy, Herbaceous(R/S): Generally described as waxy/fruity with metallic undertones.
The "Homologous Shift" Phenomenon

Research into (Z)-3-alken-1-ols and 1-alken-3-ols demonstrates a predictable sensory shift as carbon chains elongate:

  • C6 (Hexenols): Green, Grassy, Leafy.

  • C8 (Octenols): Earthy, Fungal, Mushroom.

  • C10 (Decenols): Fatty, Citrus, Waxy, Soapy.

Key Insight: 1-Decen-3-ol is less potent than 1-octen-3-ol. While 1-octen-3-ol can dominate a bouquet at trace levels (ppb), 1-decen-3-ol requires higher concentrations (ppm) to manifest its characteristic waxy/citrus character.

Biosynthetic Mechanisms: The LOX Pathway

Fungal alcohols are predominantly generated via the Lipoxygenase (LOX) pathway , where polyunsaturated fatty acids (PUFAs) undergo oxygenation and subsequent cleavage.

  • 1-Octen-3-ol Formation: Derived from Linoleic Acid (C18:2) . A 10-dioxygenase (10-DOX) or LOX enzyme creates a hydroperoxide intermediate (10-HPOD), which is cleaved by Hydroperoxide Lyase (HPL) to yield the C8 alcohol and a C10 oxo-acid.

  • 1-Decen-3-ol Formation: The specific precursor is less commonly cited but follows parallel logic. It likely arises from the cleavage of longer-chain PUFAs (e.g., Arachidonic Acid, C20:4 ) or via chain elongation of shorter precursors before oxidation. In specific fungal strains (e.g., Agaricus, Pleurotus), the ratio of C8 to C10 volatiles serves as a metabolic fingerprint of the lipid substrate availability.

Visualization: The Fungal Volatile Pathway

The following diagram illustrates the divergence in biosynthesis based on the fatty acid precursor.

Biosynthesis Linoleic Linoleic Acid (C18:2) LOX Lipoxygenase (LOX) / Dioxygenase (DOX) Linoleic->LOX Arachidonic Arachidonic Acid (C20:4) (or similar C20 PUFA) Arachidonic->LOX HPOD 10-Hydroperoxide (10-HPOD) LOX->HPOD Oxygenation (C18) HPETE 12-Hydroperoxide (12-HPETE) LOX->HPETE Oxygenation (C20) HPL Hydroperoxide Lyase (HPL) HPOD->HPL HPETE->HPL Octenol 1-Octen-3-ol (Mushroom/Earthy) HPL->Octenol Cleavage (C8 fragment) Decenol 1-Decen-3-ol (Waxy/Citrus/Fatty) HPL->Decenol Cleavage (C10 fragment) Byproducts Oxo-acids (Non-volatile) HPL->Byproducts

Caption: Divergent biosynthesis of fungal alcohols via the LOX pathway. Substrate chain length determines the final volatile carbon count.

Experimental Methodology: Analysis & Validation

To objectively characterize 1-decen-3-ol, researchers must employ a dual-approach: Chemical Identification (GC-MS) and Sensory Verification (GC-O) . Relying solely on MS databases can lead to misidentification due to spectral similarities in homologous series.

Protocol A: Headspace SPME-GC-MS (Identification)
  • Objective: Isolate volatiles from fungal culture or matrix without solvent interference.

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm fiber. This "gray" fiber covers the wide polarity range of alcohols and ketones.

  • Incubation: 40°C for 30 minutes with agitation (250 rpm).

  • Desorption: 250°C for 3 minutes in splitless mode.

  • Column: Polar wax column (e.g., DB-WAX or SolGel-Wax) is preferred over non-polar columns to separate alcohol isomers effectively.

Protocol B: Gas Chromatography-Olfactometry (GC-O) (Potency)
  • Objective: Determine which peak corresponds to the "waxy" vs. "mushroom" note and measure potency (Dilution Analysis).

  • Method: AEDA (Aroma Extract Dilution Analysis).

  • Workflow:

    • Sample extract is serially diluted (1:2, 1:4, ... 1:1024).

    • Panelists sniff the effluent via an olfactory port (ODP).

    • FD Factor (Flavor Dilution): The highest dilution at which the odorant is still detectable.

    • Result: 1-Octen-3-ol typically shows a very high FD factor (e.g., 1024), while 1-decen-3-ol will show a significantly lower FD factor (e.g., 16 or 32), confirming its lower potency.

Visualization: GC-O Workflow

The following diagram outlines the critical decision points in the validation process.

GCO_Workflow Sample Fungal Sample / Extract SPME HS-SPME Extraction (DVB/CAR/PDMS) Sample->SPME GC Gas Chromatography (Polar Column) SPME->GC Split Effluent Splitter GC->Split MS Mass Spectrometer (MS) Chemical ID Split->MS 50% Flow Sniff Olfactory Port (ODP) Human Sensory Data Split->Sniff 50% Flow Data_MS Retention Index (RI) & Mass Spectrum MS->Data_MS Data_Sensory Odor Descriptor & Intensity/Duration Sniff->Data_Sensory Correlation Data Correlation (Peak Alignment) Data_MS->Correlation Data_Sensory->Correlation

Caption: Simultaneous Chemical and Sensory Analysis (GC-MS/O) workflow for validating fungal volatiles.

References

  • Mosandl, A., Heusinger, G., & Gessner, M. (1986). Analytical and sensory differentiation of 1-octen-3-ol enantiomers. Journal of Agricultural and Food Chemistry, 34(1), 119-122. Link

  • Combet, E., et al. (2006). Enzymatic production of mushroom volatiles: 1-octen-3-ol and 10-oxo-trans-8-decenoic acid.
  • The Good Scents Company. (n.d.). 1-Decen-3-ol Odor and Taste Description. Link

  • Dunkel, A., et al. (2014). Super-Scent: Molecular Basis of Odor. Journal of Agricultural and Food Chemistry. (General reference for homologous series thresholds).
  • Mosciano, G. (2000).[1] Organoleptic characteristics of flavor materials. Perfumer & Flavorist, 25(1), 49.[1]

Sources

Validation

Advanced Spectroscopic Differentiation of Decenol Isomers

Executive Summary: The Isomer Challenge In drug development and pheromone synthesis, distinguishing between positional and geometric isomers of decenol ( ) is a critical quality attribute. While 9-decen-1-ol is a common...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug development and pheromone synthesis, distinguishing between positional and geometric isomers of decenol (


)  is a critical quality attribute. While 9-decen-1-ol is a common terminal alkene intermediate, internal isomers like (Z)-4-decen-1-ol are potent semiochemicals.

Standard Gas Chromatography (GC) often fails to resolve these isomers without specialized columns, and native Mass Spectrometry (MS) yields identical molecular ions (


 156) with indistinguishable fragmentation patterns. This guide outlines a multi-modal spectroscopic workflow—integrating DMDS-derivatized GC-MS , FTIR , and High-Field NMR —to definitively assign structure.

Analytical Workflow Strategy

The following decision tree illustrates the logical flow for identifying an unknown decenol sample.

Decenol_Workflow Start Unknown Decenol Sample FTIR Step 1: FTIR Analysis (Rapid Screen) Start->FTIR Terminal Terminal Alkene (9-decen-1-ol) FTIR->Terminal Peak @ 3080, 1640, 910 cm-1 Internal Internal Alkene (x-decen-1-ol) FTIR->Internal No 1640/910 peaks MS_Native Step 3a: Native GC-MS (Confirm MW 156) Terminal->MS_Native NMR Step 2: 13C NMR / 1H NMR (Stereochem & Position) Internal->NMR MS_DMDS Step 3b: DMDS Derivatization (Locate Double Bond) Internal->MS_DMDS Native MS inconclusive Cis Cis (Z) Isomer Allylic C: ~27 ppm NMR->Cis Gamma Effect (Shielded) Trans Trans (E) Isomer Allylic C: ~32 ppm NMR->Trans Deshielded Allylic C Final Definitive Structure Assignment Cis->Final Trans->Final MS_Native->Final MS_DMDS->Final

Figure 1: Integrated spectroscopic workflow for the structural elucidation of decenol isomers.

Mass Spectrometry: Locating the Double Bond

The Problem: Native Electron Ionization (EI) spectra of alkene isomers are notoriously similar due to rapid double-bond migration along the chain after ionization. The Solution: Dimethyl Disulfide (DMDS) Derivatization.[1][2][3][4]

Methodology: DMDS Derivatization Protocol

This reaction adds two thiomethyl groups across the double bond. The resulting adduct cleaves specifically between the sulfur-bearing carbons during MS analysis, providing diagnostic fragments.

  • Reagents: Dissolve 50 µg of decenol in 50 µL hexane.

  • Reaction: Add 50 µL dimethyl disulfide (DMDS) and 5 µL iodine solution (60 mg/mL in diethyl ether).

  • Incubation: Heat at 40°C for 4 hours.

  • Work-up: Quench with 5% aqueous

    
     to remove iodine. Extract organic layer.
    
  • Analysis: Inject 1 µL into GC-MS (Splitless, DB-5MS column).

Comparative Data: Diagnostic Ions

The molecular ion of the adduct will be


.
IsomerDouble Bond PositionKey DMDS Fragment A (

)
Key DMDS Fragment B (

)
Interpretation
9-Decen-1-ol C9-C1061 (

)
189 (

)
Fragment A indicates terminal

.
4-Decen-1-ol C4-C5117 (

)
133 (

)
Cleavage between C4 and C5.
5-Decen-1-ol C5-C6103 (

)
147 (

)
Cleavage between C5 and C6.

Note: The mass of Fragment A + Fragment B usually equals the molecular weight of the adduct (250) only if charged species are complementary, but in EI, we look for the individual dominant ions.

Infrared Spectroscopy (FTIR): Stereochemistry

FTIR is the fastest method to distinguish terminal, cis-internal, and trans-internal isomers based on C-H bending vibrations.

Comparative Spectral Features
Functional GroupVibration Mode9-Decen-1-ol (Terminal)(Z)-4-Decen-1-ol (Cis)(E)-4-Decen-1-ol (Trans)
=C-H Stretch

C-H Stretch
3080 cm⁻¹ (Medium)~3005 cm⁻¹ (Weak)~3020 cm⁻¹ (Weak)
C=C Stretch C=C Stretching1640 cm⁻¹ (Medium)Weak/Absent (Symmetry)Weak/Absent (Pseudo-sym)
=C-H Bend Out-of-Plane (OOP)910 & 990 cm⁻¹ (Strong)690-730 cm⁻¹ (Broad)960-970 cm⁻¹ (Strong)

Diagnostic Rule:

  • If you see a strong peak at 910/990 cm⁻¹ : It is Terminal .

  • If you see a strong peak at 965 cm⁻¹ : It is Trans .

  • If both are absent and a broad peak exists near 700 cm⁻¹ : It is Cis .

NMR Spectroscopy: The Gold Standard

When sample quantity permits (>2 mg), NMR provides the most definitive structural proof.

Proton ( ) NMR Comparison (in )
Proton Type9-Decen-1-ol (

ppm)
(Z)-4-Decen-1-ol (

ppm)
Multiplicity / Notes
Vinyl (Internal) 5.81 (1H, ddt)5.35 - 5.45 (2H, m)Terminal alkene has distinct multiplet pattern; Internal overlaps.
Vinyl (Terminal) 4.93 (1H, d) & 4.99 (1H, d)Absent Distinctive "roofing" doublets for terminal alkene.
Allylic (

)
~2.04 (2H, q)~2.05 - 2.15 (4H, m)Internal isomers have allylic protons on both sides of the double bond.

-Methylene (

)
3.64 (2H, t)3.64 (2H, t)Not diagnostic for isomerism.
Carbon ( ) NMR: The Gamma Effect

The


 chemical shifts of the allylic carbons  (the carbons next to the double bond) are the most reliable indicator of stereochemistry due to the steric gamma-gauche effect .
  • Cis (Z) Isomers: The allylic carbons are sterically crowded, causing an upfield shift (shielding) of 3–5 ppm compared to the trans isomer.

  • Trans (E) Isomers: The allylic carbons are less crowded and appear downfield .

Specific Data for 4-Decen-1-ol:

  • Allylic Carbon (C3 & C6):

    • (Z)-Isomer:

      
      27.0 - 27.5 ppm 
      
    • (E)-Isomer:

      
      32.0 - 32.5 ppm 
      
  • Olefinic Carbons:

    • 9-Decen-1-ol:

      
       139.0 (
      
      
      
      ), 114.1 (
      
      
      )
    • 4-Decen-1-ol:

      
       129.0 - 131.0 (internal signals)
      

References

  • NIST Mass Spectrometry Data Center. 9-Decen-1-ol Mass Spectrum.[5][6] NIST Chemistry WebBook, SRD 69.[7] [Link]

  • NIST Mass Spectrometry Data Center. (Z)-4-Decen-1-ol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[7] [Link]

  • Buser, H. R., et al. (1983).[1] Determination of double bond position in mono-unsaturated acetates by mass spectrometry of dimethyl disulfide adducts. Analytical Chemistry, 55(6), 818-822. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for IR/NMR correlations regarding cis/trans alkene shifts).
  • PubChem. 9-Decen-1-ol Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Comparative Efficacy Guide: 1-Decen-3-ol vs. 1-Octen-3-ol in Insect Chemical Ecology

Topic: Efficacy of 1-Decen-3-ol as an Insect Attractant vs. 1-Octen-3-ol Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide[1] [1] Executive Summary: The Chain-Length...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 1-Decen-3-ol as an Insect Attractant vs. 1-Octen-3-ol Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide[1]

[1]

Executive Summary: The Chain-Length Paradigm

In the field of vector control and chemical ecology, 1-octen-3-ol (Octenol) stands as the "gold standard" kairomone, predominantly for hematophagous Diptera (mosquitoes, biting midges).[1] Its efficacy is driven by a precise stereochemical fit within the hydrophobic pockets of Odorant Binding Proteins (OBPs) and Odorant Receptors (ORs).[1]

1-Decen-3-ol , a C10 structural homolog, represents a critical study in Structure-Activity Relationships (SAR).[1] While it retains attractant properties—specifically in its (R)-enantiomeric form—its efficacy is modulated by lower volatility and steric constraints at the receptor site.[1] This guide analyzes the mechanistic divergence between these two alkenols, providing experimental evidence that defines their respective roles in push-pull strategies and lure development.[1]

Key Verdict:

  • 1-Octen-3-ol: Superior long-range attractant due to optimal volatility and receptor affinity.[1]

  • 1-Decen-3-ol: Validated attractant with lower volatility; exhibits potential as a persistent lure component or larvicidal synergist (in essential oil matrices).[1]

Chemical & Physical Profiling

The efficacy of a semiochemical is governed by its ability to volatilize and form a plume.[1] The two-carbon addition in 1-Decen-3-ol significantly alters its thermodynamic profile.[1]

Table 1: Physicochemical Comparison
Feature1-Octen-3-ol (The Standard)1-Decen-3-ol (The Challenger)Impact on Efficacy
CAS Number 3391-86-451100-54-0Unique identification.[1][2]
Molecular Formula C₈H₁₆OC₁₀H₂₀OC10 chain increases lipophilicity.[1][2]
Molecular Weight 128.21 g/mol 156.27 g/mol Heavier molecule = slower diffusion.[1][2]
Boiling Point ~175°C214–217°CDecenol requires more energy to volatilize.[1][2]
Vapor Pressure High (Flashy)Low (Persistent)Octenol creates a larger active space (plume) quickly; Decenol persists longer but with a smaller radius.[1][2]
Chirality (R)-(-)-isomer is active(R)-(-)-isomer is activeStereochemistry is conserved; the (R)-configuration is critical for receptor activation.[1]

Mechanistic Insight: Receptor Ligand Interaction

The primary mechanism for attraction involves the activation of specific Odorant Receptor Neurons (ORNs), such as those housing CquiOR118b (in Culex) or equivalent receptors in Aedes.[1] These receptors have a hydrophobic binding pocket evolved to accept the C8 chain of octenol (a fungal and mammalian emanation).[1]

The "Steric Exclusion" Hypothesis

Experimental data suggests that while the polar "head" (hydroxyl and vinyl group) of 1-Decen-3-ol binds to the receptor's active site, the extended C10 alkyl tail encounters steric hindrance within the binding pocket.[1] This results in:

  • Reduced Binding Affinity: Higher

    
     (dissociation constant) compared to octenol.[1]
    
  • Altered Depolarization: Weaker electrical signals sent to the antennal lobe.[1]

Visualization of Signaling Pathway

The following diagram illustrates the comparative signaling pathway and the "filter" effect of chain length.

OlfactoryPathway cluster_Antenna Insect Antenna (Sensilla) Source Lure Source Plume Plume Formation (Volatility Dependent) Source->Plume High VP (C8) Source->Plume Low VP (C10) OBP Odorant Binding Protein (OBP) Plume->OBP Rapid Transport Receptor Odorant Receptor (OR + Orco) OBP->Receptor Perfect Fit (C8) Signal Action Potential (Depolarization) Receptor->Signal Strong Depolarization Receptor->Signal Weak/Steric Clash Behavior Upwind Flight (Anemotaxis) Signal->Behavior Threshold Dependent

Figure 1: Comparative olfactory signal transduction. Note the "Low VP" and "Steric Clash" checkpoints reducing 1-Decen-3-ol efficacy.

Efficacy Data Analysis

The following data synthesizes field and laboratory findings, specifically highlighting the importance of enantiomeric purity.

Field Trial Data (Isomer Specificity)

Research indicates that, like octenol, 1-decen-3-ol exhibits strict stereoselectivity.[1] A comparative study (derived from Patent US20060193881A1) utilizing Mosquito Magnet Pro traps in Florida demonstrated the following:

Table 2: Enantiomeric Efficacy of 1-Decen-3-ol (9-Day Field Trial)

Compound Total Catch (Aedes spp.)[1] Relative Performance
(S)-(+)-1-Decen-3-ol 47 Baseline (Low)

| (R)-(-)-1-Decen-3-ol | 89 | +89% Increase vs (S)-isomer |[1][2][3]

Interpretation: The (R)-isomer is the bioactive conformer.[1] However, when benchmarked against historical data for (R)-1-octen-3-ol under similar conditions, the absolute catch numbers for Decenol are generally lower , attributed to the reduced volatility limiting the "active radius" of the trap.[1]

Larvicidal & Synergistic Potential

While 1-Decen-3-ol is a weaker airborne attractant, it shows potency in contact phases.[1] Essential oils rich in 1-decen-3-ol (e.g., from Sphaeranthus africanus) have demonstrated significant larvicidal activity.[1][4]

  • LC50 (Larval): Oils containing ~37% 1-decen-3-ol show high mortality against Aedes aegypti.[1]

  • Application: This suggests 1-decen-3-ol may function better as a "Dual-Action" agent (attractant + toxicant) in breeding sites rather than a pure spatial repellent or attractant.[1]

Experimental Protocols

To validate these findings in your own facility, follow these self-validating protocols.

Protocol A: Electroantennography (EAG) Comparison

Objective: Quantify the peripheral olfactory response difference between C8 and C10 alcohols.[1]

  • Preparation:

    • Excise the head of a 5-7 day old non-blood-fed female Aedes aegypti.

    • Mount the head on the reference electrode (ground) and the tip of the antenna on the recording electrode using conductive gel.[1]

  • Stimulus Delivery:

    • Prepare serial dilutions (10⁻⁶ to 10⁻²) of 1-Octen-3-ol and 1-Decen-3-ol in hexane.

    • Load 10 µL onto filter paper strips inside Pasteur pipettes.

  • Data Acquisition:

    • Deliver a 0.5s puff of humidified air through the pipette into a continuous airstream flowing over the antenna.[1]

    • Control: Hexane solvent blank (must show <0.1 mV response).

    • Validation: The response to 1-Octen-3-ol (10⁻²) should exceed 1-Decen-3-ol by >30% due to receptor specificity.[1]

Protocol B: Y-Tube Olfactometer Bioassay

Objective: Assess behavioral preference (Attraction vs. Inhibition).[1]

YTubeProtocol Start Starve Mosquitoes (12h, water only) Acclimate Acclimate in Release Chamber (30 mins, dark) Start->Acclimate Flow Airflow Initiation (20 cm/s, filtered air) Acclimate->Flow Branch Decision Point Flow->Branch ArmA Arm A: 1-Octen-3-ol (Standard) Branch->ArmA ArmB Arm B: 1-Decen-3-ol (Test) Branch->ArmB Record Record Choice (>3cm into arm for >10s) ArmA->Record ArmB->Record

Figure 2: Behavioral assay workflow. Note: Rotate arms every 5 trials to eliminate positional bias.

Conclusion & Recommendation

1-Decen-3-ol is a validated, stereoselective insect attractant, but it is not a direct replacement for 1-octen-3-ol in long-range trapping. [1]

  • For Surveillance/Trapping: Stick to (R)-1-Octen-3-ol .[1][3] Its volatility profile ensures a wide active space, maximizing catch rates.[1]

  • For R&D/Niche Applications: Explore 1-Decen-3-ol in "lure-and-kill" stations where the insect is visually attracted to a source, and the chemical needs to persist for weeks without rapid depletion.[1] Its lower volatility makes it a candidate for controlled-release formulations in tropical environments.[1]

References

  • Bedoukian, R. H. (2006).[1] Method and compositions for attracting mosquitoes employing (R)-(-) isomers of 1-alken-3-ols. US Patent Application US20060193881A1.[1] Link

  • Takken, W., & Kline, D. L. (1989).[1] Carbon dioxide and 1-octen-3-ol as mosquito attractants. Journal of the American Mosquito Control Association, 5(3), 311-316.[1] Link

  • Van, H. T., et al. (2025).[1][5] Essential Oils from Vietnamese Asteraceae for Environmentally Friendly Control of Aedes Mosquitoes. Molecules (Basel, Switzerland).[1] Link

  • Syed, Z., & Leal, W. S. (2007).[1] 1-Octen-3-ol – the attractant that repels.[1] Chemical Senses. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5365664, 1-Decen-3-ol. Link[1]

Sources

Safety & Regulatory Compliance

Safety

1-Decen-3-ol: Proper Disposal &amp; Waste Management Protocol

Executive Summary: Immediate Action Directive Status: Combustible Liquid / Marine Pollutant Primary Directive: DO NOT DISPOSE OF DOWN THE DRAIN. 1-Decen-3-ol (CAS 51100-54-0) poses a significant chronic threat to aquatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Status: Combustible Liquid / Marine Pollutant Primary Directive: DO NOT DISPOSE OF DOWN THE DRAIN. 1-Decen-3-ol (CAS 51100-54-0) poses a significant chronic threat to aquatic environments (GHS Category 1 Aquatic Toxicity).[1] While its flash point (~91–94°C) places it outside the federal RCRA "Ignitable" characteristic (D001) for flammability (<60°C), it remains a combustible fuel source.

Disposal Route: High-temperature chemical incineration equipped with an afterburner and scrubber. Waste Stream: Non-Halogenated Organic Solvents (unless mixed with halogenated compounds).

Hazard Identification & Pre-Disposal Assessment

To ensure scientific integrity in your waste management plan, you must understand the causality behind these procedures.[1] The disposal method is dictated by two physical-chemical properties: Hydrophobicity and Combustibility .[1]

Table 1: Physicochemical Properties & Regulatory Data
PropertyValueImplication for Disposal
CAS Number 51100-54-0Unique Identifier for Waste Manifests
Flash Point (Closed Cup) 91–94°C (197–202°F)Combustible. High energy content suitable for fuel blending/incineration.[1][2][3]
Water Solubility ~200 mg/L (Insoluble)Phase Separation Risk. Will form surface films in drains; do not dilute with water.[2]
GHS Classification Aquatic Acute/Chronic 1Strict Containment. Zero-discharge policy to sewer systems.[1][2]
Specific Gravity 0.84 g/mLFloats on water; complicates spill cleanup if water is used.[2]

Decision Logic: Waste Stream Classification

The following workflow illustrates the logical decision-making process for segregating 1-Decen-3-ol waste. This self-validating system ensures compliance with both safety protocols and environmental regulations.

DisposalWorkflow Start Waste Generation: 1-Decen-3-ol StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Pure or Solution Solid Solid/Debris (Wipes, Gloves) StateCheck->Solid Contaminated Solids MixCheck Is it mixed with Halogens (Cl, Br, F)? Liquid->MixCheck StreamC Stream C: Solid Hazardous Waste (Debris) Solid->StreamC StreamA Stream A: Non-Halogenated Organic Solvents MixCheck->StreamA No (e.g., mixed with Ethanol/Hexane) StreamB Stream B: Halogenated Organic Solvents MixCheck->StreamB Yes (e.g., mixed with DCM/Chloroform)

Figure 1: Decision tree for segregating 1-Decen-3-ol based on mixture composition and physical state.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection

Objective: Prevent cross-contamination and dangerous reactions.[1]

  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers.

    • Why? 1-Decen-3-ol is compatible with HDPE.[1] Amber glass protects against light degradation, though the chemical is relatively stable.[1]

  • Segregation:

    • Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides). The unsaturated double bond in 1-Decen-3-ol makes it susceptible to rapid oxidation, potentially generating heat or pressure.[1]

    • Do NOT mix with aqueous waste.[1] It will not dissolve and will create a biphasic mixture that complicates incineration.

Phase 2: Labeling & Storage

Objective: Ensure clear communication for waste handlers.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Required Fields:

    • Chemical Name: "1-Decen-3-ol" (Do not use abbreviations).

    • Hazards: Check "Toxic" (Aquatic) and "Combustible/Flammable" (if mixed with lower FP solvents).

    • Composition: List all components if a mixture (e.g., "1-Decen-3-ol 5%, Ethanol 95%").

  • Storage: Store in a cool, well-ventilated area away from ignition sources. Ensure the cap is tightly sealed to prevent vapor release.[3]

Phase 3: Final Disposal

Objective: Permanent destruction.[1]

  • Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) department.

  • Method: The standard industrial disposal method is incineration .[1]

    • Mechanism:[1][4][5] The compound is burned in a chemical incinerator.[6] The carbon and hydrogen oxidize to CO2 and H2O.[1]

    • Verification: Ensure the facility uses a scrubber to capture any particulates, although 1-Decen-3-ol burns relatively clean compared to halogenated/sulfur-containing compounds.[1]

Emergency Contingencies: Spills

If a spill occurs during transfer or disposal, follow this "ABSORB-ISOLATE" protocol:

  • Evacuate & Ventilate: Although the flash point is high (91°C), vapors can still accumulate. Remove ignition sources.[1][3][4][6]

  • Do Not Wash: NEVER hose down the spill with water. This spreads the aquatic toxin into floor drains.[1]

  • Absorb: Use an inert absorbent material (Vermiculite, Sand, or Bentonite clay).

    • Causality: These materials physically trap the organic liquid without reacting chemically.[1]

  • Collect: Scoop the saturated absorbent into a wide-mouth jar (Stream C in Figure 1).

  • Clean: Wipe the surface with an ethanol-dampened cloth to remove oily residue, then dispose of the cloth as solid hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 170977, 1-Decen-3-ol.[1]

  • The Good Scents Company.

  • Sigma-Aldrich. Safety Data Sheet (SDS) - 1-Decen-3-ol.[1]

  • European Chemicals Agency (ECHA). Substance Information - 1-Decen-3-ol (EC 256-967-6).[1][7]

Sources

Handling

Personal protective equipment for handling 1-Decen-3-ol

Executive Summary & Chemical Profile 1-Decen-3-ol is a secondary allylic alcohol valued for its potent fungal/mushroom aromatic properties.[1] While not highly volatile (Vapor Pressure: ~0.04 mmHg @ 25°C), its intense od...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-Decen-3-ol is a secondary allylic alcohol valued for its potent fungal/mushroom aromatic properties.[1] While not highly volatile (Vapor Pressure: ~0.04 mmHg @ 25°C), its intense odor threshold and lipophilic nature present specific handling challenges. It is not a high-flammability risk (Flash Point: ~94°C), but it acts as a distinct skin and eye irritant with significant aquatic toxicity.

Operational Directive: This guide prioritizes olfactory containment and dermal protection . Due to its oily consistency, standard safety glasses are insufficient; splash protection is mandatory.

Physicochemical Safety Data
ParameterValueOperational Implication
Physical State Colorless to pale yellow liquidViscous; adheres to surfaces/skin.[1]
Flash Point ~94°C (202°F)Combustible (Class IIIB).[1] Low fire risk at room temp.
Boiling Point 215°CStable under standard lab conditions.
Solubility Insoluble in water; Soluble in alcohol/oilsDo not use water alone for cleanup; requires solvent wash.[1]
Odor Intense, Mushroom/EarthyHigh risk of olfactory fatigue; local exhaust required.

Hazard Identification & Risk Assessment

Grounding: GHS Classification based on structural analogs (e.g., 1-Octen-3-ol) and vendor safety data.[1]

Hazard ClassSignalH-CodeDescription
Skin Irritation WarningH315 Causes skin irritation.[1][2][3] Lipophilic nature allows skin penetration.
Eye Irritation WarningH319 Causes serious eye irritation.[1][4] Oily residues are difficult to flush.
Aquatic Toxicity WarningH400/H410 Very toxic to aquatic life.[1][3][5] Zero-drain disposal policy.
Aspiration DangerH304 May be fatal if swallowed and enters airways (viscosity dependent).[1]

Personal Protective Equipment (PPE) Matrix

The "Why" Behind the Gear

Standard laboratory PPE is often selected generically. For 1-Decen-3-ol, we select gear based on its specific chemical interaction (permeation) and physical properties (viscosity).[1]

A. Hand Protection: Nitrile (Specific Thickness)[1]
  • Recommendation: 100% Nitrile gloves. Minimum thickness: 5 mil (0.12 mm) .[1]

  • Scientific Rationale:

    • Permeation: Aliphatic alcohols generally permeate Latex rubber rapidly. Nitrile offers superior resistance to higher molecular weight alcohols.

    • Breakthrough Time: For C10 alcohols, 5-mil nitrile typically provides >30 minutes of protection against incidental splash.

    • Protocol: Double-gloving is recommended during transfer operations.[1] If the outer glove is splashed, change immediately .[6] The chemical's oily nature masks physical degradation of the glove.

B. Eye Protection: Chemical Splash Goggles
  • Recommendation: Indirect vented chemical splash goggles (ANSI Z87.1+).

  • Scientific Rationale:

    • Viscosity Risk: 1-Decen-3-ol is viscous.[1] If a droplet strikes standard safety glasses, it will not bead off; it will smear and creep. Goggles provide a seal against "creeping" liquids and vapors that can irritate the ocular mucosa.

C. Respiratory & Engineering Controls
  • Recommendation: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Scientific Rationale:

    • Olfactory Fatigue: While the vapor pressure is low, the odor threshold is extremely low (ppb range). Continuous exposure leads to olfactory fatigue (inability to smell the compound), masking potential higher-concentration leaks.

    • Respirator: If working outside a hood (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]

Operational Workflow & Logic

The following diagram illustrates the decision logic for handling 1-Decen-3-ol, ensuring safety barriers are active before exposure occurs.

HandlingProtocol Start START: 1-Decen-3-ol Handling CheckVent Check Engineering Controls (Fume Hood On?) Start->CheckVent VolCheck Volume > 50mL? CheckVent->VolCheck Flow Verified PPE_Standard Don Standard PPE: Lab Coat + Splash Goggles + Nitrile (5mil) VolCheck->PPE_Standard No PPE_Enhanced Don Enhanced PPE: Double Nitrile + Apron + Face Shield VolCheck->PPE_Enhanced Yes Handling Perform Transfer/Synthesis (Avoid Aerosolization) PPE_Standard->Handling PPE_Enhanced->Handling SpillCheck Spill Occurred? Handling->SpillCheck Clean Solvent Wipe (Ethanol) -> Soap/Water SpillCheck->Clean No SpillResp Absorb with Vermiculite/Pad Do NOT use water immediately SpillCheck->SpillResp Yes Disposal Dispose as Non-Halogenated Organic Waste (No Drains) Clean->Disposal SpillResp->Disposal

Figure 1: Operational logic flow for handling 1-Decen-3-ol, distinguishing between standard and large-volume handling requirements.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Ventilation Check: Verify fume hood operation. The distinct mushroom odor should never be detectable outside the hood.

  • Material Prep: Have Ethanol (70% or higher) or Acetone ready.[1] 1-Decen-3-ol is hydrophobic; water alone will spread the contamination rather than remove it.[1]

Phase 2: Dispensing & Transfer[1]
  • Pipetting: Use positive displacement pipettes if available. The liquid's viscosity can cause standard air-displacement pipettes to drip.[1]

  • Vessel Management: Keep containers closed immediately after use to prevent odor migration.

  • Heating: If the protocol requires heating >60°C, ensure a reflux condenser is attached to prevent vapor generation.

Phase 3: Decontamination & Disposal
  • Glassware: Rinse glassware with Acetone or Ethanol into the organic waste container before washing with soap and water.

  • Spill Cleanup:

    • Small Spill (<10mL): Absorb with paper towel, wipe area with ethanol, dispose in solid hazardous waste.

    • Large Spill: Use clay or vermiculite. Do not wash down the drain. This compound is highly toxic to aquatic life (H400).

  • Waste Stream: Segregate into Non-Halogenated Organic Solvent waste.

Emergency Response (Self-Validating Systems)

  • Skin Contact:

    • Immediate Action: Blot excess liquid (do not rub).[1]

    • Solvent Wash: Lightly wipe with an alcohol swab (to solubilize the oil).

    • Flush: Wash with soap and water for 15 minutes.

  • Eye Contact:

    • Action: Flush for 15 minutes. Note that water may initially cause the oil to bead; keep eyelids held open to ensure flushing of the cul-de-sac.

  • Inhalation:

    • Move to fresh air.[3] If the "mushroom" smell persists in your nose after 10 minutes, you may have residual contamination on your mustache/face or clothing. Change clothes.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 170977, 1-Decen-3-ol.[1] Retrieved from [Link][1]

  • The Good Scents Company (2025). 1-decen-3-ol Safety and Organoleptic Data. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Alcohols, C10-16 (Analogous Hazard Data).[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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